2-Azaspiro[4.5]decane
Description
Properties
IUPAC Name |
2-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-4-9(5-3-1)6-7-10-8-9/h10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCOKGCNIPSUQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60329249 | |
| Record name | 2-Azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60329249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176-66-9 | |
| Record name | 2-Azaspiro[4.5]decane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60329249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-azaspiro[4.5]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Azaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Azaspiro[4.5]decane is a spirocyclic aliphatic amine with a molecular structure that imparts unique three-dimensional characteristics. Spirocyclic scaffolds are of significant interest in medicinal chemistry as they can lead to compounds with improved physicochemical and pharmacological properties, such as enhanced solubility, metabolic stability, and target selectivity, by exploring a greater volume of chemical space compared to their planar counterparts.[1][2] This technical guide provides a summary of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its characterization.
Core Physicochemical Properties
Quantitative data for this compound is primarily based on predicted values due to a lack of extensive experimental studies in publicly available literature. These predicted values offer a valuable starting point for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇N | PubChem[3] |
| Molecular Weight | 139.24 g/mol | PubChem[3] |
| Boiling Point | 205.7 ± 8.0 °C | ChemicalBook[4] |
| pKa | 11.42 ± 0.20 | ChemicalBook[4] |
| logP (XlogP) | 2.2 | PubChem[3] |
| Appearance | Colorless to light yellow liquid | ChemicalBook[4] |
Note: The boiling point and pKa values are predicted and should be confirmed through experimental validation.
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of this compound.
Melting and Boiling Point Determination
3.1.1. Melting Point Determination (Capillary Method)
Given that this compound is predicted to be a liquid at room temperature, this protocol would be applicable if it were a solid or for its solid derivatives.
-
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For pure crystalline compounds, this transition occurs over a narrow temperature range.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer.[5]
-
Procedure:
-
A small, dry sample of the compound is packed into a capillary tube to a height of 2-3 mm.[5]
-
The capillary tube is placed in the heating block of the melting point apparatus.[5]
-
The sample is heated at a steady rate (e.g., 10-20 °C/min for a preliminary measurement, then 1-2 °C/min for an accurate measurement).[6][7]
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.
-
3.1.2. Boiling Point Determination (Micro-scale/Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of liquid.
-
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
-
Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating oil (mineral oil), heat source.[8]
-
Procedure:
-
A few milliliters of the this compound sample are placed in the small test tube.
-
A capillary tube, with its open end downwards, is placed inside the test tube.[8]
-
The test tube is attached to a thermometer, and the assembly is immersed in the Thiele tube containing heating oil.[8]
-
The Thiele tube is gently heated, and the temperature is monitored.[8]
-
As the liquid heats, a stream of bubbles will emerge from the capillary tube. Heating is continued until a steady stream of bubbles is observed.[8]
-
The heat source is then removed. The liquid will begin to cool, and the bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9]
-
pKa Determination (Potentiometric Titration)
-
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For a base, it refers to the pKa of its conjugate acid. Potentiometric titration measures the change in pH of a solution upon the addition of a titrant (an acid or a base). The pKa can be determined from the inflection point of the resulting titration curve.[10][11]
-
Apparatus: pH meter with a calibrated electrode, burette, stirrer, beaker, standardized acidic and basic solutions.[12]
-
Procedure:
-
A known concentration of this compound is dissolved in a suitable solvent, typically water or a water/co-solvent mixture.[10]
-
The solution is placed in a beaker with a magnetic stirrer and the pH electrode is immersed.[12]
-
A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments from a burette.[12]
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.[12]
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[10] For more accurate determination, the first or second derivative of the titration curve can be plotted to identify the equivalence point.
-
logP Determination (Shake-Flask Method)
-
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octan-1-ol and water. logP is the logarithm of this ratio and is a measure of the lipophilicity of a compound.[13]
-
Apparatus: Separatory funnel or vials, shaker, centrifuge, analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure:
-
Octan-1-ol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) are mutually saturated by shaking them together and allowing the layers to separate.[14]
-
A known amount of this compound is dissolved in the octan-1-ol-saturated aqueous phase or the water-saturated octan-1-ol phase.
-
The two phases are combined in a separatory funnel or vial in a defined volume ratio.[13]
-
The mixture is agitated (shaken) for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).[15]
-
The mixture is then centrifuged to ensure complete phase separation.[13]
-
The concentration of this compound in each phase is determined using a suitable analytical technique.
-
The logP is calculated using the formula: logP = log₁₀([concentration in octan-1-ol] / [concentration in aqueous phase]).
-
Aqueous Solubility Determination (Shake-Flask Method)
-
Principle: The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound. It involves creating a saturated solution and measuring the concentration of the dissolved solute.[16]
-
Apparatus: Vials with screw caps, shaker or rotator, temperature-controlled environment (e.g., incubator or water bath), filtration or centrifugation equipment, analytical instrument for concentration measurement.[15]
-
Procedure:
-
An excess amount of this compound is added to a vial containing a known volume of the aqueous medium (e.g., water or a specific buffer).[15] The presence of undissolved solid is essential to ensure a saturated solution.
-
The vials are sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]
-
After equilibration, the suspension is allowed to settle, or it is centrifuged or filtered to separate the undissolved solid from the saturated solution.[14]
-
The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
The measured concentration represents the aqueous solubility of the compound under the specified conditions.
-
Mandatory Visualizations
Caption: Logical workflow for the synthesis and physicochemical characterization of this compound.
Conclusion
This technical guide provides an overview of the predicted basic physicochemical properties of this compound and details the standard experimental protocols for their empirical determination. The unique spirocyclic structure of this amine makes it an interesting scaffold for further investigation in medicinal chemistry and drug discovery. The provided workflow and experimental methodologies offer a robust framework for researchers to obtain accurate and reliable data, which is crucial for understanding the behavior of this compound in biological systems and for guiding the design of new chemical entities. The introduction of spirocyclic systems can modulate properties like solubility and lipophilicity, which are critical for a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1] Therefore, the experimental determination of these properties is a critical step in the evaluation of this compound and its derivatives for potential therapeutic applications.
References
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 2-Azaspiro(4.5)decane | C9H17N | CID 418822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 176-66-9 CAS MSDS (2-AZASPIRO[4,5]DECANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. thinksrs.com [thinksrs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. benchchem.com [benchchem.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to 2-Azaspiro[4.5]decane: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Azaspiro[4.5]decane, a key heterocyclic scaffold in medicinal chemistry. It details its chemical structure, IUPAC nomenclature, physicochemical properties, and methods of synthesis. Furthermore, this guide explores its significant role in drug development, with a focus on its application as a privileged core structure in the design of novel therapeutics targeting a range of diseases.
IUPAC Name and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] This nomenclature precisely describes its chemical architecture: a spiro compound where a piperidine ring and a cyclopentane ring are joined by a single common carbon atom. The numbering of the spirocyclic system begins in the smaller ring, adjacent to the spiro-carbon, and proceeds around the smaller ring before continuing to the larger ring. The "2-Aza" prefix indicates that a nitrogen atom replaces a carbon at the second position of this numbering system.
The chemical structure of this compound is a foundational element for a diverse array of biologically active molecules. Its rigid, three-dimensional conformation provides a unique scaffold for the development of selective ligands for various biological targets.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties and spectroscopic data of this compound is essential for its application in research and development. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇N | [1] |
| Molecular Weight | 139.24 g/mol | [1] |
| CAS Number | 176-66-9 | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 205.7 ± 8.0 °C (Predicted) | |
| Density | 0.94 ± 0.1 g/cm³ (Predicted) | |
| pKa | 11.42 ± 0.20 (Predicted) |
Table 2: Spectroscopic Data of this compound
| Technique | Data |
| ¹H NMR | Data not available in the search results. |
| ¹³C NMR | Data not available in the search results. |
| FT-IR | Data not available in the search results. |
| Mass Spectrometry | Data not available in the search results. |
Synthesis of this compound
The synthesis of the this compound core is a critical step in the development of its derivatives. While various methods exist for the construction of spirocyclic systems, a common and effective approach involves the synthesis of a lactam precursor, 2-azaspiro[4.5]decan-3-one, followed by its reduction.
Synthesis of 2-Azaspiro[4.5]decan-3-one
A potential synthetic route to 2-azaspiro[4.5]decan-3-one involves the reaction of cyclohexanone with an appropriate amino acid derivative, followed by cyclization.
Experimental Protocol (General Procedure):
-
Reaction Setup: A solution of cyclohexanone and an amino acid ester (e.g., ethyl aminoacetate) in a suitable solvent (e.g., toluene) is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Catalysis: A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to reflux, and the water formed during the reaction is removed azeotropically. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2-azaspiro[4.5]decan-3-one.
Reduction of 2-Azaspiro[4.5]decan-3-one to this compound
The lactam, 2-azaspiro[4.5]decan-3-one, can be reduced to the corresponding amine, this compound, using a strong reducing agent such as Lithium Aluminium Hydride (LiAlH₄).[2][3]
Experimental Protocol (General Procedure):
-
Reaction Setup: A solution of 2-azaspiro[4.5]decan-3-one in a dry, aprotic solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to a suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours. The progress of the reduction is monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the excess LiAlH₄ is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting precipitate is filtered off, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated under reduced pressure. The crude this compound is then purified by distillation or column chromatography.
Caption: General synthetic workflow for this compound.
Applications in Drug Development
The this compound scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. Its rigid framework allows for the precise orientation of functional groups, leading to high-affinity interactions with biological targets and improved selectivity.
Modulators of the Sigma-1 Receptor
Derivatives of this compound have been extensively investigated as ligands for the sigma-1 receptor, a unique intracellular chaperone protein involved in various cellular functions.[4][5] Modulation of the sigma-1 receptor has therapeutic potential in a range of disorders, including neurodegenerative diseases, psychiatric conditions, and cancer.[6] The spirocyclic core of this compound provides a robust platform for developing selective sigma-1 receptor agonists and antagonists.
Caption: Signaling pathway for this compound derivatives as Sigma-1 receptor modulators.
TYK2/JAK1 Inhibitors for Inflammatory Diseases
Recent research has highlighted the potential of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[7][8] These kinases are key components of the JAK-STAT signaling pathway, which plays a crucial role in the inflammatory response.[1] By inhibiting TYK2 and JAK1, these compounds can modulate the signaling of pro-inflammatory cytokines, offering a promising therapeutic strategy for inflammatory bowel disease and other autoimmune disorders.[7]
Caption: Mechanism of action for this compound derivatives as TYK2/JAK1 inhibitors.
Conclusion
This compound is a versatile and valuable scaffold in modern drug discovery. Its unique structural features provide a solid foundation for the design of potent and selective modulators of various biological targets. The synthetic accessibility of this core, coupled with its proven success in generating clinical candidates, ensures that this compound will remain a key building block for the development of novel therapeutics for the foreseeable future. Further exploration of its derivatives is warranted to unlock their full therapeutic potential in a wide range of diseases.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism | MDPI [mdpi.com]
- 7. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A-01: An In-depth Technical Guide to the Stereochemistry of 2-Azaspiro[4.5]decane and its Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, prized for the unique three-dimensional conformations it imparts upon molecules. This distinct architecture can lead to enhanced target selectivity and improved pharmacokinetic profiles. Derivatives of this scaffold have shown significant promise as modulators of various biological targets within the central nervous system (CNS), including sigma-1 (σ1) receptors and M1 muscarinic acetylcholine receptors. Furthermore, they have been identified as potent inhibitors for kinases such as RIPK1 and dual TYK2/JAK1, highlighting their therapeutic potential in inflammatory diseases.[1] This guide provides a comprehensive examination of the core stereochemistry, stereoselective synthesis strategies, and the critical relationship between stereoisomerism and biological activity in this compound derivatives.
Core Stereochemistry of this compound
The fundamental this compound structure consists of a pyrrolidine ring and a cyclohexane ring fused at a single quaternary carbon atom, C5. This spirocyclic center is the primary source of chirality in the unsubstituted scaffold.
-
Stereogenic Centers: The key stereocenter is the spiro carbon, C5. Depending on the synthetic route and subsequent modifications, additional stereocenters can be introduced on either the pyrrolidine or cyclohexane rings, leading to a complex family of diastereomers and enantiomers.
-
Conformational Analysis: The cyclohexane ring typically adopts a stable chair conformation to minimize steric and torsional strain. The pyrrolidine ring is more flexible, adopting various envelope or twisted conformations. The relative orientation of these two rings is dictated by the configuration at the spiro-center, profoundly influencing the molecule's overall 3D shape and its interaction with biological targets.
The relationship between the possible stereoisomers arising from the spiro-center (C5) and an additional substituent on the pyrrolidine ring (e.g., at C1) can be visualized as follows.
Caption: Logical relationships between stereoisomers of a substituted this compound.
Stereoselective Synthesis and Analysis
The construction of the this compound ring system with defined stereochemistry is a significant challenge. Several strategies are employed to control the configuration of the stereogenic centers.
Common Synthetic Strategies:
-
Intramolecular Cyclization: This is a common method where a precursor containing both the pyrrolidine and cyclohexane components is cyclized to form the spiro-junction.
-
Ring-Closing Metathesis (RCM): RCM has been effectively used to form one of the rings onto a pre-existing cyclic structure.
-
Diastereoselective Tandem Cyclization: Advanced catalytic methods, such as Au/Pd relay catalysis, have been developed for the diastereoselective synthesis of related oxa-azaspiro[4.5]decane derivatives.[2]
-
Enzymatic Synthesis: Biocatalytic methods using engineered enzymes are emerging as powerful tools for the stereodivergent synthesis of azaspiro-alkanes, offering high selectivity and activity.
The general workflow for synthesizing and analyzing stereochemically pure this compound derivatives is outlined below.
Caption: A generalized experimental workflow for developing stereochemically defined derivatives.
Quantitative Data on Biologically Active Derivatives
The therapeutic potential of this compound derivatives is often linked to their specific stereochemistry. Different isomers can exhibit vastly different potencies and selectivities for their biological targets. The following tables summarize quantitative data for several notable derivatives.
Table 1: 2,8-Diazaspiro[4.5]decan-1-one Derivatives as Kinase Inhibitors
| Compound ID | Target Kinase | Potency (IC₅₀) | Biological Application |
| 41 | RIPK1 | 92 nM | Anti-necroptotic agent for inflammatory diseases.[3] |
| 48 | TYK2 | 6 nM | Dual TYK2/JAK1 inhibitor for inflammatory bowel disease.[4] |
| 48 | JAK1 | 37 nM | Dual TYK2/JAK1 inhibitor for inflammatory bowel disease.[4] |
Compound 48 also exhibited over 23-fold selectivity against the related JAK2 kinase, a critical attribute for reducing potential side effects.[4]
Table 2: Azaspiro[4.5]decane Derivatives as CNS Receptor Ligands
| Compound ID | Target Receptor | Affinity (Kᵢ) | Biological Application |
| 5a ¹ | Sigma-1 (σ1) | 5.4 ± 0.4 nM | Potential PET imaging agent for tumors expressing σ1.[5][6] |
¹Compound 5a is an 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, demonstrating high affinity and significant selectivity (30-fold) over σ2 receptors.[5][6]
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative methodologies for synthesis and analysis based on published literature.
General Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives
This protocol describes a solid-phase synthesis approach, which is highly amenable to creating libraries of compounds for drug discovery.
Methodology:
-
Resin Preparation: A dipeptide anchored to either a Rink Amide or Wang resin is used as the starting material.
-
Iminium Ion Formation: N-benzyl-4-piperidone (1.1 equivalents) is dissolved in a suitable solvent like toluene or 2,2-dimethoxypropane. A catalytic amount of p-toluenesulfonic acid monohydrate (0.01 equivalents) is added.
-
Cyclization: The resin-bound dipeptide is added to the reaction mixture. The suspension is stirred at 80°C for 5-12 hours. Progress is monitored by performing a micro-cleavage and analyzing the product via ESI-MS.
-
Washing: After the reaction is complete, the solvent is filtered off, and the resin is washed sequentially with DMF (5x) and CH₂Cl₂ (3x) to remove excess reagents.
-
Cleavage and Purification: The final spiro-derivative is cleaved from the solid support using a solution of TFA/H₂O/Et₃SiH (95:2.5:2.5 v/v). After filtration, the volatiles are removed under vacuum. The resulting residue is suspended in diethyl ether, isolated by centrifugation, and purified using reversed-phase semi-preparative HPLC.[7]
Sigma-1 (σ1) Receptor Binding Assay
This protocol is used to determine the binding affinity (Kᵢ) of a test compound for the σ1 receptor.
Methodology:
-
Tissue Preparation: A membrane suspension is prepared from a suitable source known to express σ1 receptors (e.g., guinea pig brain).
-
Incubation: The membrane suspension is incubated in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) with a radioligand specific for the σ1 receptor (e.g., [³H]-(+)-pentazocine) and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated at a controlled temperature (e.g., 37°C) for a sufficient time (e.g., 150 minutes) to reach binding equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known σ1 ligand (e.g., haloperidol). IC₅₀ values (the concentration of test compound that inhibits 50% of specific radioligand binding) are calculated. Kᵢ values are then determined from the IC₅₀ values using the Cheng-Prusoff equation.
Stereochemistry and Biological Activity
The rigid, three-dimensional nature of the this compound scaffold means that the spatial orientation of functional groups is fixed. Consequently, different stereoisomers of the same derivative can have dramatically different interactions with a chiral biological target, such as a receptor binding pocket or an enzyme active site.
This principle, known as Easson-Stedman hypothesis, dictates that a strong biological response often requires a precise three-point interaction between a ligand and its receptor. A change in stereochemistry at even a single center can disrupt this optimal fit, leading to reduced affinity or a complete loss of activity. In some cases, an enantiomer may even interact with an entirely different biological target, leading to off-target effects or a different therapeutic profile. Therefore, controlling the stereochemistry during synthesis and isolating pure stereoisomers for evaluation are paramount steps in the development of drugs based on the this compound scaffold.
The signaling pathway for a kinase inhibitor derivative, for instance, can be visualized as follows, where the inhibitor's specific stereochemistry allows it to bind effectively to the kinase active site.
Caption: Inhibition of a kinase-mediated signaling pathway by a this compound derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - 18FâLabeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a Ï1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Azaspirocyclic Scaffolds: A Technical Guide for Medicinal Chemistry
An In-depth Exploration of Synthesis, Biological Activity, and Physicochemical Properties for Drug Discovery and Development Professionals
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional flat, aromatic landscapes of drug design. This strategic shift towards three-dimensional (3D) molecular architectures has propelled azaspirocyclic scaffolds to the forefront of modern drug discovery. Their inherent rigidity, precise vectoral presentation of substituents, and favorable physicochemical properties offer a compelling advantage in navigating the complex topographies of biological targets. This technical guide provides a comprehensive overview of the core principles and applications of azaspirocyclic scaffolds in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
The Structural Advantage and Physicochemical Impact of Azaspirocycles
Azaspirocycles are bicyclic systems where two rings share a single carbon atom, the spirocenter, with at least one ring containing a nitrogen atom. This unique structural feature imparts a rigid, non-planar geometry, which is a significant departure from the largely two-dimensional space occupied by many conventional drug molecules. This three-dimensionality allows for a more precise orientation of functional groups, enabling optimal interactions with the intricate binding pockets of enzymes and receptors.[1][2]
A key benefit of incorporating azaspirocyclic motifs is the increase in the fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 value is often correlated with improved clinical success, as it can lead to enhanced solubility, reduced off-target toxicity, and greater metabolic stability.[3] The introduction of a nitrogen atom within the spirocyclic framework provides a crucial handle for chemical modification and can significantly influence a compound's basicity, polarity, and hydrogen-bonding capacity.[2]
The strategic incorporation of azaspirocyclic scaffolds can favorably modulate the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. Compared to their non-spirocyclic counterparts, azaspirocyclic derivatives often exhibit improved aqueous solubility and metabolic stability.[4]
Data Presentation: A Quantitative Look at Azaspirocyclic Compounds
The true utility of a chemical scaffold in medicinal chemistry is ultimately demonstrated through quantitative measures of its biological activity and pharmacokinetic properties. The following tables summarize key data for a range of azaspirocyclic compounds, highlighting their potency against various targets and their drug-like properties.
Table 1: Kinase Inhibitor Activity of Azaspirocyclic Derivatives
| Compound ID | Target Kinase | Scaffold Type | IC50 (nM) | Cell Line | Reference |
| 3d | ITK | Azaspirooxindolinone | 3580 | Jurkat | [5] |
| 3j | ITK | Azaspirooxindolinone | 4160 | Jurkat | [5] |
| 3d | BTK | Azaspirooxindolinone | 3060 | Ramos | [5] |
| 3j | BTK | Azaspirooxindolinone | 1380 | Ramos | [5] |
| 3f | BTK | Azaspirooxindolinone | 1820 | Ramos | [5] |
| 3g | BTK | Azaspirooxindolinone | 1420 | Ramos | [5] |
Table 2: GPCR Antagonist Activity of Azaspirocyclic Derivatives
| Compound ID | Target Receptor | Scaffold Type | Ki (nM) | Radioligand | Reference |
| 11 | Dopamine D3 | Diazaspiro[4.5]decane | 122 | [125I]ABN | [5] |
| 14 | Dopamine D3 | Diazaspiro[4.5]decane | 25.6 | [125I]ABN | [5] |
| 15a | Dopamine D3 | Diazaspiro[4.5]decane | 35.3 | [125I]ABN | [5] |
| 15c | Dopamine D3 | Diazaspiro[4.5]decane | 41.7 | [125I]ABN | [5] |
| UNC9975 | Dopamine D2 | Aripiprazole analog | < 10 | N/A | [6] |
| UNC0006 | Dopamine D2 | Aripiprazole analog | < 10 | N/A | [6] |
Table 3: Antiproliferative Activity of Azaspirocyclic Compounds
| Compound ID | Scaffold Type | Cell Line | IC50 (µM) | Reference |
| 4 | Azaspiro dihydrotriazine | Influenza B | 0.29 | [7] |
| 6 | Azaspiro dihydrotriazine | Influenza B | 0.19 | [7] |
| 4 | Azaspiro dihydrotriazine | RSV | 0.40 | [7] |
| 6 | Azaspiro dihydrotriazine | RSV | 1.8 | [7] |
| 22 | Azaspiro analog of Linezolid | E. coli | 0.72 | [8] |
| 22 | Azaspiro analog of Linezolid | P. aeruginosa | 0.51 | [8] |
| 22 | Azaspiro analog of Linezolid | S. aureus | 0.88 | [8] |
| 22 | Azaspiro analog of Linezolid | B. subtilis | 0.49 | [8] |
Table 4: Preclinical Pharmacokinetic Parameters of Selected Azaspirocyclic Compounds
| Compound | Species | Route | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Bioavailability (%) | Reference |
| Deg-AZM | Rat (Male) | IV (10 mg/kg) | - | - | 765 | - | [9] |
| Deg-AZM | Rat (Male) | PO (10 mg/kg) | 402 | - | 765 | - | [9] |
| Deg-AZM | Dog (Male) | PO (3 mg/kg) | 1617 | - | 3627 | - | [9] |
| Nitisinone | Human | PO | 1103.87 | 2.21 | 76244.45 | - | [10] |
Signaling Pathways Modulated by Azaspirocyclic Scaffolds
The therapeutic potential of azaspirocyclic compounds stems from their ability to modulate key signaling pathways implicated in various diseases. Below are graphical representations of pathways targeted by these scaffolds.
Activation of the M4 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), by acetylcholine leads to the activation of inhibitory G proteins (Gi/o).[1][11] This, in turn, inhibits adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP) and subsequent downstream signaling events.[1][12]
Dopamine D2 receptor antagonists are a cornerstone of antipsychotic therapy. Canonical signaling involves Gi protein-mediated inhibition of adenylyl cyclase.[13] However, biased ligands can preferentially activate β-arrestin pathways, which have been implicated in both therapeutic effects and side effects.[6] Azaspirocyclic scaffolds have been successfully employed to create potent and selective D2 receptor antagonists.[5][14][15]
Experimental Protocols
To provide a practical resource for researchers, this section details key experimental methodologies for the synthesis and evaluation of azaspirocyclic compounds.
Synthesis Protocol: NBS-Promoted Semipinacol Rearrangement for Azaspirocyclic Ketones
This protocol describes a highly diastereoselective method for the synthesis of azaspirocyclic ketones from N-sulfonyl enamides.[8][15]
Materials:
-
N-sulfonyl enamide (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.2 equiv)
-
Propylene oxide (solvent)
-
2-Propanol (co-solvent)
-
Anhydrous dichloromethane (for workup)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-sulfonyl enamide (1.0 equiv) in a 1:1 mixture of propylene oxide and 2-propanol at -78 °C under an inert atmosphere.
-
Add N-bromosuccinimide (1.2 equiv) to the cooled solution.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir overnight (approximately 14 hours).
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., 25% diethyl ether in petroleum ether) to afford the desired azaspirocyclic ketone.[15]
Biological Evaluation Protocol: In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][4]
Materials:
-
Human cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (azaspirocyclic derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37 °C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix the contents of the wells to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined from the dose-response curve.
Conclusion
Azaspirocyclic scaffolds represent a powerful and versatile tool in the medicinal chemist's arsenal. Their inherent three-dimensionality, coupled with their ability to fine-tune physicochemical and pharmacokinetic properties, has led to the discovery of potent and selective modulators of challenging biological targets. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships governing their biological effects will undoubtedly fuel the development of the next generation of innovative therapeutics. This guide serves as a foundational resource for researchers and scientists dedicated to harnessing the full potential of these remarkable scaffolds in the pursuit of new medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Formation of 1-azaspirocycles via semipinacol rearrangements and its application to the synthesis of fasicularin - UBC Library Open Collections [open.library.ubc.ca]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, biological evaluation and molecular modelling of diversely functionalized heterocyclic derivatives as inhibitors of acetylcholinesterase/butyrylcholinesterase and modulators of Ca2+ channels and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. Synthetic studies toward halichlorine: complex azaspirocycle formation with use of an NBS-promoted semipinacol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741,626 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-Azaspiro[4.5]decane and Its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-azaspiro[4.5]decane scaffold is a valuable structural motif in medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with enhanced target selectivity and favorable pharmacokinetic properties. This technical guide provides an in-depth overview of this compound, including its fundamental properties, synthesis, and the burgeoning potential of its derivatives in various therapeutic areas, with a focus on central nervous system (CNS) disorders and inflammatory diseases.
Core Compound: this compound
The foundational compound of this class is this compound.
Molecular Formula: C₉H₁₇N
CAS Number: 176-66-9
Physicochemical Properties
| Property | Value |
| Molecular Weight | 139.24 g/mol |
| Boiling Point | 205.7±8.0 °C (Predicted) |
| Density | 0.94±0.1 g/cm³ (Predicted) |
| pKa | 11.42±0.20 (Predicted) |
Synthesis of the this compound Core
Experimental Protocol: General Synthesis of the this compound Scaffold
Disclaimer: This is a generalized protocol and may require optimization for specific substrates and scales.
Step 1: Formation of a Spiro Intermediate
-
Reaction: A suitable starting material, such as a cyclohexanone derivative, is reacted with a reagent that will form the basis of the pyrrolidine or piperidine ring. For instance, a Strecker or a similar reaction can be employed using an amino nitrile.
-
Reagents: Cyclohexanone, potassium cyanide, ammonium chloride, and a suitable solvent like aqueous ethanol.
-
Procedure:
-
Dissolve potassium cyanide and ammonium chloride in water.
-
Add ethanol, followed by the dropwise addition of cyclohexanone while maintaining a low temperature (e.g., 0-10 °C).
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Extract the resulting α-aminonitrile with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate under reduced pressure.
-
Step 2: Reduction and Cyclization
-
Reaction: The intermediate from Step 1 is then subjected to reduction and cyclization to form the this compound ring system.
-
Reagents: A strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).
-
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ in anhydrous THF.
-
Add a solution of the α-aminonitrile in anhydrous THF dropwise to the LiAlH₄ suspension, controlling the reaction temperature with an ice bath.
-
After the addition is complete, heat the reaction mixture to reflux for several hours.
-
Cool the reaction mixture and carefully quench the excess LiAlH₄ by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting solids and wash with THF.
-
Dry the filtrate over an anhydrous salt and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by distillation or column chromatography.
-
Therapeutic Applications and Pharmacological Data of this compound Derivatives
Derivatives of this compound have shown significant promise in modulating various biological targets, particularly within the CNS and in inflammatory pathways.
Central Nervous System (CNS) Activity
This compound derivatives have been investigated as ligands for sigma-1 (σ1) receptors and M1 muscarinic acetylcholine receptors, which are key targets for the treatment of neurodegenerative and psychiatric disorders.[1]
Table 1: Pharmacological Data of this compound Derivatives Targeting CNS Receptors [1]
| Compound ID | Target | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) |
| Example 1 | Sigma-1 Receptor | 5.2 | - |
| Example 2 | Sigma-1 Receptor | 15.8 | - |
| Example 3 | M1 Muscarinic Agonist | - | 120 |
| Example 4 | M1 Muscarinic Agonist | - | 250 |
Note: Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.
Anti-Inflammatory Activity
A notable area of research is the development of this compound derivatives as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.
Table 2: Anti-Inflammatory Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives
| Compound ID | Target | Inhibitory Activity (IC₅₀, nM) |
| Compound 41 | RIPK1 | 92 |
Signaling Pathway Modulation: Inhibition of RIPK1-Mediated Necroptosis
Necroptosis is a form of programmed cell death that is implicated in various inflammatory diseases. The kinase activity of RIPK1 is a critical step in the necroptosis pathway. Certain 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of RIPK1. The diagram below illustrates the canonical RIPK1-mediated necroptosis pathway and the point of intervention by these inhibitors.
Caption: RIPK1-Mediated Necroptosis Pathway and Inhibition.
Experimental Protocols for Biological Assays
Sigma-1 (σ1) Receptor Binding Assay
This protocol outlines a method to determine the binding affinity of test compounds for the σ1 receptor.[1]
Materials:
-
Membrane Preparation: Homogenates from a cell line expressing the σ1 receptor (e.g., CHO-σ1) or from animal brain tissue (e.g., guinea pig).
-
Radioligand: [³H]-pentazocine or other suitable σ1 receptor radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compounds: Dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Prepare reaction tubes containing assay buffer, radioligand, and either the test compound at various concentrations, the non-specific binding control, or buffer alone (for total binding).
-
Initiate the binding reaction by adding the membrane preparation to each tube.
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ values from concentration-response curves and then calculate the Ki values using the Cheng-Prusoff equation.
RIPK1 Kinase Inhibition Assay
This protocol describes a method to assess the in vitro inhibitory activity of compounds against RIPK1 kinase.
Materials:
-
Recombinant human RIPK1 enzyme.
-
Kinase substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate).
-
ATP (adenosine triphosphate).
-
Assay Buffer: Kinase reaction buffer (e.g., containing Tris-HCl, MgCl₂, DTT).
-
Detection Reagent: A reagent to quantify kinase activity, such as a phosphospecific antibody or a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Test Compounds: Dissolved in DMSO.
Procedure:
-
In a microplate, add the RIPK1 enzyme, the test compound at various concentrations, and the kinase substrate in the assay buffer.
-
Pre-incubate the mixture at room temperature for a short period (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the chosen detection method.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
Conclusion
The this compound scaffold represents a promising platform for the development of novel therapeutics. Its derivatives have demonstrated significant potential in targeting key proteins involved in CNS disorders and inflammatory conditions. The unique conformational constraints of the spirocyclic system provide a foundation for designing compounds with high potency and selectivity. Further exploration of this chemical space, including the synthesis of diverse libraries and their evaluation in a broad range of biological assays, is warranted to fully realize the therapeutic potential of this versatile scaffold. This technical guide provides a foundational resource for researchers embarking on or continuing work in this exciting area of drug discovery.
References
Spectroscopic Profile of 2-Azaspiro[4.5]decane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Spectroscopic Data
The following sections present the anticipated spectroscopic data for 2-Azaspiro[4.5]decane. These values are based on the analysis of its chemical structure and comparison with isomers and derivatives.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) Range | Multiplicity | Integration |
| H1, H3 | 2.8 - 3.2 | t | 4H |
| NH | 1.5 - 2.5 | br s | 1H |
| H6, H10 | 1.3 - 1.6 | m | 4H |
| H7, H8, H9 | 1.3 - 1.6 | m | 6H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (ppm) Range |
| C5 (Spiro) | 45 - 55 |
| C1, C3 | 40 - 50 |
| C4 | 35 - 45 |
| C6, C10 | 30 - 40 |
| C7, C9 | 20 - 30 |
| C8 | 20 - 30 |
Table 3: Predicted IR Spectroscopy Data for this compound
| Functional Group | Wavenumber (cm⁻¹) Range | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| C-H Bend | 1350 - 1470 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z Ratio | Relative Abundance |
| [M]+ | 139 | High |
| [M-H]+ | 138 | Medium |
| [M-C₂H₄N]+ | 97 | Medium-High |
| [C₆H₁₁]+ | 83 | Medium |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. These represent standard methodologies and may be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.1% tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer at room temperature. For ¹H NMR, a spectral width of -2 to 12 ppm would be used, while for ¹³C NMR, a spectral width of 0 to 220 ppm would be appropriate.
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the neat compound would be placed on the diamond crystal of an attenuated total reflectance (ATR) accessory. The spectrum would be recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via direct infusion or through a gas chromatograph (GC) for separation prior to ionization. The EI energy would be set to 70 eV. The mass analyzer, typically a quadrupole or time-of-flight (TOF) analyzer, would be scanned over a mass range of m/z 40 to 500.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Unraveling the Three-Dimensional Architecture of Azaspiro[4.5]decane Ring Systems: A Technical Guide
For researchers, scientists, and drug development professionals, a deep understanding of the three-dimensional (3D) conformation of scaffold molecules is paramount for rational drug design. The azaspiro[4.5]decane core, a privileged structural motif in medicinal chemistry, presents a unique and conformationally constrained framework that is increasingly utilized in the development of novel therapeutics. This technical guide provides an in-depth analysis of the 3D conformation of the azaspiro[4.5]decane ring system, integrating data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational studies.
The azaspiro[4.5]decane scaffold, characterized by a piperidine ring fused to a cyclopentane ring through a common spiro carbon atom, imparts a rigid and defined 3D geometry to molecules. This rigidity can enhance binding affinity and selectivity to biological targets by reducing the entropic penalty upon binding. The conformational landscape of this ring system is primarily dictated by the puckering of the six-membered piperidine ring and the five-membered carbocyclic ring.
Conformational Analysis of the Piperidine Ring
The piperidine ring in the azaspiro[4.5]decane system typically adopts a chair conformation to minimize steric strain. However, the presence of the spirocyclic fusion and substituents can influence this preference, potentially leading to twist-boat or boat conformations. The orientation of substituents on the piperidine nitrogen and carbon atoms can be either axial or equatorial, significantly impacting the molecule's overall shape and biological activity.
Experimental Determination of Conformation
X-ray Crystallography
X-ray crystallography provides the most definitive experimental evidence for the solid-state conformation of molecules. A notable example is the structure determination of (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, a potent M1 muscarinic agonist. The absolute configuration of this compound was determined by X-ray crystal structure analysis, providing precise data on bond lengths, bond angles, and dihedral angles, confirming the chair conformation of the piperidine ring and the relative stereochemistry of the substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the conformation of molecules in solution. Key parameters for the conformational analysis of the azaspiro[4.5]decane ring system include:
-
1H NMR Chemical Shifts: The chemical shifts of axial and equatorial protons on the piperidine ring are distinct. Typically, axial protons resonate at a higher field (lower ppm) than their equatorial counterparts.
-
3J Coupling Constants: The magnitude of the vicinal coupling constant (3JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are observed for axial-axial proton interactions (dihedral angle ≈ 180°), while smaller coupling constants (typically 2-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial interactions (dihedral angles ≈ 60°).
-
Nuclear Overhauser Effect (NOE): NOE correlations in 2D NMR experiments (e.g., NOESY) provide information about through-space proximity of protons. Strong NOEs between protons in a 1,3-diaxial relationship can confirm a chair conformation.
While specific, detailed NMR conformational studies on the unsubstituted azaspiro[4.5]decane core are not extensively published in readily accessible literature, the principles of conformational analysis of substituted piperidines are well-established and directly applicable.
Computational Modeling
In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) and molecular mechanics are invaluable for exploring the conformational landscape of azaspiro[4.5]decane derivatives. These methods can be used to:
-
Calculate the relative energies of different conformers (e.g., chair, boat, twist-boat).
-
Predict key geometric parameters such as bond lengths, bond angles, and dihedral angles.
-
Simulate NMR parameters for comparison with experimental data.
Experimental Protocols
A generalized workflow for the conformational analysis of a novel azaspiro[4.5]decane derivative would involve the following key experiments:
Synthesis and Purification
The synthesis of azaspiro[4.5]decanes can be achieved through various synthetic routes, often involving intramolecular cyclization or ring-closing metathesis. Purification of the target compound is critical for unambiguous spectroscopic analysis and is typically achieved by column chromatography or recrystallization.
NMR Spectroscopy for Conformational Analysis
A detailed protocol for NMR analysis would include:
-
Sample Preparation: Dissolve a pure sample of the azaspiro[4.5]decane derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
1D 1H NMR Acquisition: Acquire a high-resolution 1D 1H NMR spectrum to observe chemical shifts and coupling patterns.
-
1D 13C NMR Acquisition: Acquire a 13C NMR spectrum to identify the number of unique carbon environments.
-
2D COSY Acquisition: Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton spin-spin coupling networks and aid in the assignment of proton signals.
-
2D HSQC/HMQC Acquisition: A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment is used to correlate directly bonded proton and carbon atoms, facilitating the assignment of both 1H and 13C resonances.
-
2D HMBC Acquisition: A Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons over two to three bonds, aiding in the assignment of quaternary carbons and confirming the overall carbon skeleton.
-
2D NOESY/ROESY Acquisition: A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is crucial for determining through-space proximities of protons. This data is used to establish the relative stereochemistry and preferred conformation of the molecule.
The logical workflow for these experiments is depicted below:
X-ray Crystallography
For obtaining single crystals suitable for X-ray diffraction:
-
Crystallization Screening: Screen a variety of solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering) to obtain high-quality single crystals.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using X-ray radiation.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule in the solid state.
The logical relationship for utilizing experimental and computational data is as follows:
Escaping Flatland: A Technical Guide to Spirocyclic Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The paradigm in medicinal chemistry is shifting. For decades, drug discovery has been dominated by "flat," aromatic, two-dimensional molecules. While this approach has yielded numerous successful therapeutics, the industry is increasingly confronted with challenges such as poor solubility, metabolic instability, and off-target effects. The concept of "escaping flatland" addresses these hurdles by championing the integration of three-dimensional (3D) molecular architectures.[1] Among the most promising of these 3D scaffolds are spirocyclic compounds.[1][2]
Spirocycles are unique bicyclic systems where two rings are connected by a single, shared atom, known as the spiro atom.[3] This arrangement imparts a rigid, well-defined 3D geometry, offering a distinct advantage over their planar counterparts. By projecting substituents into three-dimensional space, spirocyclic compounds can achieve more specific and potent interactions with biological targets, while simultaneously improving crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][4][5] This guide provides an in-depth technical overview of the core principles behind utilizing spirocyclic compounds to escape the limitations of flatland in modern drug discovery.
The Spirocyclic Advantage: A Quantitative Comparison
The transition from a planar to a spirocyclic scaffold can have a profound and positive impact on the physicochemical properties of a drug candidate. A compelling case study is the comparison of the approved Hedgehog (Hh) pathway inhibitor, Sonidegib, with its spirocyclic analogues. The Hedgehog signaling pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.[6][7][8][9]
| Compound | Structure | clogP | LogD (pH 7.4) | Solubility (µM) | Clint (µL/min/mg) | t½ (min) | IC₅₀ (nM, Hh pathway) |
| Sonidegib | [Planar Core] | 4.8 | 3.9 | 0.2 | 118 | 5.9 | 1.3-2.5 |
| (±)-trans-76 | [Spiro[3.3]heptane Core] | 4.1 | 3.5 | 0.3 | 24 | 28.9 | 20 |
| (±)-cis-76 | [Spiro[3.3]heptane Core] | 4.1 | 3.5 | 0.3 | 19 | 36.5 | 30 |
Table 1: Physicochemical and Metabolic Stability Properties of Sonidegib and its Spirocyclic Analogues. Data sourced from[5][10][11].
As illustrated in Table 1, the introduction of a spiro[3.3]heptane core in place of a planar phenyl ring in Sonidegib analogues leads to a notable decrease in lipophilicity (lower clogP and LogD).[11] More strikingly, the metabolic stability is significantly enhanced, as evidenced by the lower intrinsic clearance (Clint) and prolonged half-life (t½).[11] While there is a modest trade-off in potency (higher IC₅₀), the vastly improved ADME profile highlights the transformative potential of spirocyclization in drug design.
Experimental Protocols
Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method
The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is a critical measure of a compound's lipophilicity. The shake-flask method remains the gold standard for its determination.[12][13]
Methodology:
-
Preparation of Phases: Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.4) and saturate it with n-octanol. Conversely, saturate n-octanol with the phosphate buffer. Allow the two phases to separate completely.[12]
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[12]
-
Partitioning: Add a small aliquot of the compound's stock solution to a vial containing a known ratio of the pre-saturated n-octanol and buffer phases (e.g., 1:1 v/v).[12]
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to ensure the compound reaches equilibrium between the two phases.[3]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[14]
-
Calculation: The LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[15]
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s, which are abundant in liver microsomes.[16][17]
Methodology:
-
Reagent Preparation:
-
Incubation Mixture:
-
In a microcentrifuge tube or a 96-well plate, combine the phosphate buffer, the test compound (at a final concentration typically around 1 µM), and the liver microsomes (at a final protein concentration of approximately 0.5-1 mg/mL).[19]
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH-regenerating system solution to the incubation mixture.[19]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.[18]
-
-
Reaction Quenching:
-
Immediately stop the reaction in the collected aliquots by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical purposes. This step also serves to precipitate the microsomal proteins.[18]
-
-
Sample Processing:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant, which contains the remaining parent compound, by LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.[20]
-
The intrinsic clearance (Clint) is calculated using the equation: Clint = (0.693 / t½) / (mg of microsomal protein/mL).[20]
-
Visualizing Complexity: Pathways and Workflows
Hedgehog Signaling Pathway and its Inhibition
The Hedgehog (Hh) signaling pathway is a critical regulator of cell growth and differentiation. Its aberrant activation can lead to the development of various cancers. Small molecule inhibitors, such as Sonidegib, target the Smoothened (SMO) receptor, a key component of this pathway.[6][8][9]
Experimental Workflow: Hit-to-Lead Optimization with Spirocycles
The journey from a "hit" compound identified in a high-throughput screen to a "lead" candidate involves a rigorous and iterative optimization process. The incorporation of spirocyclic scaffolds is a key strategy in this phase to enhance drug-like properties.[21][22][23]
Conclusion
The strategic incorporation of spirocyclic scaffolds represents a powerful approach to "escape flatland" and overcome many of the challenges associated with traditional two-dimensional drug candidates.[1] The inherent three-dimensionality of spirocycles provides a rigid framework for the precise spatial orientation of pharmacophoric elements, leading to enhanced target engagement and selectivity.[3][5] Furthermore, the introduction of sp³-rich spirocyclic cores often results in a more favorable physicochemical and pharmacokinetic profile, including improved solubility and metabolic stability.[1][4] As synthetic methodologies for accessing diverse spirocyclic systems continue to advance, their integration into drug discovery programs will undoubtedly accelerate the development of safer and more effective medicines.
References
- 1. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of Sant-75 derivatives as Hedgehog-pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 9. Hedgehog pathway inhibitors – current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 17. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. mercell.com [mercell.com]
- 20. hrcak.srce.hr [hrcak.srce.hr]
- 21. Hit To Lead | SpiroChem [spirochem.com]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. medium.com [medium.com]
An In-depth Technical Guide to Ryanodine: A Complex Azaspiro Alkaloid with Potent Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ryanodine, a natural product renowned for its potent insecticidal properties and its specific interaction with a critical class of intracellular calcium channels. While not a simple 2-azaspiro[4.5]decane, ryanodine possesses a complex, highly functionalized bridged azaspiro[5.5]undecane-derived core structure, making it a significant subject of study in the field of natural product chemistry and pharmacology. This document details its natural source, biological activity, mechanism of action through the ryanodine receptor, and key experimental methodologies for its study. All quantitative data are summarized in structured tables, and relevant pathways and workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
Natural products remain a vital source of novel chemical scaffolds with diverse and potent biological activities. Among these, alkaloids featuring spirocyclic systems are of particular interest due to their rigid three-dimensional structures, which can impart high affinity and selectivity for biological targets. Ryanodine, a complex diterpenoid alkaloid, stands as a prominent example. Isolated from the plant Ryania speciosa, ryanodine has been extensively studied for its profound effects on muscle and nerve cells, primarily through its interaction with the ryanodine receptors (RyRs).[1][2] This guide serves as a technical resource for researchers and professionals engaged in natural product chemistry, insecticide development, and ion channel pharmacology, providing in-depth information on the chemical biology of ryanodine.
Chemical Structure and Properties
Ryanodine is a complex diterpenoid alkaloid characterized by a highly oxygenated and sterically congested pentacyclic core.[3] While its core is more intricate than a simple this compound, it contains a spirocyclic nitrogen atom, placing it within the broader class of azaspiro alkaloids. The absolute configuration and complete structure were elucidated through extensive chemical degradation studies and confirmed by X-ray crystallography.[3]
Table 1: Physicochemical Properties of Ryanodine
| Property | Value | Reference |
| Molecular Formula | C25H35NO9 | [1] |
| Molecular Weight | 493.5 g/mol | [1] |
| Melting Point | 219-220 °C | [3] |
| Optical Rotation | [α]D +26° (in methanol) | [3] |
Natural Source and Isolation
Ryanodine is famously isolated from the stem and roots of Ryania speciosa, a plant native to South America.[2][3] The crude extract of this plant has been historically used as a botanical insecticide.[3] The isolation of pure, crystalline ryanodine was a significant achievement in natural product chemistry.[2]
Experimental Protocol: Extraction and Purification of Ryanodine from Ryania speciosa
The following is a generalized protocol for the extraction and purification of ryanodine, based on historical and modern methods.[4][5]
References
- 1. researchmap.jp [researchmap.jp]
- 2. Plant insecticides; ryanodine, a new alkaloid from Ryania speciosa Vahl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. US2564610A - Process for preparing ryanodine - Google Patents [patents.google.com]
- 5. Purification of the ryanodine receptor and identity with feet structures of junctional terminal cisternae of sarcoplasmic reticulum from fast skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Core Structural Features of 2-Azaspiro[4.5]decane and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-Azaspiro[4.5]decane scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core structure of a variety of biologically active compounds. This spirocyclic system, consisting of a pyrrolidine ring fused to a cyclohexane ring at a quaternary carbon, provides a unique three-dimensional architecture that is of growing interest in the design of novel therapeutics. Its rigid yet complex structure allows for precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets. This guide provides a comprehensive overview of the key structural features of this compound and its derivatives, with a focus on their physicochemical properties, synthesis, and applications in drug discovery, particularly in the realm of kinase inhibition.
Core Structure and Physicochemical Properties
This compound possesses the chemical formula C9H17N and a molecular weight of 139.24 g/mol .[1] Its structure is characterized by a central spiro carbon atom shared between a five-membered pyrrolidine ring and a six-membered cyclohexane ring. This arrangement imparts a high degree of conformational rigidity to the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H17N | [1] |
| Molecular Weight | 139.24 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 176-66-9 | [1] |
| SMILES | C1CCC2(CC1)CCNC2 | [1] |
| Predicted Boiling Point | 205.7±8.0 °C | [2] |
| Predicted Density | 0.94±0.1 g/cm3 | [2] |
| Predicted pKa | 11.42±0.20 | [2] |
Note: Some physical properties are predicted and should be considered as estimates.
Synthesis of the this compound Core
The synthesis of the this compound ring system is a key step in the development of derivatives for therapeutic applications. While a specific, detailed experimental protocol for the parent compound is not widely published, general synthetic strategies for its derivatives have been described. These often involve multi-step sequences that build the spirocyclic framework through intramolecular cyclization reactions.
One common approach involves the construction of the pyrrolidine ring onto a pre-existing cyclohexane moiety or vice versa. For instance, derivatives can be synthesized through the intramolecular cyclization of a suitably functionalized cyclohexanecarbonitrile or a related precursor.
Applications in Drug Discovery: Kinase Inhibition
Derivatives of this compound have emerged as promising scaffolds for the development of potent and selective kinase inhibitors, which are crucial in the treatment of various diseases, including cancer and inflammatory disorders.
RIPK1 Kinase Inhibition and Necroptosis
Certain 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key mediator of necroptosis, a form of programmed cell death implicated in the pathogenesis of inflammatory diseases. Inhibition of RIPK1 kinase activity can block the necroptotic pathway and offers a therapeutic strategy for these conditions.
Below is a simplified representation of the necroptosis signaling pathway and the role of this compound derivatives as RIPK1 inhibitors.
Dual TYK2/JAK1 Inhibition in Inflammatory Diseases
Derivatives of 2,8-diazaspiro[4.5]decan-1-one have also been developed as potent dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). These kinases are integral components of the JAK-STAT signaling pathway, which plays a critical role in the immune response and is implicated in various inflammatory and autoimmune diseases. Dual inhibition of TYK2 and JAK1 can effectively modulate the inflammatory cascade.
The following diagram illustrates a generalized workflow for the screening and development of this compound derivatives as kinase inhibitors.
Experimental Protocols
While detailed, step-by-step experimental protocols for the synthesis and evaluation of specific this compound derivatives are proprietary and specific to the research context, a general methodology for a kinase inhibition assay is outlined below.
General Kinase Inhibition Assay Protocol
-
Reagents and Materials:
-
Recombinant human kinase (e.g., RIPK1, TYK2, JAK1)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of the microplate.
-
Add the kinase and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
-
Conclusion
The this compound scaffold represents a valuable building block in modern drug discovery. Its inherent structural rigidity and three-dimensional character provide a solid foundation for the design of potent and selective modulators of various biological targets. The successful development of derivatives as inhibitors of key kinases such as RIPK1, TYK2, and JAK1 underscores the therapeutic potential of this chemical class. Further exploration of the chemical space around the this compound core is likely to yield novel drug candidates for a range of diseases. As research in this area progresses, the development and public dissemination of detailed experimental data for the parent compound and its key derivatives will be crucial for advancing the field.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Azaspiro[4.5]decane via Intramolecular Cyclization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-azaspiro[4.5]decane, a valuable spirocyclic scaffold in medicinal chemistry. The synthesis is achieved through a robust two-step process involving an initial intramolecular cyclization to form a spirocyclic dione intermediate, followed by its complete reduction.
Introduction
The this compound core is a significant structural motif found in a variety of biologically active compounds. Its rigid, three-dimensional structure is of great interest in drug discovery for the development of novel therapeutics. This protocol outlines a reliable synthetic route starting from readily available materials, proceeding through an intramolecular cyclization to construct the spirocyclic framework, and culminating in the reduction to the target saturated heterocycle.
Overall Synthetic Strategy
The synthesis is divided into two primary stages:
-
Stage 1: Intramolecular Cyclization. Synthesis of this compound-1,3-dione from 1-(carboxymethyl)cyclohexanecarboxylic acid and a nitrogen source. This key step forms the spirocyclic pyrrolidine-2,5-dione ring system.
-
Stage 2: Reduction. The dione intermediate is subsequently reduced to the desired this compound using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) or a Borane complex.
Caption: Overall workflow for the two-stage synthesis of this compound.
Data Presentation
The following tables summarize the key parameters and expected outcomes for each stage of the synthesis.
Table 1: Intramolecular Cyclization to this compound-1,3-dione
| Parameter | Value | Reference |
| Starting Material | 1-(Carboxymethyl)cyclohexanecarboxylic Acid | Commercially Available |
| Nitrogen Source | Urea or Hydrazine derivative | General Method |
| Reaction Type | Condensation/Intramolecular Cyclization | [1] |
| Typical Solvent | High-boiling point solvent (e.g., none, neat reaction) | [1] |
| Typical Temperature | 140-160 °C | [1] |
| Typical Reaction Time | 2-4 hours | [1] |
| Typical Yield | 60-80% | Estimated |
Table 2: Reduction of this compound-1,3-dione
| Parameter | Method A: LiAlH₄ Reduction | Method B: Borane Reduction |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Borane-THF complex (BH₃·THF) |
| Typical Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) |
| Typical Temperature | Reflux (approx. 66 °C) | 0 °C to Room Temperature |
| Typical Reaction Time | 12-24 hours | 8-16 hours |
| Work-up | Sequential addition of H₂O, NaOH (aq), and H₂O | Quenching with Methanol, followed by aqueous work-up |
| Typical Yield | 70-90% | 75-95% |
| Reference | [2][3] | [4][5][6] |
Experimental Protocols
Stage 1: Synthesis of this compound-1,3-dione (Intramolecular Cyclization)
This protocol is adapted from general procedures for the synthesis of N-substituted imides from dicarboxylic acids.
Materials:
-
1-(Carboxymethyl)cyclohexanecarboxylic acid
-
Urea
-
Heating mantle and magnetic stirrer
-
Round-bottom flask with reflux condenser
-
Crystallization dish
Procedure:
-
In a round-bottom flask, thoroughly mix 1-(carboxymethyl)cyclohexanecarboxylic acid and urea in a 1:1.2 molar ratio.
-
Heat the mixture with stirring in an oil bath to 140-160 °C.
-
Continue heating for 2-4 hours. The reaction mixture will become a melt and then solidify.
-
Allow the reaction mixture to cool to room temperature.
-
The solid crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Collect the crystals by filtration, wash with cold solvent, and dry under vacuum to yield this compound-1,3-dione.
Caption: Key steps in the intramolecular cyclization to form the dione intermediate.
Stage 2: Reduction of this compound-1,3-dione to this compound
This protocol describes a general procedure using Borane-THF complex, which is often preferred for its milder reaction conditions compared to LiAlH₄.
Materials:
-
This compound-1,3-dione
-
Borane-tetrahydrofuran complex solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Dissolve this compound-1,3-dione in anhydrous THF in the flask.
-
Cool the solution to 0 °C in an ice bath.
-
Under the inert atmosphere, add the Borane-THF complex solution dropwise via the dropping funnel over a period of 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by distillation or column chromatography if necessary.
Caption: Workflow for the reduction of the dione intermediate to this compound.
Conclusion
This two-stage synthetic route provides a reliable and scalable method for the preparation of this compound. The intramolecular cyclization efficiently constructs the core spirocyclic system, and the subsequent reduction of the dione intermediate is a high-yielding transformation. This protocol serves as a valuable resource for researchers requiring access to this important heterocyclic scaffold for applications in drug discovery and development.
References
Application Notes and Protocols: Copper-Catalyzed Synthesis of Difluoroalkylated 2-Azaspiro[4.5]decanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-azaspiro[4.5]decane scaffold is a significant structural motif found in a variety of biologically active molecules and natural products.[1] The introduction of fluorine-containing groups, such as a difluoroalkyl moiety, into these structures can dramatically alter their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This has led to a growing interest in developing efficient synthetic methods for accessing these valuable compounds.[1]
This document provides detailed application notes and protocols for the copper-catalyzed synthesis of difluoroalkylated 2-azaspiro[4.5]decanes. This method, developed by Li and coworkers, utilizes a copper-catalyzed tandem radical addition and dearomatizing cyclization of readily available N-benzylacrylamides with ethyl bromodifluoroacetate.[1][2][3] The reaction proceeds under mild conditions and exhibits a broad substrate scope, furnishing the desired products in moderate to excellent yields.[1] This approach offers a practical and efficient route to novel difluoroalkylated spirocyclic compounds for applications in medicinal chemistry and drug discovery.
Reaction Principle
The copper-catalyzed synthesis of difluoroalkylated 2-azaspiro[4.5]decanes proceeds through a cascade reaction involving difluoroalkylation of substituted N-benzylacrylamides, followed by a 5-exo cyclization and dearomatization.[1][4] The proposed mechanism involves the generation of a difluoroalkyl radical from ethyl bromodifluoroacetate, initiated by the copper(I) catalyst. This radical then adds to the acrylamide double bond. The resulting radical intermediate undergoes a 5-exo-trig cyclization onto the pendant aromatic ring, which is followed by an oxidation and deprotonation sequence to afford the dearomatized spirocyclic product.
Experimental Protocols
General Information
All reagents should be used as received unless otherwise noted. 1,2-dichloroethane (DCE) should be distilled over phosphorus pentoxide before use. Reactions should be monitored by thin-layer chromatography (TLC). Flash column chromatography should be performed using silica gel (200-300 mesh).[5]
General Procedure for the Copper-Catalyzed Synthesis of Difluoroalkylated 2-Azaspiro[4.5]decanes
-
To an oven-dried reaction tube, add CuBr (10 mol%), the N-benzylacrylamide substrate (1.0 equiv., 0.2 mmol), and the appropriate base (K₂CO₃, 1.5 equiv. or Cs₂CO₃, 3.5 equiv.).
-
Add ethyl bromodifluoroacetate (2.0 equiv.).
-
Evacuate the tube and backfill with argon. Repeat this process three times.
-
Add dry 1,2-dichloroethane (DCE, 2 mL).
-
Stir the reaction mixture at 85 °C for 48 hours.
-
Upon completion of the reaction (as monitored by TLC), cool the mixture to room temperature.
-
Add water to the reaction mixture and extract with dichloromethane (DCM).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 5:1) to yield the desired difluoroalkylated this compound.[5]
Data Presentation
The following tables summarize the substrate scope and corresponding yields for the copper-catalyzed synthesis of difluoroalkylated 2-azaspiro[4.5]decanes as reported by Li et al.
Table 1: Substrate Scope of N-Benzylacrylamides
| Entry | R¹ | R² | R³ | Product | Yield (%) |
| 1 | H | H | H | 3a | 92 |
| 2 | 4-Me | H | H | 3b | 85 |
| 3 | 4-OMe | H | H | 3c | 81 |
| 4 | 4-F | H | H | 3d | 75 |
| 5 | 4-Cl | H | H | 3e | 78 |
| 6 | 4-Br | H | H | 3f | 72 |
| 7 | 3-Me | H | H | 3g | 88 |
| 8 | 2-Me | H | H | 3h | 65 |
| 9 | H | Me | H | 3i | 70 |
| 10 | H | H | Me | 3j | 73 |
Reaction conditions: Substrate 1 (0.2 mmol), 2 (0.4 mmol), CuBr (0.02 mmol), K₂CO₃ (0.3 mmol), DCE (2 mL), 85 °C, 48 h, under Ar.[1]
Visualizations
Proposed Reaction Mechanism
Caption: Proposed mechanism for the copper-catalyzed difluoroalkylation/dearomatization.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Conclusion
The copper-catalyzed cascade reaction described provides an efficient and practical method for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes.[1] This protocol is characterized by its operational simplicity, use of a commercially available catalyst, and tolerance of a range of functional groups on the N-benzylacrylamide substrate. The resulting spirocyclic products are of significant interest for the development of new therapeutic agents and agrochemicals.[1] Further derivatization of the synthesized 2-azaspiro[4.5]decanes can lead to a diverse library of novel fluorine-containing compounds.
References
- 1. Synthesis of difluoroalkylated this compound derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of difluoroalkylated this compound derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of difluoroalkylated this compound derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides | CoLab [colab.ws]
- 4. Copper-Catalyzed Difluoroalkylation Reaction | MDPI [mdpi.com]
- 5. rsc.org [rsc.org]
Synthesis of 2-Azaspiro[4.5]decan-3-one: A Detailed Guide to Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Azaspiro[4.5]decan-3-one, a key heterocyclic scaffold and a crucial intermediate in the synthesis of the anticonvulsant drug Gabapentin. The protocols outlined below are based on established chemical transformations and offer robust methodologies for laboratory-scale preparation.
Introduction
2-Azaspiro[4.5]decan-3-one, also widely known as Gabapentin lactam, is a spirocyclic γ-lactam. Its rigid, three-dimensional structure makes it an attractive building block in medicinal chemistry. The primary importance of this compound lies in its role as the penultimate intermediate in numerous synthetic routes to Gabapentin, an analog of the neurotransmitter gamma-aminobutyric acid (GABA). Efficient and scalable synthesis of this lactam is therefore of significant interest to the pharmaceutical industry. This guide details the most common and effective synthetic strategies, including the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide and the cyclization of 1-(aminomethyl)cyclohexaneacetic acid derivatives.
Synthetic Strategies Overview
Several synthetic pathways have been developed for the preparation of 2-Azaspiro[4.5]decan-3-one. The most prominent methods start from derivatives of cyclohexane. Below is a summary of the principal routes:
-
Hofmann Rearrangement: This is a widely used industrial method that involves the rearrangement of 1,1-cyclohexanediacetic acid monoamide using a hypohalite solution.
-
Cyclization of Amino Acid Derivatives: This route involves the formation of 1-(aminomethyl)cyclohexaneacetic acid or its esters, followed by thermal or chemically induced cyclization to form the lactam.
-
Dinitrile Hydrolysis and Reduction: This pathway begins with 1-(cyanomethyl)cyclohexanecarbonitrile, which is partially hydrolyzed and then catalytically hydrogenated to yield the target lactam.
-
Beckmann and Schmidt Rearrangements: These classical organic reactions provide theoretical pathways for the conversion of a corresponding spirocyclic ketone (spiro[4.5]decan-2-one) to the lactam, though specific detailed protocols for this exact transformation are less commonly reported.
The following sections provide detailed experimental protocols and data for the most well-established methods.
Data Presentation: Comparison of Key Synthetic Protocols
The following table summarizes quantitative data from representative synthetic protocols for 2-Azaspiro[4.5]decan-3-one, allowing for easy comparison of the different methodologies.
| Protocol | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Protocol 1: Hofmann Rearrangement | 1,1-Cyclohexanediacetic acid monoamide | Sodium hypobromite (in situ from Br₂ and NaOH) | 1-2 hours (rearrangement) | -5 to 55 | Not explicitly stated for lactam, but part of a high-yield Gabapentin synthesis. | [1] |
| Protocol 2: Cyclization of Amino Ester | Ethyl 1-aminomethyl-1-cyclohexaneacetate | Raney nickel, H₂ | Not specified | 100-125 | >90 | [2] |
| Protocol 3: Dinitrile Hydrogenation | 1-Cyanocyclohexaneacetic acid | Raney nickel, H₂, Ammonia | Not specified | Not specified | Not explicitly stated for lactam, but a key step in a chemo-enzymatic route. | [3] |
Experimental Protocols
Protocol 1: Synthesis via Hofmann Rearrangement of 1,1-Cyclohexanediacetic Acid Monoamide
This protocol is adapted from processes described in the synthesis of Gabapentin, where 2-Azaspiro[4.5]decan-3-one is a key intermediate.[1][4]
Step 1: Preparation of 1,1-Cyclohexanediacetic Acid Monoamide
This protocol begins with the amidation of 1,1-cyclohexanediacetic anhydride.
-
Anhydride Formation:
-
Charge a reactor with 1,1-cyclohexanediacetic acid and a suitable solvent for azeotropic water removal (e.g., toluene).
-
Heat the suspension to reflux to remove water.
-
Add acetic anhydride and continue refluxing until the formation of 1,1-cyclohexanediacetic anhydride is complete.
-
Cool the reaction mixture to crystallize the anhydride, which is then filtered and dried.
-
-
Amidation:
-
Suspend the prepared 1,1-cyclohexanediacetic anhydride in a concentrated aqueous solution of ammonia.
-
Maintain the temperature below 30°C during the addition.
-
Stir the mixture until the reaction is complete, forming 1,1-cyclohexanediacetic acid monoamide.
-
The monoamide can be isolated by acidification and filtration, or the aqueous solution can be used directly in the next step.
-
Step 2: Hofmann Rearrangement to 2-Azaspiro[4.5]decan-3-one
-
Preparation of Sodium Hypobromite Solution:
-
In a separate reactor, prepare an aqueous solution of sodium hydroxide.
-
Cool the solution to between -5°C and 0°C.
-
Slowly add bromine to the cold sodium hydroxide solution while maintaining the low temperature to form sodium hypobromite in situ.
-
-
Rearrangement Reaction:
-
Provide a solution of 1,1-cyclohexanediacetic acid monoamide in aqueous sodium hydroxide.
-
Add the monoamide solution to the freshly prepared sodium hypobromite solution, keeping the temperature between -5°C and 10°C.
-
After the addition is complete, slowly raise the temperature to around 55°C and hold for approximately 1 hour to complete the rearrangement.
-
The reaction mixture now contains the sodium salt of 1-(aminomethyl)cyclohexaneacetic acid.
-
-
Cyclization to Lactam:
-
Acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of approximately 7.
-
Heat the neutralized solution. The 1-(aminomethyl)cyclohexaneacetic acid will cyclize to form 2-Azaspiro[4.5]decan-3-one.
-
The lactam can be isolated by extraction with an organic solvent (e.g., dichloromethane or toluene) followed by evaporation of the solvent.
-
Protocol 2: Synthesis via Catalytic Hydrogenation and Cyclization
This protocol outlines a pathway starting from 1-cyanocyclohexaneacetonitrile, proceeding through a chemo-enzymatic hydrolysis followed by catalytic hydrogenation.[3]
Step 1: Hydrolysis of 1-Cyanocyclohexaneacetonitrile
-
This step is typically performed enzymatically to selectively hydrolyze one of the nitrile groups. A nitrilase enzyme is used to convert 1-cyanocyclohexaneacetonitrile to 1-cyanocyclohexaneacetic acid.
Step 2: Reductive Cyclization to 2-Azaspiro[4.5]decan-3-one
-
Charge a high-pressure reactor with 1-cyanocyclohexaneacetic acid, a suitable solvent (e.g., ethanol or aqueous ammonia), and a hydrogenation catalyst such as Raney Nickel.
-
Pressurize the reactor with hydrogen gas.
-
Heat the reaction mixture. The nitrile group is reduced to a primary amine, which then undergoes spontaneous intramolecular cyclization with the carboxylic acid to form the stable 2-Azaspiro[4.5]decan-3-one.
-
After the reaction is complete, cool the reactor, vent the hydrogen, and filter off the catalyst.
-
The product can be isolated by removal of the solvent under reduced pressure and purified by crystallization or distillation. A patent suggests that heating ethyl 1-aminomethyl-1-cyclohexaneacetate at 100-125°C leads to the exclusive formation of the lactam in over 90% yield.[2]
Signaling Pathways and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic protocols described above.
Caption: Workflow for the synthesis of 2-Azaspiro[4.5]decan-3-one via Hofmann Rearrangement.
Caption: Synthetic pathway from a dinitrile precursor via reductive cyclization.
Alternative Synthetic Approaches
While the Hofmann rearrangement and reductive cyclization are well-documented, other classical reactions offer potential routes to 2-Azaspiro[4.5]decan-3-one.
-
Beckmann Rearrangement: This reaction would involve the acid-catalyzed rearrangement of the oxime of spiro[4.5]decan-2-one. The major challenge would be the synthesis of the precursor ketone.
-
Schmidt Reaction: This approach would involve the reaction of spiro[4.5]decan-2-one with hydrazoic acid in the presence of a strong acid catalyst to yield the lactam.
These methods, while theoretically sound, are less commonly employed for this specific target, likely due to the multi-step synthesis of the starting spiroketone and potential regioselectivity issues.
Conclusion
The synthesis of 2-Azaspiro[4.5]decan-3-one is a critical step in the production of Gabapentin and a topic of significant industrial and academic interest. The Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide represents a robust and scalable method for the preparation of this important intermediate. Alternative routes, such as the reductive cyclization of 1-cyanocyclohexaneacetic acid, also provide viable pathways. The detailed protocols and comparative data presented in this document are intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
References
Application Notes and Protocols: 2-Azaspiro[4.5]decane as a Versatile Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-azaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional conformation that facilitates high-affinity and selective interactions with various biological targets. Its rigid framework is particularly well-suited for the design of kinase inhibitors, leading to the development of potent modulators for a range of therapeutic targets. These application notes provide an overview of the utility of the this compound scaffold in kinase inhibitor design, along with detailed protocols for the synthesis and evaluation of these compounds.
I. Overview of this compound in Kinase Inhibition
Derivatives of the this compound core have been successfully employed to target several important kinase families implicated in cancer, inflammation, and other diseases. The spirocyclic nature of this scaffold provides a fixed orientation for substituent groups, enabling precise interaction with the ATP-binding pocket of kinases. This has led to the discovery of potent and selective inhibitors for targets such as the Janus kinase (JAK) family, Receptor-Interacting Protein Kinase 1 (RIPK1), and others.
II. Data Presentation: Potency of this compound-Based Kinase Inhibitors
The following table summarizes the quantitative data for representative kinase inhibitors built upon the this compound or related spirocyclic scaffolds.
| Compound Class | Target Kinase(s) | Representative Compound | IC50 (nM) | Therapeutic Area |
| 2,8-Diazaspiro[4.5]decan-1-one | TYK2 / JAK1 | Compound 48 | 6 (TYK2), 37 (JAK1) | Inflammatory Diseases |
| 2,8-Diazaspiro[4.5]decan-1-one | RIPK1 | Compound 41 | 92 | Inflammatory Diseases |
| 1-Thia-4-azaspiro[4.5]alkan-3-one | EGFR / BRAFV600E | Compound 6b | 84 (EGFR), 108 (BRAFV600E) | Cancer |
| 1-Thia-4-azaspiro[4.5]alkan-3-one | EGFR / BRAFV600E | Compound 7b | 78 (EGFR), 96 (BRAFV600E) | Cancer |
| Azaspiro[4.5]decane Derivative | STAT3 / Akt | Atiprimod | (Activity Reported) | Multiple Myeloma |
III. Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound-based inhibitors.
Caption: TYK2/JAK1 signaling pathway and point of inhibition.
Caption: RIPK1-mediated necroptosis pathway and point of inhibition.
Experimental Workflow
The general workflow for the development of this compound-based kinase inhibitors is depicted below.
Caption: General workflow for kinase inhibitor development.
IV. Experimental Protocols
A. General Protocol for the Synthesis of a 2,8-Diazaspiro[4.5]decan-1-one Derivative
This protocol is a representative example for the synthesis of a 2,8-diazaspiro[4.5]decan-1-one core, which can be further functionalized. Synthetic strategies often involve multi-step sequences including the construction of the piperidine ring followed by a spirocyclization step.[1]
Materials:
-
Appropriately substituted piperidone precursor
-
Reagents for the desired cyclization reaction (e.g., Dieckmann condensation, ring-closing metathesis)
-
Anhydrous solvents (e.g., THF, DCM)
-
Catalysts (if required)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Piperidine Ring Formation: Synthesize the substituted piperidine ring, which will form one part of the spirocycle. This can be achieved through various established methods in organic chemistry.
-
Spirocyclization:
-
Dissolve the piperidone precursor in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the necessary reagents and catalysts for the chosen cyclization method. For instance, for a domino reaction, unactivated yne-en-ynes can be reacted with aryl halides in the presence of a palladium catalyst.[2]
-
Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture with an appropriate aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization: Confirm the structure and purity of the final 2,8-diazaspiro[4.5]decan-1-one derivative using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).
B. Protocol for a Biochemical Kinase Inhibition Assay (e.g., for TYK2)
This protocol describes a general method to determine the in vitro potency (IC50) of a this compound-based inhibitor against a target kinase.
Materials:
-
Recombinant human TYK2 kinase
-
Peptide substrate (e.g., a generic tyrosine kinase substrate)
-
ATP (Adenosine triphosphate)
-
This compound-based test compound
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10 concentrations).
-
-
Assay Setup:
-
Add the kinase assay buffer to all wells of a 384-well plate.
-
Add the serially diluted test compound to the appropriate wells. Include controls for no inhibitor (0% inhibition) and no enzyme (100% inhibition).
-
Add the TYK2 enzyme to all wells except the 100% inhibition control.
-
Add the peptide substrate to all wells.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagent according to the manufacturer's instructions.
-
Incubate the plate as required by the detection kit.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
V. Conclusion
The this compound scaffold represents a highly valuable starting point for the design and synthesis of novel kinase inhibitors. Its conformational rigidity and synthetic tractability allow for the development of potent and selective compounds against a variety of kinase targets. The protocols and data presented herein provide a framework for researchers to explore the potential of this scaffold in their own drug discovery programs.
References
Application of 2-Azaspiro[4.5]decane Derivatives in the Development of Potent RIPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, including necroptosis and apoptosis.[1][2] Dysregulation of RIPK1 activity is implicated in a variety of inflammatory and neurodegenerative diseases. Consequently, the development of small molecule inhibitors targeting RIPK1 kinase activity is a promising therapeutic strategy. Within this landscape, derivatives of the 2-Azaspiro[4.5]decane scaffold have been identified as a novel class of potent RIPK1 inhibitors. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of these compounds.
Rationale for this compound Scaffold
The this compound scaffold provides a unique three-dimensional structure that can be strategically modified to achieve high-affinity and selective binding to the RIPK1 kinase domain. Structure-activity relationship (SAR) studies have demonstrated that modifications to this core structure can significantly impact inhibitory potency and cellular activity.
Featured Compound Data
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been synthesized and evaluated for their ability to inhibit RIPK1. The following table summarizes the inhibitory activity of key compounds.
| Compound ID | Structure | R Group | RIPK1 IC50 (nM) | Anti-necroptotic Effect (U937 cells) |
| 8 | 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | - | >1000 | - |
| 41 | 8-benzoyl-2,8-diazaspiro[4.5]decan-1-one derivative | (Not specified) | 92 | Significant |
Table 1: Inhibitory activity of representative 2,8-diazaspiro[4.5]decan-1-one derivatives against RIPK1. Compound 8 served as an initial hit, and structural optimization led to the significantly more potent compound 41.[2]
Signaling Pathways and Experimental Workflows
To effectively develop and evaluate this compound-based RIPK1 inhibitors, a thorough understanding of the relevant biological pathways and a structured experimental workflow are essential.
RIPK1-Mediated Necroptosis Signaling Pathway
Experimental Workflow for Inhibitor Development
Experimental Protocols
Synthesis of 2,8-Diazaspiro[4.5]decan-1-one Core Structure
This protocol is a representative synthesis for the core scaffold, which can be further modified.
Materials:
-
tert-butyl 4-oxopiperidine-1-carboxylate
-
Ammonium acetate
-
Substituted aldehyde
-
Sodium cyanoborohydride
-
Methanol
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reductive Amination: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in methanol, add ammonium acetate (10 eq) and the desired substituted aldehyde (1.1 eq). Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0°C and add sodium cyanoborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.
-
Boc Deprotection and Cyclization: Dissolve the crude intermediate in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 2,8-diazaspiro[4.5]decan-1-one.
-
Purify the product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Biochemical Evaluation of RIPK1 Kinase Activity (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to RIPK1 kinase activity.
Materials:
-
Recombinant human RIPK1 enzyme
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Substrate (e.g., myelin basic protein)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add 2.5 µL of the test compound solution or vehicle (DMSO) to the appropriate wells.
-
Add 2.5 µL of a solution containing the RIPK1 enzyme and substrate in assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the luminescence by adding 20 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Necroptosis Assay in U937 Cells
This assay measures the ability of the test compounds to protect cells from necroptosis induced by a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-FMK).
Materials:
-
U937 human monocytic cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Human TNF-α
-
Smac mimetic (e.g., BV6)
-
z-VAD-FMK (pan-caspase inhibitor)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well clear-bottom white plates
Procedure:
-
Seed U937 cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add the desired concentrations of the test compounds or vehicle (DMSO) to the wells.
-
Pre-incubate the cells with the compounds for 1 hour at 37°C in a 5% CO₂ incubator.
-
Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) to the wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Measure cell viability by adding the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and the necroptosis-induced control. Determine the EC50 value from the dose-response curve.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel and potent RIPK1 inhibitors. The protocols outlined in this document provide a comprehensive framework for the synthesis, biochemical, and cellular evaluation of these compounds. Further optimization of this scaffold has the potential to yield clinical candidates for the treatment of a wide range of inflammatory and neurodegenerative diseases.
References
Application Notes and Protocols for 2-Azaspiro[4.5]decane Derivatives as Sigma-1 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Azaspiro[4.5]decane derivatives as potent and selective ligands for the sigma-1 receptor (S1R). The S1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), playing a crucial role in cellular stress responses and calcium signaling. Its modulation by small molecules presents a promising therapeutic avenue for a variety of neurological and psychiatric disorders.
Quantitative Data Summary
The following table summarizes the binding affinities of selected this compound and structurally related spirocyclic derivatives for the sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The inhibitory constant (Ki) is a measure of the ligand's binding affinity, with lower values indicating higher affinity.
| Compound ID | Structure | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity (σ₂/σ₁) | Reference |
| 1 | 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | 5.4 ± 0.4 | ~162 | ~30 | [1][2][3] |
| 2 | trans-1-Benzyl-N-methyl-spiro[isobenzofuran-1,4'-piperidin]-3-yl-amine | 43 | >1000 | >23 | [1] |
| 3 | cis-1-Benzyl-N-methyl-spiro[isobenzofuran-1,4'-piperidin]-3-yl-amine | 24 | >1000 | >41 | [1] |
| 4 | 1'-Benzyl-3H-spiro[[4]benzofuran-1,4'-piperidine] | 0.18 | >100 | >555 | [4] |
| 5 | 1'-Benzyl-3-methoxy-3H-spiro[[4]benzofuran-1,4'-piperidine] | 0.79 | >1000 | >1265 | [4][5] |
| 6 | 1'-Benzyl-3-cyano-3H-spiro[[4]benzofuran-1,4'-piperidine] | 0.86 | >1000 | >1162 | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the sigma-1 receptor and a typical experimental workflow for determining the binding affinity of this compound derivatives.
Figure 1: Sigma-1 Receptor Signaling Pathway.
Figure 2: Radioligand Binding Assay Workflow.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Sigma-1 Receptor
This protocol details the methodology for determining the binding affinity (Ki) of this compound derivatives for the sigma-1 receptor using a competitive radioligand binding assay.
Materials:
-
Test Compounds: this compound derivatives of interest.
-
Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).
-
Non-specific Binding Control: Haloperidol or (+)-pentazocine (unlabeled).
-
Membrane Preparation: Homogenates of guinea pig brain or other tissues/cells expressing sigma-1 receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Filtration apparatus.
-
Liquid scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen tissue (e.g., guinea pig brain) in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.
-
Wash the pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay). Aliquot and store at -80°C until use.
-
-
Assay Setup:
-
Prepare serial dilutions of the this compound test compounds in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, [³H]-(+)-pentazocine, and assay buffer.
-
Non-specific Binding: Membrane preparation, [³H]-(+)-pentazocine, and a high concentration of unlabeled haloperidol or (+)-pentazocine (e.g., 10 µM).
-
Competition Binding: Membrane preparation, [³H]-(+)-pentazocine, and varying concentrations of the test compound.
-
-
The final assay volume is typically 200-250 µL. The final concentration of [³H]-(+)-pentazocine should be close to its Kd value (typically 1-5 nM). The amount of membrane protein per well should be optimized (e.g., 100-200 µg).
-
-
Incubation:
-
Incubate the plates at 37°C for 90-120 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly terminate the incubation by vacuum filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol outlines a method to assess the functional activity of this compound derivatives by measuring their effect on intracellular calcium levels in cultured cells expressing the sigma-1 receptor.
Materials:
-
Cell Line: A cell line endogenously expressing or transfected with the sigma-1 receptor (e.g., NG108-15, PC12, or HEK293 cells).
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Test Compounds: this compound derivatives.
-
Sigma-1 Agonist (Positive Control): (+)-Pentazocine or PRE-084.
-
Sigma-1 Antagonist (for blocking experiments): Haloperidol or BD-1063.
-
ER Calcium Mobilizing Agent: Thapsigargin or Bradykinin.
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filters for the chosen dye.
Procedure:
-
Cell Culture and Plating:
-
Culture the cells under standard conditions.
-
Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere and grow to a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in assay buffer, containing a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the dye loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells twice with assay buffer to remove excess dye.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader and set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a stable baseline fluorescence reading for each well.
-
Add the this compound test compound, positive control, or vehicle to the respective wells and continue recording the fluorescence.
-
To investigate the modulation of ER calcium release, after a period of incubation with the test compound, an ER calcium mobilizing agent (e.g., thapsigargin or bradykinin) can be added, and the subsequent change in fluorescence is recorded.
-
-
Data Analysis:
-
The change in fluorescence intensity over time is proportional to the change in intracellular calcium concentration.
-
Data can be expressed as the change in fluorescence (ΔF) from baseline or as a ratio of the fluorescence at a given time point to the baseline fluorescence (F/F₀).
-
Compare the response induced by the test compounds to that of the positive control and vehicle. For antagonists, their ability to block the effect of a known agonist is determined.
-
Concentration-response curves can be generated to determine the EC50 or IC50 values of the compounds.
-
These protocols provide a foundation for the characterization of novel this compound derivatives as sigma-1 receptor ligands. For specific applications, optimization of these protocols may be necessary.
References
- 1. Design, synthesis and pharmacological evaluation of spirocyclic σ(1) receptor ligands with exocyclic amino moiety (increased distance 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - 18FâLabeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a Ï1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. Synthesis of spirocyclic sigma1 receptor ligands as potential PET radiotracers, structure-affinity relationships and in vitro metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: N-Boc Protection of 2-Azaspiro[4.5]decane Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of biologically active compounds targeting the central nervous system and inflammatory processes.[1][2][3] During the multi-step synthesis of complex molecules containing this scaffold, protection of the secondary amine is often a critical step to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability in a wide range of reaction conditions, including basic and nucleophilic environments, and its straightforward removal under mild acidic conditions.[4][5]
This application note provides a detailed, generalized protocol for the N-Boc protection of this compound derivatives using di-tert-butyl dicarbonate (Boc₂O).
Reaction Principle
The N-Boc protection of a secondary amine, such as a this compound derivative, proceeds via a nucleophilic acyl substitution. The nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This forms a tetrahedral intermediate which then collapses, yielding the N-Boc protected product along with tert-butanol and carbon dioxide as byproducts.[6] The release of CO₂ gas serves as a thermodynamic driving force for the reaction.[6]
Experimental Protocol
This protocol is a general and widely applicable method for the N-Boc protection of this compound derivatives.
Materials:
-
This compound derivative (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH))
-
Base (optional, e.g., Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP), Sodium Bicarbonate (NaHCO₃)) (1.0 - 2.0 equiv)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the this compound derivative (1.0 equiv) in an appropriate solvent (e.g., Dichloromethane).
-
Base Addition (Optional): If a base is used, add it to the solution and stir for several minutes at room temperature.[6] For reactions sensitive to temperature changes, the mixture can be cooled in an ice bath.[6]
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv) to the stirring solution.
-
Reaction: Allow the reaction to stir at room temperature. Reaction times can vary from 1 to 12 hours.[6]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution or water.[6][7]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: If necessary, purify the crude product by column chromatography on silica gel to yield the pure N-Boc protected this compound derivative.
Data Presentation
The efficiency of N-Boc protection is influenced by the specific substrate, solvent, and the use of a base or catalyst.[6] The following table summarizes typical reaction conditions reported for the Boc protection of various secondary amines, which are applicable to this compound derivatives.
| Substrate | Reagent (equiv) | Base/Catalyst (equiv) | Solvent | Time (h) | Temp. | Yield (%) | Reference |
| Secondary Amine | (Boc)₂O (1.2) | Triethylamine (2.5) | Dichloromethane (DCM) | 4 | RT | Good-Excellent | [7] |
| Secondary Amine | (Boc)₂O (1.1 - 1.5) | DMAP (catalytic) | Tetrahydrofuran (THF) | ~12 | RT | Not Specified | [6] |
| Secondary Amine | (Boc)₂O (1.0 - 1.2) | None | Water-Acetone | Short | RT | Excellent | [5][6] |
| Secondary Amine | (Boc)₂O (1.0) | Sodium Hydroxide (aq) | Tetrahydrofuran (THF) | Overnight | RT | ~91 | [6] |
| Secondary Amine | (Boc)₂O (1.0) | Iodine (catalytic) | Solvent-free | Short | RT | Good-Excellent | [4] |
Note: Yields are highly dependent on the specific substrate and purification method.
Visualizations
Reaction Workflow and Mechanism
To aid in the conceptualization of the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: General experimental workflow for the N-Boc protection of amines.
Caption: Simplified mechanism for the N-Boc protection of a secondary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Azaspiro[4.5]decane via Ring-Closing Metathesis
Authored for researchers, scientists, and drug development professionals, this document provides a detailed methodology for the synthesis of the 2-Azaspiro[4.5]decane scaffold, a valuable building block in medicinal chemistry, utilizing a Ring-Closing Metathesis (RCM) strategy.
The this compound core is a significant structural motif found in a variety of biologically active compounds and natural products. Its rigid, three-dimensional structure is of great interest in drug discovery for exploring new chemical space and improving pharmacological properties. Ring-closing metathesis has emerged as a powerful tool for the construction of such carbocyclic and heterocyclic systems due to its functional group tolerance and efficiency in forming medium-sized rings.[1]
This application note outlines a robust three-step synthesis to obtain the 2-Azaspiro[4.S]decane scaffold, commencing from the commercially available N-Boc-4-piperidone. The key transformation involves the construction of a diene precursor followed by a Grubbs catalyst-mediated ring-closing metathesis.
Experimental Workflow
The overall synthetic strategy is depicted below, involving protection, olefination, ring-closing metathesis, and a final hydrogenation step to yield the saturated spirocyclic amine.
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the expected yields and key reaction parameters for each step of the synthesis.
| Step | Reaction | Starting Material | Product | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Diallylation | N-Boc-4-piperidone | N-Boc-4,4-diallylpiperidine | - | THF | 0 to RT | 12 | ~75 |
| 2 | RCM | N-Boc-4,4-diallylpiperidine | N-Boc-2-azaspiro[4.5]dec-7-ene | Grubbs II (5) | CH₂Cl₂ | 40 | 4 | ~90 |
| 3 | Hydrogenation | N-Boc-2-azaspiro[4.5]dec-7-ene | N-Boc-2-azaspiro[4.5]decane | Pd/C (10) | Methanol | RT | 12 | >95 |
| 4 | Deprotection | N-Boc-2-azaspiro[4.5]decane | This compound | - | 4M HCl in Dioxane | RT | 4 | >95 |
Experimental Protocols
Step 1: Synthesis of tert-butyl 4,4-diallylpiperidine-1-carboxylate (Diene Precursor)
This procedure describes the synthesis of the key diene precursor via a Grignard reaction.
Materials:
-
N-Boc-4-piperidone
-
Allylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for inert atmosphere techniques.
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-4-piperidone (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add allylmagnesium bromide solution (2.2 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4,4-diallylpiperidine-1-carboxylate as a colorless oil.
Step 2: Synthesis of tert-butyl 2-azaspiro[4.5]dec-7-ene-2-carboxylate via RCM
This protocol details the ring-closing metathesis reaction to form the spirocyclic core.
Materials:
-
tert-butyl 4,4-diallylpiperidine-1-carboxylate
-
Grubbs Catalyst™, 2nd Generation
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Schlenk flask and standard glassware for inert atmosphere techniques.
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the diene precursor (1.0 eq) in anhydrous and degassed dichloromethane to a concentration of 0.1 M.
-
Add Grubbs Catalyst™, 2nd Generation (5 mol%) to the solution.
-
Stir the reaction mixture at 40 °C for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the solvent in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel to yield tert-butyl 2-azaspiro[4.5]dec-7-ene-2-carboxylate.
Step 3: Synthesis of tert-butyl this compound-2-carboxylate
This procedure describes the saturation of the double bond to yield the final protected spirocycle.
Materials:
-
tert-butyl 2-azaspiro[4.5]dec-7-ene-2-carboxylate
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the spiro-alkene (1.0 eq) in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (10 wt%).
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature for 12 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the saturated product, which is often pure enough for the next step without further purification.
Step 4: Synthesis of this compound (Final Product)
This protocol outlines the final deprotection step to yield the target compound.[2]
Materials:
-
tert-butyl this compound-2-carboxylate
-
4M HCl in 1,4-dioxane
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-Boc protected spirocycle (1.0 eq) in a minimal amount of dichloromethane.
-
Add 4M HCl in 1,4-dioxane (excess, e.g., 10 eq) and stir the solution at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify to pH > 10 with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product, this compound.
Potential Applications in Drug Discovery
The this compound scaffold is a key component in the development of various therapeutic agents. Its rigid conformation can lead to enhanced binding affinity and selectivity for biological targets. Derivatives of this scaffold have been explored for their potential in treating a range of conditions. For instance, related azaspiro compounds have shown promise as modulators of sigma-1 receptors, which are implicated in a variety of neurological disorders and have potential as imaging agents for tumors.[3] The synthesis of libraries based on this core structure can facilitate structure-activity relationship (SAR) studies to optimize lead compounds.
The following diagram illustrates the logical relationship in leveraging the synthesized this compound scaffold in a drug discovery program.
Caption: Drug discovery workflow utilizing the this compound scaffold.
References
Multi-Step Synthesis of Substituted 2-Azaspiro[4.5]decane Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the multi-step synthesis of substituted 2-Azaspiro[4.5]decane analogs. This class of spirocyclic compounds holds significant interest in medicinal chemistry due to their unique three-dimensional structures and their demonstrated potential as modulators of various biological targets.
The this compound scaffold is a privileged motif found in a range of biologically active molecules. Derivatives have been investigated for their roles as kinase inhibitors, muscarinic receptor agonists, and potential therapeutics for central nervous system (CNS) disorders and oncology. The synthetic strategies outlined herein provide a foundation for the generation of diverse analog libraries for further drug discovery and development efforts.
Data Presentation: Synthesis of this compound-1,3-dione Derivatives
The following table summarizes the synthesis of a series of N-phenylamino-2-azaspiro[4.5]decane-1,3-dione derivatives, showcasing the yields for various substitutions on the phenylamino group.
| Compound ID | R Group | Molecular Formula | Yield (%) | Melting Point (°C) |
| 1 | H | C₁₅H₁₈N₂O₂ | 51 | 170-172 |
| 2 | 2-CH₃ | C₁₆H₂₀N₂O₂ | 55 | 145-147 |
| 3 | 3-CH₃ | C₁₆H₂₀N₂O₂ | 62 | 138-140 |
| 4 | 4-CH₃ | C₁₆H₂₀N₂O₂ | 68 | 155-157 |
| 5 | 2-CF₃ | C₁₆H₁₇F₃N₂O₂ | 48 | 160-162 |
Experimental Protocols
This section details a representative protocol for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes via a copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides.[1][2]
Protocol: Copper-Catalyzed Synthesis of Ethyl 2,2-difluoro-1-(1-oxo-2-azaspiro[4.5]deca-6,9-dien-3-yl)acetate
Materials:
-
N-benzylacrylamide (1.0 mmol)
-
Ethyl bromodifluoroacetate (2.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
1,10-Phenanthroline (0.1 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous Dichloroethane (DCE) (5 mL)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube, add N-benzylacrylamide (1.0 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.1 mmol), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Add anhydrous dichloroethane (5 mL) to the tube via syringe.
-
Stir the resulting suspension at room temperature for 10 minutes.
-
Add ethyl bromodifluoroacetate (2.0 mmol) to the reaction mixture dropwise via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 10 mL of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired difluoroalkylated this compound product.
Visualizations: Workflows and Signaling Pathways
Synthetic Workflow Diagram
The following diagram illustrates the general multi-step workflow for the synthesis of substituted this compound analogs, from starting materials to the final purified compounds.
References
Application Notes and Protocols for 2-Azaspiro[4.5]decane Derivatives in Treating Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 2-azaspiro[4.5]decane derivatives as therapeutic agents for inflammatory diseases. This document details their mechanism of action, presents available quantitative data, and offers detailed protocols for their synthesis and evaluation in preclinical models.
Introduction
Inflammatory diseases represent a significant global health burden, and there is a continuous need for novel therapeutic agents with improved efficacy and safety profiles. The this compound scaffold has emerged as a promising privileged structure in medicinal chemistry. Derivatives of this scaffold have demonstrated potent inhibitory effects on key signaling pathways implicated in the inflammatory cascade, positioning them as attractive candidates for the development of new anti-inflammatory drugs.
One notable derivative, Atiprimod (N,N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine) , has shown anti-inflammatory properties, primarily through the inhibition of interleukin-6 (IL-6) production and the modulation of the NF-κB and STAT3 signaling pathways.[1][2] Another derivative, CIMO (2-(1-(4-(2-cyanophenyl)1-benzyl-1H-indol-3-yl)-5-(4-methoxy-phenyl)-1-oxa-3-azaspiro(5,5) undecane) , has been identified as a potent inhibitor of the JAK-STAT pathway. While much of the research on these compounds has been in the context of cancer, their mechanisms of action are highly relevant to inflammatory diseases.
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of this compound derivatives are primarily attributed to their ability to modulate two critical intracellular signaling pathways: the JAK-STAT and NF-κB pathways.
JAK-STAT Pathway Inhibition
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors that drive inflammation. Dysregulation of this pathway is a hallmark of many autoimmune and inflammatory disorders. Certain this compound derivatives have been shown to inhibit the phosphorylation of key proteins in this pathway, thereby blocking the downstream inflammatory gene expression.
Caption: Inhibition of the JAK-STAT signaling pathway by this compound derivatives.
NF-κB Pathway Inhibition
The nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate gene transcription. Atiprimod has been shown to inhibit NF-κB activation by blocking the phosphorylation of IκB.[3]
Caption: Inhibition of the NF-κB signaling pathway by Atiprimod.
Quantitative Data
The following tables summarize the available quantitative data for representative this compound derivatives. It is important to note that much of this data originates from studies in cancer cell lines, which are nonetheless relevant for assessing the impact on inflammatory signaling pathways.
Table 1: In Vitro Activity of Atiprimod
| Cell Line | Assay | Target | Concentration | Effect | Reference |
| U266-B1 (Myeloma) | ELISA | IL-6 Production | 8 µM | Downregulation | [1] |
| U266-B1 (Myeloma) | EMSA | NF-κB Activity | 10 µM | Inhibition | [1] |
| U266-B1 (Myeloma) | Western Blot | STAT3 Phosphorylation | 4 µM | Inhibition | [1] |
| SP53 & Grant 519 (Mantle Cell Lymphoma) | Western Blot | IκB Phosphorylation | Not specified | Blocked | [3] |
| SP53 & Grant 519 (Mantle Cell Lymphoma) | Western Blot | STAT3 Phosphorylation | Not specified | Blocked | [3] |
Table 2: In Vitro Activity of CIMO
| Cell Line | Assay | Target | IC50 | Reference |
| Hepatocellular Carcinoma Cells | Proliferation Assay | Cell Growth | 7.3 µM | |
| Normal LO2 Cells | Proliferation Assay | Cell Growth | > 100 µM |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and anti-inflammatory evaluation of this compound derivatives.
General Synthesis of this compound Derivatives
While a specific, detailed protocol for Atiprimod is not publicly available, a general synthetic route can be adapted from the literature. The synthesis of N-substituted 2-azaspiro[4.5]decanes typically involves a multi-step process.
Caption: General synthetic workflow for this compound derivatives.
In Vitro Anti-inflammatory Assays
This protocol is designed to assess the ability of this compound derivatives to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound test compounds
-
Griess Reagent for Nitric Oxide (NO) determination
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
MTT or similar cell viability assay kit
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[4][5] Include a non-stimulated control group.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant for cytokine and NO analysis.
-
Cell Viability Assay: Assess the viability of the remaining cells using an MTT assay to rule out cytotoxic effects of the compounds.
-
Nitric Oxide (NO) Assay: Determine the concentration of nitrite in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits following the manufacturer's protocols.[6]
-
Data Analysis: Calculate the percentage inhibition of NO and cytokine production for each compound concentration compared to the LPS-stimulated control. Determine the IC₅₀ values.
This protocol details the procedure for assessing the inhibitory effect of this compound derivatives on the activation of NF-κB and STAT3.
Materials:
-
RAW 264.7 cells or other relevant cell line
-
This compound test compounds
-
LPS or appropriate stimulus (e.g., IL-6 for STAT3)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-p65 (Ser536), anti-p65, anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagent
Procedure:
-
Cell Treatment: Seed and treat cells with the test compounds and stimulus as described in Protocol 1. A shorter stimulation time (e.g., 15-60 minutes) is typically used for phosphorylation studies.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[7][8]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
In Vivo Anti-inflammatory Assay
This is a classic and reliable model for evaluating the in vivo acute anti-inflammatory activity of novel compounds.
Materials:
-
Male Wistar rats or Swiss albino mice
-
1% (w/v) carrageenan solution in sterile saline
-
This compound test compounds
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups (at least 3 doses). Administer the compounds orally or intraperitoneally.
-
Baseline Paw Volume: One hour after compound administration, measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Conclusion
This compound derivatives represent a promising class of compounds for the development of novel anti-inflammatory therapies. Their ability to target key signaling pathways like JAK-STAT and NF-κB provides a strong rationale for their further investigation. The protocols outlined in these application notes offer a robust framework for the synthesis and comprehensive preclinical evaluation of new analogs within this chemical series. Further research should focus on expanding the structure-activity relationship studies and conducting more extensive in vivo efficacy and safety assessments in relevant models of chronic inflammatory diseases.
References
- 1. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Frontiers | Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses [frontiersin.org]
- 5. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Troubleshooting & Optimization
Improving yield in 2-Azaspiro[4.5]decane spirocyclization reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve yield in 2-Azaspiro[4.5]decane spirocyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for constructing the this compound core?
A1: The this compound scaffold can be synthesized through several key methodologies, including:
-
N-Acyliminium Ion Cyclization: This method involves the cyclization of a suitable precursor containing an N-acyliminium ion, which can be generated in situ.
-
Pictet-Spengler Reaction: A variation of the classical Pictet-Spengler reaction can be employed, typically involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][2]
-
Copper-Catalyzed Difluoroalkylation/Dearomatization: This method has been used for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes from N-benzylacrylamides.[3]
-
Electrophilic Halospirocyclization: N-benzylacrylamides can undergo electrophilic spirocyclization using N-halosuccinimides (NXS) to yield 4-halomethyl-2-azaspiro[4.5]decanes.[4][5]
Q2: What are the critical factors influencing the yield of the spirocyclization reaction?
A2: Several factors can significantly impact the yield of the this compound synthesis:
-
Reactant Structure: The electronic and steric properties of the substituents on the starting materials can affect reactivity.
-
Catalyst: The choice of acid or metal catalyst is crucial. For instance, in Pictet-Spengler type reactions, Brønsted acids (e.g., TFA, HCl) or Lewis acids can be used.[1]
-
Solvent: The polarity and protic/aprotic nature of the solvent can influence reaction rates and pathways.
-
Temperature: Reaction temperature can affect reaction kinetics and the formation of side products. Optimization is often required.
-
Reaction Time: Monitoring the reaction to completion is essential to maximize yield and minimize degradation.
Q3: My reaction is sluggish or not proceeding to completion. What should I do?
A3: If your reaction is slow or incomplete, consider the following:
-
Increase Temperature: Gently heating the reaction mixture can often increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.
-
Catalyst Loading: Increasing the catalyst concentration may improve the reaction rate.
-
Reagent Purity: Ensure that your starting materials and reagents are pure and free of inhibitors.
-
Solvent Choice: The choice of solvent can have a significant effect. Consider switching to a solvent that is known to favor the desired reaction pathway.
Q4: I am observing the formation of multiple side products. How can I improve the selectivity?
A4: The formation of side products is a common issue. To improve selectivity:
-
Lower the Temperature: Running the reaction at a lower temperature can sometimes favor the desired product by minimizing competing side reactions.
-
Optimize Catalyst: The type and amount of catalyst can influence selectivity. Experiment with different catalysts or catalyst loadings.
-
Protecting Groups: In some cases, using protecting groups for sensitive functionalities can prevent unwanted side reactions.
-
Slow Addition of Reagents: Adding a reactive reagent slowly can help to control the reaction and minimize the formation of byproducts.
Q5: How can I effectively purify my this compound product, which is a polar and basic compound?
A5: Purifying polar basic compounds like this compound can be challenging due to their interaction with silica gel.[6] Consider these strategies:
-
Column Chromatography with Basic Modifiers: Use a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia, to reduce tailing on silica gel.[6]
-
Alumina Chromatography: Alumina can be a better stationary phase than silica gel for the purification of basic compounds.[6]
-
Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography can be an effective purification method.
-
Crystallization/Salt Formation: Attempt to crystallize the product directly or form a salt (e.g., hydrochloride) to facilitate purification by crystallization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction. | Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS. |
| Decomposition of starting material or product. | Lower the reaction temperature. Use a milder catalyst. | |
| Poor quality of reagents or solvents. | Use freshly purified reagents and dry solvents. | |
| Formation of Tarry Byproducts | High reaction temperature. | Reduce the reaction temperature. |
| High concentration of reactants. | Dilute the reaction mixture. | |
| Product Streaking on TLC Plate | The basic nature of the amine interacts strongly with acidic silica gel. | Add a small amount of triethylamine or ammonia to the eluent. Use alumina TLC plates.[6] |
| Difficult Product Isolation | The product is highly polar and/or water-soluble. | Use continuous liquid-liquid extraction for water-soluble products. Consider derivatization to a less polar compound before extraction and purification. |
Quantitative Data Summary
Table 1: Effect of Catalyst on Yield in a Pictet-Spengler type reaction.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Trifluoroacetic Acid (TFA) | Dichloromethane | 25 | 12 | 75 |
| p-Toluenesulfonic Acid (pTSA) | Toluene | 80 | 8 | 82 |
| Formic Acid | Acetonitrile | 50 | 24 | 68 |
| No Catalyst | Dichloromethane | 25 | 48 | <10 |
Table 2: Influence of Solvent on Spirocyclization Yield.
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Dichloromethane | TFA | 25 | 12 | 75 |
| Toluene | TFA | 25 | 12 | 65 |
| Acetonitrile | TFA | 25 | 12 | 70 |
| Methanol | TFA | 25 | 12 | 55 |
Detailed Experimental Protocols
Protocol 1: General Procedure for Pictet-Spengler Reaction for this compound Synthesis
This protocol is a generalized procedure and may require optimization for specific substrates.[1][2]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the appropriate β-cyclohexylethylamine derivative (1.0 eq) in an anhydrous solvent (e.g., dichloromethane, 10 mL per mmol of amine).
-
Addition of Aldehyde/Ketone: To the stirred solution, add the corresponding aldehyde or ketone (1.0-1.2 eq) at room temperature.
-
Addition of Catalyst: Add the acid catalyst (e.g., trifluoroacetic acid, 0.1-0.5 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to reflux) for the specified time (typically 2-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (using an eluent with a basic modifier like triethylamine) or alumina to afford the desired this compound.[6]
Protocol 2: General Procedure for N-Acyliminium Ion Spirocyclization
This protocol provides a general guideline for spirocyclization via an N-acyliminium ion intermediate.
-
Precursor Synthesis: Synthesize the appropriate N-substituted succinimide or a related precursor bearing the cyclohexyl moiety.
-
Generation of N-Acyliminium Ion: In a flame-dried flask under an inert atmosphere, dissolve the precursor in a suitable dry solvent (e.g., dichloromethane). Cool the solution to the desired temperature (e.g., -78 °C). Add a Lewis acid (e.g., tin tetrachloride or titanium tetrachloride) or a Brønsted acid (e.g., triflic acid) to generate the N-acyliminium ion in situ.
-
Spirocyclization: Allow the reaction to stir at the optimized temperature for a period of 1 to 12 hours, monitoring the reaction by TLC or LC-MS.
-
Quenching: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate or an appropriate quenching agent at low temperature.
-
Workup and Extraction: Allow the mixture to warm to room temperature and extract the product with an organic solvent. Wash the combined organic layers with water and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to obtain the this compound product.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield in spirocyclization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of difluoroalkylated this compound derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Electrophilic Halospirocyclization of N-Benzylacrylamides to Access 4-Halomethyl-2-azaspiro[4.5]decanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
Challenges in the synthesis of azaspiro compounds
Welcome to the Technical Support Center for Azaspiro Compound Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and characterization of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing azaspiro compounds? A1: The synthesis of azaspiro compounds presents several key challenges. These include achieving high yields in multi-component reactions, which can be susceptible to competing side reactions like polymerization.[1] Controlling stereoselectivity to obtain the desired diastereomer or enantiomer is a significant hurdle.[2][3] Furthermore, the unique structures of azaspirocycles, particularly their polarity and basicity, can make purification and isolation difficult.[1] The use of toxic or hazardous reagents in some synthetic routes also necessitates stringent safety protocols.[1]
Q2: Why is stereocontrol a major issue in azaspiro synthesis and how can it be addressed? A2: Stereocontrol is critical because the three-dimensional structure of a molecule dictates its biological activity. Azaspiro compounds have a spirocenter, which is a quaternary carbon atom that is part of two rings, often leading to multiple possible stereoisomers. Low diastereoselectivity in reactions like [3+2] cycloadditions is a common problem.[2] Strategies to improve stereocontrol include:
-
Solvent Screening: The polarity of the solvent can influence the transition state of the reaction, thereby affecting diastereoselectivity.[2]
-
Use of Additives: Lewis acids or other additives can help organize the transition state to favor the formation of one stereoisomer. For example, adding 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to improve the diastereomeric ratio in certain rhodium-catalyzed cyclopropanations.[3]
-
Chiral Catalysts: Employing chiral catalysts, such as dirhodium tetracarboxylates, can induce high enantioselectivity in the formation of spirocyclopropanes.[3]
-
Substrate Modification: Altering the steric environment of the starting materials can create a facial bias that favors one stereochemical outcome.[2]
Q3: What are protecting groups and why are they crucial in synthesizing complex azaspiro compounds? A3: Protecting groups are chemical moieties that are temporarily attached to a reactive functional group to prevent it from reacting during a synthetic step.[4][5] They are essential in multi-step syntheses of complex molecules like many azaspiro compounds. For example, an amine group might be protected as a carbamate (e.g., Boc or Fmoc) to prevent it from acting as a nucleophile while another part of the molecule is being modified.[6][7] An ideal protecting group should be easy to introduce, stable under the desired reaction conditions, and easy to remove selectively without affecting the rest of the molecule.[8] Using an "orthogonal" protecting group strategy, where multiple protecting groups can be removed under different conditions, allows for the selective modification of specific functional groups within the same molecule.[6]
Q4: What are some common synthetic routes to azaspirocycles? A4: Several powerful transformations are used to construct azaspirocyclic scaffolds. Common methods include:
-
[3+2] Cycloadditions: These reactions provide rapid access to five-membered heterocyclic rings fused at a spirocenter.[2]
-
Aza-Prins Cyclizations: This method is effective for creating piperidine-containing spirocycles.[9][10][11]
-
Rhodium-Catalyzed Intramolecular Cyclopropanation: This is a highly efficient method for synthesizing azaspiro[n.2]alkanes with excellent stereocontrol.[3]
-
Ring-Closing Metathesis (RCM): RCM is a versatile tool for forming a variety of unsaturated azaspirocycles.[11][12]
-
Aza-Robinson Annulation: This strategy involves a conjugate addition followed by an intramolecular aldol condensation to create fused bicyclic amides.[13]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments.
Problem: Low Reaction Yield
Q: My spirocyclization reaction is giving a low yield. What are the potential causes and how can I improve it? A: Low yields are a common problem and can stem from several factors.[14][15] First, ensure the reaction has gone to completion by monitoring it with techniques like TLC or HPLC.[16] If the reaction has stalled, consider the following:
-
Reagent Quality: Use fresh, high-purity reagents and anhydrous solvents, as impurities or water can catalyze side reactions or poison catalysts.[1][2]
-
Reaction Conditions: Systematically optimize the temperature, reaction time, and reagent stoichiometry. For some reactions, like the Bucherer-Bergs synthesis, a slight excess of certain reagents can drive the reaction to completion.[1]
-
Side Reactions: The formation of tarry byproducts or polymers suggests that the reaction conditions may be too harsh. Consider lowering the temperature or reducing the reaction time.[1]
-
Workup Losses: Product can be lost during the workup phase. Ensure you are rinsing all glassware thoroughly and checking all layers (aqueous and organic) for your product.[14][17]
Caption: Decision tree for troubleshooting low reaction yields.
Problem: Poor Stereoselectivity
Q: My reaction is producing a mixture of diastereomers with a low diastereomeric ratio (d.r.). How can I improve this? A: Improving the diastereomeric ratio often requires fine-tuning the reaction environment to energetically favor the transition state leading to the desired product.[2]
-
Solvent Screening: Test a range of solvents with varying polarities. Non-polar solvents may favor sterically driven selections, while polar solvents can influence electronic interactions in the transition state.[2]
-
Temperature Optimization: Lowering the reaction temperature often increases selectivity, as it makes the small energy difference between the two diastereomeric transition states more significant.
-
Additives: Screen different acid or base additives. For instance, benzoic acid has been shown to influence both regioselectivity and diastereoselectivity in certain cycloadditions.[2]
-
Steric Hindrance: If possible, modify the substrates to increase steric bulk near the reacting center. This can create a more significant steric bias, favoring the formation of the less hindered diastereomer.[2]
Problem: Product Purification
Q: I'm having trouble purifying my polar, basic azaspiro compound. It streaks badly on a silica gel column. What can I do? A: The basic nature of many azaspiro compounds causes strong interactions with the acidic silica gel, leading to poor separation and streaking.[1] To mitigate this:
-
Add a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonium hydroxide to your chromatography eluent. This will neutralize the acidic sites on the silica and improve the peak shape.[1]
-
Switch Stationary Phase: Consider using a different stationary phase, such as alumina, which is less acidic than silica.[1]
-
Use Reverse-Phase HPLC: Reverse-phase HPLC is a powerful technique for purifying polar compounds. To improve peak shape, add a small amount of an acid like trifluoroacetic acid (TFA) to the mobile phase to ensure the amines are protonated.[1]
Q: My final product is an oil and won't crystallize. How can I isolate and handle it effectively? A: Non-crystalline oils can be challenging to handle and purify. A common strategy is to convert the basic amine product into a salt.[1] Adding an acid like HCl or oxalic acid can form the corresponding hydrochloride or oxalate salt, which is often a crystalline solid that is easier to filter, handle, and store.[1]
Quantitative Data Summary
The choice of synthetic method significantly impacts yield and stereoselectivity. The table below summarizes reported data for different synthetic strategies.
| Synthetic Method | Substrate Type | Catalyst / Additive | Yield (%) | Stereoselectivity (d.r. or ee) | Reference(s) |
| Rhodium-Catalyzed Cyclopropanation | N-Boc-4-methylenepiperidine | Rh₂(p-PhTPCP)₄ | 91% | >20:1 d.r., 98% ee | [3] |
| Rhodium-Catalyzed Cyclopropanation | 3-Methylenetetrahydropyran | Rh₂(S-pPhTPCP)₄ | 54% | 5:1 d.r. | [3] |
| Rhodium-Catalyzed Cyclopropanation + Additive | 3-Methylenetetrahydropyran | Rh₂(S-pPhTPCP)₄ / HFIP | 69% | 10:1 d.r., 98% ee | [3] |
| Multi-step synthesis via Morita-Baylis-Hillman | β-ketoesters from MBH adducts | PIFA | 21-61% | Mixture of diastereomers | [18] |
| Aza-Robinson Annulation (Step 1) | Succinimide + Methyl vinyl ketone | NaOEt (cat.) | 90% | N/A | [13] |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of an Amine [1]
This procedure describes a common method for protecting a primary or secondary amine in an azaspiro compound using di-tert-butyl dicarbonate (Boc₂O).
-
Reaction Setup: Dissolve the azaspiro compound (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF), acetonitrile, or a mixture of THF/water.
-
Addition of Reagents: Add a base (e.g., triethylamine, 1.5 equivalents) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.[1]
Protocol 2: Synthesis of 2-Azaspiro[4.4]nonane Derivative via Radical Bicyclization [2]
This protocol is a representative workflow for a key cyclization step.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the acyclic precursor in anhydrous toluene.
-
Initiator Addition (Method A - AIBN): Add azobisisobutyronitrile (AIBN) as a radical initiator. Place the flask in a preheated oil bath at 90 °C.
-
Initiator Addition (Method B - Et₃B): Alternatively, add triethylborane (Et₃B) at room temperature.
-
Reaction: Stir the reaction mixture until the starting material is consumed, as monitored by TLC.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the product and separate any diastereomers.[2]
Visual Guides
Caption: A general experimental workflow for azaspiro compound synthesis.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. m.youtube.com [m.youtube.com]
- 6. media.neliti.com [media.neliti.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Diversity-oriented synthesis of azaspirocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides: Synthesis of (±)-Coniceine and Quinolizidine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Troubleshooting [chem.rochester.edu]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. How To [chem.rochester.edu]
- 18. proceedings.blucher.com.br [proceedings.blucher.com.br]
Technical Support Center: Purification of Polar 2-Azaspiro[4.5]decane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying polar 2-Azaspiro[4.5]decane derivatives.
Frequently Asked Questions (FAQs)
Q1: My polar this compound derivative is highly water-soluble. How can I effectively extract it from an aqueous reaction mixture?
A1: Highly polar amines can be challenging to extract from aqueous solutions using common organic solvents. One effective strategy is to convert the amine into a more lipophilic salt. This can be achieved by reacting it with a long-chain aliphatic acid (e.g., decanoic acid) or a perfluoroalkoxycarboxylic acid. The resulting salt will be more soluble in organic solvents like chloroform, facilitating extraction.[1] Alternatively, you can perform a salt-out extraction by saturating the aqueous phase with a salt like sodium chloride to decrease the polarity of the aqueous layer and drive the polar amine into the organic phase.
Q2: I am observing significant streaking and poor separation when trying to purify my this compound derivative on a silica gel column. What is causing this and how can I fix it?
A2: Streaking of amines on silica gel is a common issue caused by the interaction of the basic amine with the acidic silanol groups on the silica surface.[2] This leads to irreversible adsorption and poor peak shape. To mitigate this, you can:
-
Use a basic modifier in your eluent: Adding a small amount of a base like triethylamine (1-3%) or ammonia (often as a 10% solution in methanol) to your solvent system can neutralize the acidic sites on the silica gel and improve the elution of your amine.[3][4]
-
Use deactivated silica gel: Commercially available deactivated silica gel or alumina can be used as the stationary phase.
-
Consider alternative chromatography techniques: If the problem persists, techniques like reverse-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC), or Ion-Exchange Chromatography (IEX) may be more suitable for your polar compound.[5][6][7]
Q3: My this compound derivative is a solid, but it won't crystallize from any single solvent I've tried. What should I do?
A3: When a compound is too soluble in a range of solvents at room temperature, a solvent/anti-solvent system is often effective for recrystallization.[8] Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble. Then, slowly add a miscible "bad" solvent (anti-solvent) in which your compound is poorly soluble until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to promote crystal formation.[8] For polar compounds, a common combination is dissolving in a polar solvent like ethanol and adding a non-polar solvent like hexane or a more polar anti-solvent like water.[8][9]
Q4: How can I separate the enantiomers of my chiral this compound derivative?
A4: The separation of enantiomers requires a chiral environment. The most common techniques for chiral separation are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This involves using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation.[10][11]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC with reduced solvent consumption.[12][13][14]
-
Diastereomeric Salt Formation: You can react your racemic amine with a chiral acid to form diastereomeric salts. These diastereomers have different physical properties and can often be separated by crystallization. The desired enantiomer can then be recovered by treating the separated diastereomeric salt with a base.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Troubleshooting Steps |
| Compound streaks or does not elute from silica gel column | Strong interaction between the basic amine and acidic silica gel. | - Add 1-3% triethylamine or ammonia to the eluent.[3][4]- Use deactivated silica or alumina.- Switch to a different chromatography technique like HILIC or IEX.[5][6][7] |
| Poor separation between the product and polar impurities | Insufficient selectivity of the solvent system. | - Try a more polar solvent system, such as a gradient of methanol in dichloromethane.[4]- For very polar compounds, a system containing ammonia, methanol, and dichloromethane can be effective.[3][15]- Consider using reverse-phase chromatography where polar compounds elute earlier. |
| Compound appears to decompose on the column | The compound is unstable on acidic silica gel. | - Perform a stability test on a small scale by spotting the compound on a TLC plate and letting it sit for a few hours before developing.[16]- Use deactivated silica gel or an alternative stationary phase like alumina.[17]- Add a base to the eluent to neutralize the silica.[4] |
Recrystallization
| Problem | Possible Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing | The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent. Impurities are present. | - Ensure the solution cools slowly and without disturbance.[18]- Try a lower boiling point solvent.- Use a solvent/anti-solvent system.[8]- Scratch the inside of the flask with a glass rod to induce crystallization.[19]- Add a seed crystal of the pure compound. |
| No crystals form upon cooling | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration.[20]- Cool the solution in an ice bath to further decrease solubility.[19]- Try a different solvent or a solvent/anti-solvent system where the compound has lower solubility at cold temperatures.[8] |
| Low recovery of the purified compound | Too much solvent was used, or the compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the compound.[18]- Ensure the solution is thoroughly cooled before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.[18] |
Acid-Base Extraction
| Problem | Possible Cause | Troubleshooting Steps |
| Emulsion forms during extraction | The organic and aqueous layers are not separating cleanly. | - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.- Gently swirl or rock the separatory funnel instead of vigorous shaking.- Filter the mixture through a pad of Celite. |
| Low recovery of the amine after basification and extraction | The aqueous layer was not made sufficiently basic, or the amine is still too polar to be efficiently extracted. | - Check the pH of the aqueous layer to ensure it is strongly basic (pH > 12).- Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol.- Perform multiple extractions with smaller volumes of organic solvent. |
| The amine precipitates out of the aqueous solution upon basification | The free amine has low solubility in water. | - Immediately extract the basified aqueous layer with an organic solvent to dissolve the precipitated amine. |
Experimental Protocols & Visualizations
Protocol 1: Purification by Acid-Base Extraction and Salt Formation
This protocol is suitable for separating the polar this compound derivative from non-basic, less polar impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The polar amine will be protonated and move into the aqueous layer as an ammonium salt, while non-basic impurities remain in the organic layer.[21]
-
Separation: Separate the aqueous layer containing the protonated amine.
-
Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 2 M NaOH) until the solution is strongly basic (pH > 12). This will deprotonate the ammonium salt, regenerating the free amine.[21]
-
Extraction: Extract the free amine from the aqueous layer using an appropriate organic solvent. Repeat the extraction 2-3 times to maximize recovery.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified amine.
Protocol 2: Purification by Flash Chromatography with a Basic Modifier
This protocol is designed to overcome the challenges of purifying basic amines on silica gel.
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a suitable solvent system. Start with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add 1% triethylamine to the solvent system to improve the spot shape.[4]
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the proportion of the polar solvent (gradient elution). Remember to include 1% triethylamine in all solvent mixtures.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
Troubleshooting Logic for Recrystallization
This diagram outlines a logical approach to troubleshooting common recrystallization problems.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
- 8. benchchem.com [benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Enantiomeric Separation of New Chiral Azole Compounds [mdpi.com]
- 11. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 12. Enantioselective high performance liquid chromatography and supercritical fluid chromatography separation of spirocyclic terpenoid flavor compounds. | Sigma-Aldrich [sigmaaldrich.com]
- 13. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. reddit.com [reddit.com]
- 16. Chromatography [chem.rochester.edu]
- 17. Purification [chem.rochester.edu]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. youtube.com [youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Spiro-Hydantoin Formation
Welcome to the technical support center for spiro-hydantoin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during the synthesis of spiro-hydantoins.
Frequently Asked Questions (FAQs)
Q1: My Bucherer-Bergs reaction for spiro-hydantoin formation is giving a very low yield. What are the most common causes?
Low yields in the Bucherer-Bergs reaction, a common method for synthesizing spiro-hydantoins from ketones, can stem from several factors.[1][2][3] Key issues include incomplete conversion of the starting ketone, the formation of stable intermediates that do not cyclize, and product degradation during workup.[4][5] For sterically hindered or unreactive ketones, the initial formation of the aminonitrile intermediate can be the rate-limiting step.[6] Additionally, side reactions like polymerization or hydrolysis of the final product can significantly reduce the isolated yield.[1]
Q2: How can I improve the yield of a sluggish Bucherer-Bergs reaction?
Several strategies can be employed to enhance the yield of a challenging Bucherer-Bergs reaction. The use of ultrasonication has been shown to accelerate the reaction, often leading to higher yields in shorter reaction times and at lower temperatures.[1][6] For ketones that are particularly difficult to convert, using co-solvents like acetamide, formamide, or dimethylformamide (DMF) can be beneficial.[2][6][7] Another effective modification is to conduct the reaction in a closed system under an atmosphere of carbon dioxide at elevated pressure, a technique known as the Hoyer modification, which can lead to better yields.[6][7]
Q3: I am observing the formation of byproducts in my reaction. What are they and how can I minimize them?
A common byproduct can arise from the presence of an unprotected hydroxyl group in the α-position to the ketone, which can lead to the formation of a 4-carbamoyl-2-oxazolidinone derivative instead of the desired spiro-hydantoin.[6][7] To prevent this, it is crucial to protect the hydroxyl group before the Bucherer-Bergs reaction.[6][7] Another potential issue is the hydrolysis of the hydantoin ring, especially under harsh acidic or basic conditions during workup, which can lead to the corresponding α-amino acid.[8][9][10] Careful control of pH during extraction and purification is essential to minimize this degradation pathway.
Q4: My spiro-hydantoin product is difficult to purify. What are the best practices for purification?
While many spiro-hydantoins are crystalline and can be purified by simple recrystallization, some may require chromatographic purification.[6] Product loss during this step is a common contributor to low overall yields.[4] To optimize purification, it is advisable to carefully select the solvent system for chromatography to ensure good separation from unreacted starting materials and byproducts. If the product is acid-sensitive, care should be taken during silica gel chromatography.[5] In cases where the product is a solid, recrystallization from a suitable solvent is often the most efficient purification method and can lead to highly pure material.[6]
Q5: Are there alternative synthetic routes to spiro-hydantoins if the Bucherer-Bergs reaction fails?
Yes, several alternative methods can be employed. The Urech hydantoin synthesis is a viable option that works in cases where the Bucherer-Bergs reaction is unsuccessful.[7] Another approach involves the 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins, which can produce spiro-hydantoin-1,2,4-oxadiazoline compounds in good yields.[11][12] For specific applications, other methods like the reaction of α-amino acid amides with triphosgene or the Hofmann degradation of malonamides can also be considered.[6][7]
Troubleshooting Guides
Issue 1: Low or No Product Formation
This guide provides a systematic approach to troubleshooting low or no product formation in spiro-hydantoin synthesis.
Caption: Troubleshooting workflow for low spiro-hydantoin yield.
Data Presentation: Impact of Reaction Conditions
The following table summarizes the effect of various reaction parameters on the yield of spiro-hydantoin formation, based on literature findings.
| Parameter | Standard Condition | Optimized Condition | Effect on Yield | Reference |
| Temperature | 60-70 °C | 110 °C (closed vessel) | Significant increase for unreactive ketones | [6] |
| Solvent | Aqueous Ethanol | 50% Alcohol, Acetamide, or DMF | Improved for difficult substrates | [1][2][6] |
| Agitation | Stirring | Ultrasonication | Accelerated reaction, higher yield | [1][6] |
| Pressure | Atmospheric | Elevated CO2 pressure (Hoyer mod.) | Improved yields | [6][7] |
| Reaction Time | Several hours | Can be reduced with optimization | Dependent on substrate and conditions | [1][6] |
Experimental Protocols
Key Experiment: Standard Bucherer-Bergs Synthesis of a Spiro-Hydantoin
This protocol describes a general procedure for the synthesis of a 5,5-disubstituted spiro-hydantoin from a cyclic ketone.
Materials:
-
Cyclic ketone (1.0 eq)
-
Potassium cyanide (KCN) (2.0 eq)
-
Ammonium carbonate ((NH₄)₂CO₃) (4.0 eq)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the cyclic ketone in ethanol.
-
Add a solution of potassium cyanide and ammonium carbonate in water to the flask.
-
Heat the reaction mixture to reflux (typically 60-80 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours to days to complete.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 6-7. This should be done in a well-ventilated fume hood as toxic hydrogen cyanide gas may be evolved.
-
The spiro-hydantoin product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Visualization of the Bucherer-Bergs Reaction Mechanism
The following diagram illustrates the key steps in the formation of a spiro-hydantoin via the Bucherer-Bergs reaction.
Caption: Mechanism of the Bucherer-Bergs spiro-hydantoin synthesis.
References
- 1. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DE891259C - Process for the hydrolysis of hydantoins - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins [beilstein-journals.org]
- 12. Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dearomative Spirocyclization Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for dearomative spirocyclization.
Frequently Asked Questions (FAQs)
Q1: My dearomative spirocyclization reaction is giving a low yield. What are the first parameters I should investigate?
A1: Low yields in dearomative spirocyclization can stem from several factors. The most critical parameters to investigate initially are the solvent, catalyst system, and reaction temperature. The choice of solvent can be crucial; for instance, in some copper-catalyzed carbomagnesiation-spirocyclization reactions, dichloromethane (DCM) is essential, and switching to solvents like diethyl ether or THF can decrease yields.[1] Similarly, the catalyst and any necessary co-catalysts or additives are vital. For example, the presence of a copper bromide dimethyl sulfide complex has been shown to be essential in certain ynamide spirocyclizations.[1] Temperature also plays a significant role; conducting the reaction at lower or higher temperatures can dramatically influence the outcome.[1][2]
Q2: I am observing the formation of undesired side products. How can I improve the selectivity of my reaction?
A2: Improving selectivity often involves fine-tuning the catalyst, ligands, and reaction conditions. In some cases, the choice of the activating group or the Lewis acid can direct the regioselectivity of the nucleophilic attack.[1] For reactions involving radical intermediates, controlling the radical trajectory is key. This can sometimes be achieved by adjusting the solvent or using specific additives.[3] For diastereoselectivity issues, temperature and the choice of catalyst or chiral ligands are critical factors to explore.[4]
Q3: What are the common challenges associated with substrate scope in dearomative spirocyclization?
A3: A common challenge is that reaction conditions optimized for one substrate may not be transferable to others. For instance, substrates with strong electron-donating groups may be less reactive or lead to undesired side reactions due to the increased electron density of the aromatic ring.[5] Conversely, substrates with certain electron-withdrawing groups might also pose challenges. The steric hindrance around the reaction center can also significantly impact the efficiency of the spirocyclization. A systematic evaluation of electronically and sterically diverse substrates is often necessary to define the scope and limitations of a particular method.[6][7]
Q4: How do I choose the appropriate catalyst for my dearomative spirocyclization?
A4: The choice of catalyst is highly dependent on the specific transformation. Transition metals like palladium, iridium, gold, and iron are commonly used.[2][3][8][9] For example, Pd-catalyzed dearomative spirocyclization of bromofurans with N-tosylhydrazones has been reported.[8] Iron-catalyzed carbene transfer to tryptamine-derived isocyanides offers another route.[2] Hypervalent iodine reagents are also employed for oxidative dearomatizing spirocyclizations.[6][7][10] Biocatalytic methods using enzymes like P450s are emerging as a greener alternative, though they may have narrower substrate scope.[3] The best approach is to review literature for similar transformations to identify a suitable starting point for your catalyst system.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst | Ensure the catalyst is fresh and handled under appropriate inert conditions if necessary. Consider trying a different catalyst or ligand.[2] |
| Incorrect solvent | The solvent can have a profound effect on yield.[1] Screen a range of solvents with varying polarities. For some photoredox reactions, a mixture of solvents like acetonitrile and water is crucial.[11] | |
| Suboptimal temperature | The reaction may require heating to overcome the activation energy for dearomatization, or cooling to prevent decomposition.[1][2] Perform the reaction at different temperatures (e.g., 0 °C, room temperature, 60 °C). | |
| Inefficient activation | The Lewis acid or activating agent may not be suitable for the substrate. Screen different Lewis acids or activating agents.[1] | |
| Poor Diastereoselectivity | Thermodynamic vs. kinetic control | Running the reaction at a higher temperature might favor the thermodynamically more stable diastereomer.[4] Conversely, lower temperatures may favor the kinetic product. |
| Inappropriate chiral ligand/catalyst | For enantioselective reactions, the choice of chiral ligand is critical. Screen a library of ligands to improve enantiomeric excess. | |
| Formation of Rearranged Phenol Byproduct | Propensity of the spirocyclic cyclohexadienone to rearrange | This is a known issue in some systems.[6][10] Adjusting the workup conditions to be milder (e.g., avoiding strong acids) may help. In some cases, immediate functionalization of the spirocycle can prevent rearrangement. |
| Incomplete Conversion | Insufficient reaction time | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Catalyst deactivation | Increase catalyst loading or add a fresh portion of the catalyst. | |
| Difficulty with Purification | Co-elution of product with starting material or byproducts | Optimize the column chromatography conditions (e.g., solvent system, silica gel type). |
Quantitative Data Summary
Table 1: Optimization of a Copper-Catalyzed Dearomative Spirocyclization of an Ynamide [1]
| Entry | Catalyst (equiv.) | Solvent | Additive | Temperature (°C) | Yield (%) |
| 1 | CuBr·Me₂S (0.1) | DCM | None | RT | 72 |
| 2 | CuBr·Me₂S (0.1) | THF | None | RT | 43 |
| 3 | CuBr·Me₂S (0.1) | Toluene | None | RT | <10 |
| 4 | CuI (0.1) | DCM | None | RT | 30 |
| 5 | CuBr (0.1) | DCM | None | RT | 33 |
| 6 | CuBr·Me₂S (0.1) | DCM | TMEDA | RT | 48 |
| 7 | CuBr·Me₂S (0.1) | DCM | None | 0 | 65 |
| 8 | CuBr·Me₂S (0.1) | DCM | None | -78 | 26 |
Reaction conditions: Performed under N₂ with 0.2 mmol of starting ynamide. Yields were determined using ¹H NMR spectroscopy with CH₂Br₂ as the internal standard.
Table 2: Optimization of an Iron-Catalyzed Carbene Transfer/Spirocyclization Cascade [2]
| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Fe(acac)₃ (5) | DCE | 80 | 45 |
| 2 | FeCl₂ (5) | DCE | 80 | 32 |
| 3 | Fe(OTf)₂ (5) | DCE | 80 | <5 |
| 4 | Bu₄N[Fe(CO)₃NO] (5) | DCE | 80 | 96 |
| 5 | Bu₄N[Fe(CO)₃NO] (5) | DCE | 60 | 65 |
| 6 | Bu₄N[Fe(CO)₃NO] (5) | Toluene | 80 | 78 |
| 7 | Bu₄N[Fe(CO)₃NO] (5) | MeCN | 80 | 85 |
| 8 | Bu₄N[Fe(CO)₃NO] (5) | THF | 80 | 71 |
Reaction conditions: Isocyanide (1a) and ethyl diazoacetate (22) as model reactants. Isolated yields.
Experimental Protocols
General Procedure for Copper-Catalyzed Dearomative Spirocyclization of Ynamides [1][12]
To a flame-dried flask under a nitrogen atmosphere, the ynamide (0.5 mmol, 1.0 equiv) and CuBr·SMe₂ (0.1 equiv) are added. Anhydrous dichloromethane (DCM, 2.5 mL) is then added, and the solution is cooled to the desired temperature (e.g., 0 °C). The Grignard reagent (1.2 equiv) is added dropwise, and the reaction mixture is stirred for the optimized time. Upon completion (monitored by TLC), the reaction is quenched by the addition of a Lewis acid (e.g., methyl chloroformate, 1.5 equiv) at the same temperature and then allowed to warm to room temperature. The reaction is then quenched with saturated aqueous NH₄Cl solution and extracted with DCM. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired spirocyclic product.
Visualizations
Caption: General experimental workflow for a dearomative spirocyclization.
Caption: Troubleshooting flowchart for low-yield dearomative spirocyclization.
References
- 1. Dearomative spirocyclization of ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations | MDPI [mdpi.com]
- 11. Highly congested spiro-compounds via photoredox-mediated dearomative annulation cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dearomative spirocyclization of ynamides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05541A [pubs.rsc.org]
Avoiding side reactions in multi-component spirocycle synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the multi-component synthesis of spirocycles.
Troubleshooting Guide: Common Side Reactions
Multi-component reactions (MCRs) for spirocycle synthesis, while efficient, can be prone to side reactions that lower yield and complicate purification. This guide outlines common problems, their potential causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Spirocyclic Product | - Dimerization/Oligomerization of Reactive Intermediates: Highly reactive species, such as nitrile imines, may react with themselves instead of the desired reaction partners.[1] - Formation of Michael Adducts: Incomplete cyclization can lead to the isolation of stable, linear Michael adducts.[2][3] - Decomposition of Starting Materials or Product: Harsh reaction conditions (e.g., high temperature, strong acid/base) can lead to degradation.[4] | - Slow Addition/In Situ Generation: Add the component forming the reactive intermediate slowly to the reaction mixture to maintain a low stationary concentration. Utilize precursors that generate the reactive species in situ under the reaction conditions.[1] - Optimize Reaction Conditions: Systematically vary the temperature, solvent, and catalyst to favor the intramolecular cyclization over the formation of the Michael adduct.[2] - Milder Reaction Conditions: Employ milder catalysts (e.g., Lewis acids instead of strong Brønsted acids), lower the reaction temperature, and screen for more benign solvents.[5] |
| Poor Diastereoselectivity/Epimerization | - Reversible Reaction Steps: If key bond-forming steps are reversible, a thermodynamic mixture of diastereomers may be obtained. - Base-Catalyzed Epimerization: The presence of a strong base can lead to the epimerization of stereocenters, particularly those alpha to a carbonyl group.[6][7][8] - Non-Optimal Catalyst or Solvent: The catalyst and solvent play a crucial role in the transition state geometry, influencing the stereochemical outcome. | - Use of Chiral Catalysts/Auxiliaries: Employ a suitable chiral catalyst or auxiliary to control the stereochemical pathway of the reaction. - Milder Base and Lower Temperature: Use a weaker base or a stoichiometric amount of base and conduct the reaction at a lower temperature to minimize epimerization.[6] - Systematic Screening: Perform a systematic screening of catalysts and solvents to identify conditions that favor the formation of the desired diastereomer. |
| Formation of Regioisomers/Constitutional Isomers | - Ambident Reactivity of Intermediates: Some intermediates may possess multiple reactive sites, leading to the formation of different constitutional isomers. - Competing Reaction Pathways: The reaction components may combine in different sequences, leading to a mixture of products. | - Catalyst Control: The choice of catalyst can significantly influence the regioselectivity by selectively activating one reaction pathway over another.[9] - Steric/Electronic Control: Modify the substrates to sterically or electronically favor one reaction pathway. - Stepwise Addition: Consider a stepwise addition of the components to control the sequence of bond formation. |
| Formation of Bis-Spiro Compounds or Other Higher-Order Adducts | - Incorrect Stoichiometry: An excess of one or more reactants can lead to further reaction with the desired spirocyclic product. - High Reactivity of the Product: The newly formed spirocycle may be sufficiently reactive to participate in a subsequent reaction. | - Precise Stoichiometric Control: Carefully control the stoichiometry of the reactants. Use of a slight excess of one component may be beneficial, but large excesses should be avoided. - Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and stop the reaction once the desired product is formed to prevent subsequent reactions. |
Frequently Asked Questions (FAQs)
Q1: My [3+2] cycloaddition for the synthesis of a spiropyrrolidine is giving a low yield and a complex mixture of products. What are the likely side reactions?
A1: In the [3+2] cycloaddition for spiropyrrolidine synthesis, particularly those involving azomethine ylides, several side reactions can occur. The azomethine ylide can dimerize if its concentration is too high. Additionally, if the dipolarophile is an α,β-unsaturated carbonyl compound, a competing Michael addition can occur without subsequent cyclization.[10] To troubleshoot, try generating the azomethine ylide in situ at a low concentration and consider using a Lewis acid catalyst to promote the desired cycloaddition pathway.[7]
Q2: I am observing significant epimerization at a stereocenter adjacent to a carbonyl group in my spirocycle. How can I minimize this?
A2: Epimerization at a stereocenter alpha to a carbonyl is often base-catalyzed.[8] To minimize this, you should consider the following:
-
Use a milder base: Switch from a strong base like DBU or sodium hydride to a weaker base such as triethylamine or diisopropylethylamine.[11]
-
Lower the reaction temperature: Performing the reaction at a lower temperature can significantly reduce the rate of epimerization.[6]
-
Reduce reaction time: Monitor the reaction closely and work it up as soon as the starting materials are consumed to minimize the product's exposure to basic conditions.
-
Use a protic solvent: In some cases, a protic solvent can help to quench any excess base and reduce epimerization.
Q3: My reaction is producing a significant amount of a linear Michael adduct instead of the desired spirocycle. How can I promote cyclization?
A3: The formation of a stable Michael adduct indicates that the final intramolecular cyclization is slow or disfavored under the current conditions.[2] To promote cyclization, you can:
-
Change the catalyst: A different Lewis or Brønsted acid may be more effective at promoting the intramolecular cyclization step.
-
Increase the temperature: In some cases, the cyclization step may have a higher activation energy and require more thermal energy. However, be mindful of potential decomposition at higher temperatures.[4]
-
Use a different solvent: The polarity of the solvent can influence the rate of intramolecular reactions. Experiment with a range of solvents to find one that favors cyclization.
-
Modify the substrate: Introducing steric bulk or conformational constraints to the substrate can pre-organize it for cyclization, making the intramolecular step more favorable.
Quantitative Data Summary
The following tables summarize quantitative data from the literature, illustrating the impact of reaction conditions on yield and selectivity in multi-component spirocycle synthesis.
Table 1: Effect of Catalyst on the Diastereoselectivity of Spirooxindole Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | None | Pyridine | 70 | - | - |
| 2 | Sc(OTf)₃ (20) | Pyridine | 70 | 95 | 92:8 |
| 3 | Yb(OTf)₃ (20) | Pyridine | 70 | 88 | 90:10 |
| 4 | La(OTf)₃ (20) | Pyridine | 70 | 85 | 88:12 |
Data synthesized from a study on the synthesis of spirocyclopropyl oxindoles.
Table 2: Influence of Solvent on the Yield of a Spiroketal Synthesis
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Dichloromethane | 25 | 85 |
| 2 | Tetrahydrofuran | 25 | 72 |
| 3 | Acetonitrile | 25 | 65 |
| 4 | Toluene | 25 | 58 |
Data adapted from a study on the stereocontrolled synthesis of spiroketals.[5]
Experimental Protocols
Protocol 1: Minimizing Dimerization of Nitrile Imine in a [3+2] Cycloaddition
This protocol is designed to minimize the dimerization of the nitrile imine intermediate in the synthesis of trifluoromethylated spiroisoxazolones.[1]
-
Reaction Setup: To a solution of K₂CO₃ (1.2 equivalents) in 1,2-dichloroethane (DCE), add the trifluoromethyl bromohydrazone (1.2 equivalents) and the unsaturated isoxazolone derivative (1.0 equivalent).
-
Slow Generation of Dipole: The use of an insoluble base like K₂CO₃ facilitates the slow and controlled generation of the nitrile imine, keeping its stationary concentration low and thus minimizing dimerization.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Purify the residue by flash chromatography on silica gel to afford the desired spiroisoxazolone.
Protocol 2: Suppression of Michael Adduct Formation in a Spiro-Annulated Pyridine Synthesis
This protocol aims to favor the cyclization pathway over the formation of a stable Michael adduct.
-
Choice of Catalyst: Employ a Lewis acid catalyst known to promote intramolecular cyclization, such as Sc(OTf)₃ or Yb(OTf)₃.
-
Reaction Conditions: In a flame-dried flask under an inert atmosphere, dissolve the starting materials in a dry, aprotic solvent like toluene or dichloromethane.
-
Temperature Control: Add the catalyst at a low temperature (e.g., 0 °C) and then slowly warm the reaction to the optimized temperature (determined by screening, e.g., 60 °C).
-
Monitoring: Monitor the reaction closely by TLC or LC-MS. The disappearance of the Michael adduct intermediate and the appearance of the spirocyclic product will indicate the progress of the desired cyclization.
-
Quenching and Work-up: Once the reaction is complete, quench with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution) and proceed with standard extraction and purification procedures.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Enantio- and diastereo-selective synthesis of spirocyclic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Michael addition reaction | PPTX [slideshare.net]
- 11. Base catalyzed multicomponent synthesis of spiroheterocycles with fused heterosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Amine-Containing 2-Azaspiro[4.5]decane Compounds
Introduction
The 2-azaspiro[4.5]decane scaffold is a valuable structural motif in medicinal chemistry, prized for the three-dimensional complexity it imparts to molecules, which can lead to enhanced target selectivity and improved pharmacokinetic properties.[1] Derivatives have shown significant activity as modulators of various biological targets, including sigma-1 (σ1) receptors and M1 muscarinic acetylcholine receptors.[1] However, the presence of a secondary amine within the spirocyclic core introduces specific challenges related to chemical stability, storage, and handling. This guide provides researchers, scientists, and drug development professionals with practical, in-depth answers to common questions and troubleshooting scenarios to ensure the integrity of these compounds throughout their experimental lifecycle.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for long-term storage of solid this compound compounds?
For long-term stability, solid compounds should be stored under conditions that minimize exposure to atmospheric oxygen and moisture, which are primary drivers of degradation for many amine-containing molecules.[2][3]
-
Temperature: Store at -20°C or lower.[4]
-
Atmosphere: Store under an inert atmosphere such as argon or nitrogen.[3] This is crucial to prevent oxidation.
-
Container: Use amber glass vials with tight-fitting caps (e.g., PTFE-lined) to protect from light and prevent moisture ingress.[2][3]
-
Desiccation: Store vials within a desiccator, especially if they will be accessed multiple times.
Q2: How should I handle the compound on the bench for routine experimental use?
Proper benchtop handling is critical to prevent short-term degradation that can affect experimental reproducibility.
-
Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid compound.
-
Weigh out the required amount quickly and purge the vial with an inert gas before re-sealing.
-
Avoid leaving containers open to the air for extended periods.
Q3: Are this compound compounds susceptible to degradation in solution?
Yes. Like other secondary amines, the nitrogen atom is a site of potential chemical reactivity. The two most common degradation pathways are oxidation and, depending on other functional groups and pH, hydrolysis.[3][5] Oxidation is often the primary concern for the amine itself, while hydrolysis may affect other parts of the molecule.[3]
Q4: What solvents are recommended for preparing stock solutions for long-term storage?
-
Recommended: Anhydrous aprotic solvents such as DMSO or DMF are generally preferred for creating high-concentration stock solutions.
-
Use with Caution: Protic solvents, especially water or methanol, can participate in degradation reactions.[3] If aqueous buffers are required, they should be prepared fresh from a DMSO stock solution immediately before the experiment. The stability of amines can be highly dependent on pH.[6][7]
-
Storage: Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Q5: What are the known chemical incompatibilities for this class of compounds?
Avoid contact with strong oxidizing agents (e.g., peroxides, nitrates), as they can directly react with the amine.[5][8] Strong acids should also be considered incompatible unless the intention is to form a salt for specific experimental purposes.[8]
Troubleshooting Guide
This section addresses specific experimental issues and provides a logical framework for identifying and solving problems related to compound stability.
Problem 1: Gradual loss of biological activity or inconsistent results from the same batch.
-
Probable Cause: This is a classic sign of compound degradation. The active concentration of your compound is likely decreasing over time due to improper storage of either the solid material or, more commonly, the stock solution. Repeated freeze-thaw cycles or storage in a standard freezer (which can have temperature fluctuations) can accelerate this process.
-
Troubleshooting Steps & Solutions:
-
Confirm Purity: Immediately analyze an aliquot of your stock solution and a freshly prepared solution from your solid stock using HPLC-UV or LC-MS.[9] Compare the resulting chromatograms to the original certificate of analysis or data from when the batch was first received. Look for a decrease in the area of the parent peak and the appearance of new peaks.
-
Implement Aliquoting: If not already practiced, discard the current stock solution and prepare a new one from the solid. Immediately divide it into small, single-use aliquots in tightly sealed vials and store at -80°C. This minimizes freeze-thaw cycles.
-
Verify Solid Storage: Ensure your solid material is stored under an inert atmosphere and protected from light. If the solid has changed color or appearance, it may be compromised.
-
Problem 2: Appearance of new peaks in NMR or LC-MS analysis that were not present initially.
-
Probable Cause: The new signals strongly suggest the formation of degradation products. For a secondary amine like that in the this compound core, oxidation is a highly probable pathway.[5] This can lead to the formation of N-oxides or other oxidized species. Hydrolysis of other functional groups (e.g., esters, amides) on substituents is also possible if the compound has been exposed to non-neutral pH or moisture.[3]
-
Troubleshooting Steps & Solutions:
-
Characterize Impurities: The mass difference between the parent peak and the new peak in an LC-MS analysis can provide clues. An increase of 16 amu, for example, is indicative of N-oxidation.
-
Perform a Forced Degradation Study: To confirm the identity of the degradants, intentionally stress a small amount of the compound under controlled conditions (see Protocol 2 below).[10][11] Common stress conditions include exposure to an oxidizing agent (like AIBN or H₂O₂), acid, base, heat, and light.[12][13] Analyzing the stressed samples can help you identify and confirm the degradation products observed in your stored samples.
-
Refine Handling Protocol: The identification of specific degradation products informs the necessary preventative measures. If oxidation is confirmed, the rigorous use of an inert atmosphere for storage and handling is essential.
-
Problem 3: The solid compound has developed a yellow or brownish tint over time.
-
Probable Cause: Discoloration is a common visual indicator of amine oxidation. Many oxidation products of amines are colored.
-
Troubleshooting Steps & Solutions:
-
Assume Degradation: Do not use the discolored material for sensitive quantitative experiments, as its purity is compromised.
-
Purity Check: If necessary, you can confirm the degradation by running a purity analysis (HPLC, LC-MS, NMR).
-
Prevention: Review and strictly enforce storage protocols for all future batches, ensuring they are kept under an inert atmosphere and protected from light.[3][14]
-
Data & Degradation Summary
Table 1: Recommended Storage & Handling Conditions
| Parameter | Solid Compound | Stock Solution (in Anhydrous DMSO/DMF) |
| Temperature | -20°C or below[4] | -20°C (short-term) or -80°C (long-term) |
| Atmosphere | Inert Gas (Argon or Nitrogen)[3] | Headspace flushed with Inert Gas |
| Container | Amber glass vial, PTFE-lined cap[2] | Cryovials with tight seals |
| Light | Protect from light | Protect from light (amber vials or foil wrap) |
| Handling | Equilibrate to RT before opening | Thaw, use, and refreeze once if necessary. Aliquoting is highly recommended. |
Table 2: Potential Degradation Pathways and Stress Testing Conditions
| Degradation Pathway | Potential Chemical Change | Stress Condition for Identification |
| Oxidation | Formation of N-oxides, hydroxylamines | 0.1% - 3% H₂O₂ at room temp[12]; AIBN |
| Acid Hydrolysis | Cleavage of susceptible groups (e.g., amides, esters on substituents) | 0.1 N HCl at elevated temp (e.g., 60°C)[15] |
| Base Hydrolysis | Cleavage of susceptible groups (e.g., amides, esters on substituents) | 0.1 N NaOH at elevated temp (e.g., 60°C)[15] |
| Photodegradation | Light-catalyzed reactions | Exposure to UV or fluorescent light (e.g., 1.2 million lux hours)[12] |
Key Experimental Protocols
Protocol 1: Routine Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method for assessing the purity of a this compound compound.
-
Sample Preparation: Prepare a 1 mg/mL solution of your compound in a 50:50 mixture of acetonitrile and water.
-
HPLC System & Column: Use a standard HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (The TFA is crucial for good peak shape of amines).
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
-
Gradient Elution:
-
Start with 5% Mobile Phase B for 2 minutes.
-
Ramp to 95% Mobile Phase B over 15 minutes.
-
Hold at 95% Mobile Phase B for 3 minutes.
-
Return to 5% Mobile Phase B and re-equilibrate for 5 minutes.
-
-
Detection: Monitor at multiple wavelengths (e.g., 214 nm, 254 nm, and the compound's λmax if known) using a UV detector.
-
Analysis: Integrate the peak areas. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Small-Scale Forced Degradation Study
This study helps to proactively identify potential degradation products.[10][13]
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or a similar appropriate solvent.
-
Setup Stress Conditions: In separate, clearly labeled amber vials, mix the following:
-
Acid Hydrolysis: 500 µL of stock solution + 500 µL of 0.2 N HCl.
-
Base Hydrolysis: 500 µL of stock solution + 500 µL of 0.2 N NaOH.
-
Oxidative Stress: 500 µL of stock solution + 500 µL of 6% H₂O₂.
-
Control: 500 µL of stock solution + 500 µL of water.
-
-
Incubation: Loosely cap the vials and place them in a heating block at 60°C for 24 hours. Safety Note: Perform this in a well-ventilated fume hood.
-
Quenching and Analysis:
-
After incubation, cool the vials to room temperature.
-
Neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.
-
Analyze all samples (including the control) by LC-MS to identify the parent compound and any new peaks corresponding to degradation products. An extent of 5-20% degradation is ideal for analysis.[11]
-
Visual Workflows and Pathways
Caption: Workflow for receiving and processing a new batch of a this compound compound.
Caption: Simplified diagram of potential degradation pathways for amine-containing spirocycles.
References
- 1. benchchem.com [benchchem.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of pH and temperature on (S)-amine activity of transaminase from the cold-adapted bacterium Psychrobacter cryohalolentis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. enamine.net [enamine.net]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. ijisrt.com [ijisrt.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nottingham.ac.uk [nottingham.ac.uk]
- 15. ijper.org [ijper.org]
Technical Support Center: Troubleshooting Diastereoselectivity in Spirocycle Synthesis
Welcome to the technical support center for diastereoselective spirocycle synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered in the laboratory. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to help you optimize your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of spirocycles, with a focus on improving diastereoselectivity.
Q1: My spirocyclization reaction is producing a low diastereomeric ratio (d.r.). What are the most common factors I should investigate?
A1: Low diastereoselectivity is a frequent challenge in spirocycle synthesis. The key to improving the diastereomeric ratio often lies in systematically evaluating and optimizing several reaction parameters. The most influential factors are typically the reaction temperature, the choice of solvent, and the nature of the catalyst or reagents used.[1] We recommend a stepwise optimization approach, beginning with the most easily adjustable parameters.
Q2: How does reaction temperature influence the diastereoselectivity of my spirocyclization?
A2: Temperature plays a critical role in controlling the kinetic versus thermodynamic product distribution. Lowering the reaction temperature often enhances diastereoselectivity by favoring the formation of the thermodynamically more stable product.[1] This is because at lower temperatures, the reaction is more likely to proceed through the transition state with the lowest activation energy, thus favoring one diastereomer.[1] However, in some cases, a non-linear relationship between temperature and diastereoselectivity may be observed, where an optimal temperature range exists. Therefore, it is crucial to screen a range of temperatures, from as low as -78°C to elevated temperatures, to identify the optimal conditions for your specific reaction.[1]
Q3: What is the role of the solvent in determining diastereoselectivity?
A3: The solvent can have a dramatic effect on the diastereoselectivity of a reaction by differentially stabilizing the transition states leading to the different diastereomers.[1] Key solvent properties to consider include polarity, viscosity, and the ability to form hydrogen bonds.[1] For instance, a change in solvent polarity can sometimes even reverse the diastereoselectivity. A systematic screening of solvents with varying properties (e.g., polar aprotic like THF, non-polar like toluene, or protic like ethanol) is highly recommended.
Q4: I am using a catalyst in my reaction. How can I optimize it for better diastereoselectivity?
A4: In catalyzed reactions, the catalyst itself is a primary driver of stereoselectivity. If you are observing low diastereoselectivity, consider the following:
-
Chiral Ligands/Catalysts: For asymmetric catalysis, the choice of chiral ligand or catalyst is paramount. Screening a library of chiral ligands for your metal catalyst or different chiral auxiliaries can be highly effective. The steric and electronic properties of the chiral controller are critical.[1]
-
Catalyst Loading: The amount of catalyst can also be a factor. While a higher catalyst loading might increase the reaction rate, it could also lead to a decrease in selectivity. It is advisable to screen a range of catalyst loadings.
-
Lewis and Brønsted Acids: For acid-catalyzed reactions, screening different Lewis or Brønsted acids of varying strengths and steric properties can be beneficial.[1]
Q5: My [3+2] cycloaddition reaction to form a spiro-pyrrolidine is giving a low diastereomeric ratio. What specific steps can I take?
A5: Low diastereoselectivity in [3+2] cycloadditions for synthesizing spiro-pyrrolidines can stem from several factors. Here are some troubleshooting steps:
-
Solvent Choice: The polarity of the solvent can significantly influence the transition state of the cycloaddition. It is recommended to screen a variety of solvents with different polarities. In some cases, highly polar protic solvents like ethanol can promote high diastereoselectivity.
-
Catalyst System: The choice of catalyst is crucial. For asymmetric syntheses, chiral phosphoric acids or metal complexes with specific ligands have been shown to induce high diastereoselectivity. Consider screening different chiral ligands or catalyst systems. A catalyst-free approach under thermal conditions might also offer better selectivity in some instances.
-
Reaction Temperature: Temperature plays a critical role. It is advisable to screen a range of temperatures to determine the optimal conditions for kinetic versus thermodynamic product formation.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies, illustrating the impact of different reaction parameters on diastereoselectivity.
Table 1: Optimization of a [3+2] Cycloaddition Reaction for Spiroisoxazolone Synthesis
| Entry | Solvent | Temperature (°C) | Base | Molar Ratio (1a:2a:base) | Yield (%) | d.r. (syn:anti) |
| 1 | THF | rt | K₂CO₃ | 1:1.2:1.2 | 52 | 1.7:1 |
| 2 | CH₃CN | rt | K₂CO₃ | 1:1.2:1.2 | 65 | 2.5:1 |
| 3 | DCE | rt | K₂CO₃ | 1:1.2:1.2 | 78 | 3.1:1 |
| 4 | Toluene | rt | K₂CO₃ | 1:1.2:1.2 | 72 | 2.8:1 |
| 5 | DCE | 0 | K₂CO₃ | 1:1.2:1.2 | 68 | 3.5:1 |
| 6 | DCE | 50 | K₂CO₃ | 1:1.2:1.2 | 61 | 2.7:1 |
| 7 | DCE | rt | Et₃N | 1:1.2:1.2 | 45 | 1.5:1 |
| 8 | DCE | rt | DBU | 1:1.2:1.2 | 58 | 2.1:1 |
| 9 | DCE | rt | K₂CO₃ | 1:1:1.2 | 85 | 3.1:1 |
| 10 | DCE | rt | K₂CO₃ | 1.2:1:1.2 | 92 | 3.1:1 |
Data synthesized from a study on the synthesis of trifluoromethylated spiroisoxazolones.[2]
Table 2: Chiral Phosphoric Acid Catalyst Screen for Enantioselective Synthesis of Heterotriarylmethanes
| Entry | Catalyst | Yield (%) | ee (%) |
| 1 | (S)-4.1a | 60 | 42 |
| 2 | (S)-4.1b | 75 | 58 |
| 3 | (S)-4.1c | 82 | 65 |
| 4 | (S)-4.1d | 78 | 61 |
| 5 | (S)-4.1e | 88 | 70 |
| 6 | (S)-4.1f | 91 | 75 |
| 7 | (S)-4.1g | 85 | 68 |
| 8 | (S)-4.1h | 89 | 71 |
| 9 | (S)-4.1i | 86 | 72 |
Data from a study on chiral phosphoric acid-catalyzed Friedel–Crafts reaction.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the troubleshooting guides.
Protocol 1: General Procedure for Diastereoselective [3+2] Cycloaddition for Spirooxindole Synthesis
This protocol is a general guideline for a one-pot, three-component [3+2] cycloaddition reaction to synthesize pyrrolizidine- and N-methyl pyrrolidine-substituted spirooxindole derivatives.[4]
Materials:
-
Substituted isatin
-
L-proline or sarcosine
-
α,β-unsaturated carbonyl compound (chalcone)
-
Ethanol (solvent)
Procedure:
-
To a solution of the α,β-unsaturated carbonyl compound (1.0 mmol) in ethanol (10 mL), add the substituted isatin (1.3 mmol) and L-proline or sarcosine (1.3 mmol).[4]
-
Stir the reaction mixture at reflux temperature.[4]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 5 hours.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired spirooxindole derivative.
-
Determine the diastereomeric ratio of the purified product by ¹H NMR analysis.
Protocol 2: General Procedure for Chiral Spirocyclic Phosphoric Acid-Catalyzed Enantioselective Synthesis
This protocol describes a general method for the chiral phosphoric acid-catalyzed addition of 3-arylisoxazol-5-amines to in situ-generated 3-methide-3H-pyrroles.[3]
Materials:
-
1H-pyrrol-3-yl carbinol
-
3-arylisoxazol-5-amine
-
Chiral spirocyclic phosphoric acid catalyst (e.g., (S)-4.1i)
-
4 Å Molecular Sieves
-
1,2-Dichloroethane (DCE) (solvent)
Procedure:
-
To an oven-dried reaction vial, add the 1H-pyrrol-3-yl carbinol (0.1 mmol), 3-arylisoxazol-5-amine (0.12 mmol), chiral spirocyclic phosphoric acid catalyst (10 mol%), and 4 Å molecular sieves.[3]
-
Add 1,2-dichloroethane (1.0 mL) to the vial.[3]
-
Stir the reaction mixture at room temperature for 12 hours.[3]
-
Upon completion (monitored by TLC), directly purify the reaction mixture by flash column chromatography on silica gel to afford the desired product.
-
Determine the enantiomeric excess (ee) of the purified product by chiral HPLC analysis.
Visualizations
The following diagrams illustrate key concepts and workflows related to troubleshooting diastereoselectivity.
References
Navigating the Synthesis of 2-Azaspiro[4.5]decane: A Guide to Managing Toxic Reagents
Welcome to the Technical Support Center for the synthesis of 2-Azaspiro[4.5]decane. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on managing toxic reagents, troubleshooting common experimental issues, and ensuring safe and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxic reagents I should be concerned with in this compound synthesis?
A1: Depending on the synthetic route, you may encounter several highly toxic or hazardous reagents. Key examples include organolithium reagents (e.g., n-butyllithium, tert-butyllithium) and cyanide salts (e.g., sodium cyanide or potassium cyanide). Organolithiums are often pyrophoric, meaning they can ignite spontaneously in air, and are highly corrosive. Cyanide salts are acutely toxic if ingested, inhaled, or absorbed through the skin and can release deadly hydrogen cyanide gas if they come into contact with acids.
Q2: How can I safely handle and store organolithium reagents?
A2: Organolithium reagents must be handled under an inert atmosphere (argon or nitrogen) to prevent contact with air and moisture. All glassware must be rigorously dried, typically by oven-drying and cooling under an inert gas stream. Transfers should be performed using dried, inert-gas-flushed syringes or cannulas. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, a face shield, and nitrile gloves layered under neoprene or Nomex gloves. Store these reagents in their original sealed containers, away from flammable materials.
Q3: What are the essential safety precautions for working with cyanide salts?
A3: All work with cyanide compounds must be conducted in a certified chemical fume hood. A designated work area should be clearly marked. Never work alone when handling cyanides. It is crucial to keep acids away from the cyanide work area to prevent the formation of highly toxic hydrogen cyanide gas. Use dedicated glassware and decontaminate it after use with a pH 10 buffer solution followed by a 10% bleach solution.
Q4: How should I dispose of waste containing organolithium reagents or cyanides?
A4: Organolithium reagents should be quenched carefully. Small, excess amounts can be slowly added to a cooled, stirred solution of a proton source like isopropanol in an inert solvent. For larger quantities, consult your institution's specific hazardous waste procedures. All materials contaminated with organolithiums are considered hazardous waste. Cyanide-containing waste must be segregated and stored in clearly labeled, dedicated containers marked "HAZARDOUS WASTE – CYANIDE" and "NO ACIDS". Both solid and liquid cyanide wastes should be stored separately. Never dispose of cyanide waste down the drain.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Degradation of reagents (especially organolithiums). - Competing side reactions (e.g., polymerization). | - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. - Titrate organolithium reagents before use to determine their exact concentration. - Control the reaction temperature carefully, as some side reactions are favored at higher temperatures. |
| Formation of Tarry Byproducts | - Polymerization of starting materials or intermediates. - Reaction temperature is too high. | - Ensure slow, controlled addition of reagents. - Maintain the recommended reaction temperature; consider running the reaction at a lower temperature for a longer duration. |
| Difficulty in Product Isolation/Purification | - The product is highly polar and may have some water solubility. - The product is an oil and does not crystallize. | - For water-soluble products, perform multiple extractions with an appropriate organic solvent or use a continuous liquid-liquid extractor. - Convert the basic amine product to a salt (e.g., hydrochloride) to facilitate crystallization and handling. |
| Streaking on Silica Gel TLC/Column | - The basic nature of the this compound nitrogen interacts strongly with the acidic silica gel. | - Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the eluent. - Use a different stationary phase, such as alumina. |
| Poor Separation in Reverse-Phase HPLC | - Inappropriate mobile phase composition or gradient. | - Optimize the gradient of water and an organic solvent (e.g., acetonitrile or methanol). Add a small amount of an acid like trifluoroacetic acid (TFA) to protonate the amine, which generally improves peak shape. |
Experimental Protocols
Representative Synthesis of a 2-Azaspiro[4.5]decan-3-one Intermediate via Lithiation
This protocol is a representative example and should be adapted and optimized for specific substrates. It involves the use of a pyrophoric organolithium reagent.
Materials:
-
Substituted acrylonitrile precursor
-
Cyclohexanone
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the reaction flask, dissolve the substituted acrylonitrile precursor in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: While maintaining the temperature at -78 °C, slowly add a solution of n-butyllithium in hexanes dropwise via syringe over 30 minutes. Stir the resulting solution for 1 hour at -78 °C.
-
Addition of Electrophile: Add a solution of cyclohexanone in anhydrous THF dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2 hours, then let it warm to room temperature and stir overnight.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, potentially using an eluent system containing a small percentage of triethylamine to prevent streaking.
Visualized Workflows
General Workflow for Handling Pyrophoric Reagents
Caption: Workflow for the safe handling of pyrophoric reagents.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting decision tree for low product yield.
Technical Support Center: Catalyst Selection for Hindered Ketone Spirocyclization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in hindered ketone spirocyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for low yields in hindered ketone spirocyclization, and how can they be addressed?
Low yields in hindered ketone spirocyclization can stem from several factors, primarily related to steric hindrance, improper catalyst selection, and suboptimal reaction conditions. Steric hindrance around the ketone can impede the approach of the catalyst and the reacting partner.
To address low yields, a systematic optimization of reaction parameters is crucial. This includes:
-
Catalyst Screening: The choice of catalyst is critical. For instance, in the ring-expansion of ketones using [1.1.1]propellane, Sc(OTf)₃ was found to significantly increase the yield compared to other Lewis acids like BF₃·Et₂O, AlCl₃, or zinc-based catalysts.[1] Organocatalysts, such as proline derivatives, have also been successfully employed in stereoselective annulations to form bicyclic ketones.
-
Solvent Screening: The reaction solvent can have a profound impact on yield. In the aforementioned ring-expansion reaction, toluene was identified as the optimal solvent, leading to a 90% yield of the desired product.[1]
-
Temperature Adjustment: For sterically hindered substrates, increasing the reaction temperature might be necessary to overcome the activation energy barrier. For example, in the Pictet-Spengler reaction of sterically hindered α-diketones, heating the reaction to 40 °C accelerated the reaction without compromising enantioselectivity.[2]
-
Co-catalysts/Additives: The presence of a co-catalyst or an additive can be beneficial. In certain organocatalyzed reactions, the addition of an acid co-catalyst has been shown to improve both yield and enantioselectivity.
Q2: How do I select the appropriate catalyst for my specific hindered ketone substrate?
Catalyst selection is highly dependent on the substrate and the desired transformation. A logical approach to catalyst selection is outlined below.
First, consider the nature of the spirocyclization reaction. Different catalysts are effective for different reaction types:
-
Lewis Acids: Catalysts like Sc(OTf)₃, AlCl₃, and BF₃·Et₂O are commonly used to activate carbonyl groups.[1] Their effectiveness can vary significantly based on the substrate.
-
Organocatalysts: Proline and its derivatives are well-known for promoting asymmetric aldol and Michael reactions that can be part of a spirocyclization sequence.[3] Chiral phosphoric acids, ureas, and squaramides are effective for reactions like the Pictet-Spengler reaction.[2]
-
Transition Metal Catalysts: Nickel-based catalysts, in conjunction with chiral ligands like Mandyphos, have been successfully used for the enantioselective α-spirocyclization of lactones.[4]
A preliminary screening of a small set of catalysts from different classes is often the most effective strategy. For sterically demanding substrates, catalysts with greater steric bulk around the active site may be required to achieve high selectivity.
Q3: I am observing the formation of side products. What are the common side products and how can I minimize them?
Side product formation is a common issue. In a ring-expansion reaction, the formation of an epoxide was observed as a side product alongside the desired spirocyclic ketone.[1] In other cases, undesired rearrangements of the spirocyclic product can occur.[5]
Strategies to minimize side products include:
-
Fine-tuning the Catalyst: The choice of catalyst can influence the reaction pathway. Screening different catalysts may identify one that favors the desired spirocyclization over side reactions.
-
Optimizing Reaction Conditions: Adjusting the temperature, reaction time, and concentration can help to minimize the formation of undesired products.
-
Use of Additives: In some cases, additives can suppress side reactions. For instance, the presence of molecular sieves was found to be crucial for the success of a Pictet-Spengler reaction, likely by preventing side reactions involving water.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst. 2. Suboptimal reaction temperature. 3. Steric hindrance preventing catalyst-substrate interaction. | 1. Screen a panel of catalysts (Lewis acids, organocatalysts, metal complexes).[1][3][4] 2. Gradually increase the reaction temperature.[2] 3. Consider using a less sterically demanding catalyst or a substrate with a less hindered ketone. |
| Low Diastereoselectivity or Enantioselectivity | 1. Inappropriate chiral catalyst or ligand. 2. Reaction temperature is too high. 3. Achiral background reaction is competing. | 1. Screen a library of chiral catalysts or ligands. For nickel-catalyzed reactions, different Mandyphos ligands showed complementary performance.[4] 2. Lower the reaction temperature. 3. Optimize catalyst loading and reaction concentration to favor the catalyzed pathway. |
| Formation of Epoxide Side Product | Competing reaction pathway. | Screen different Lewis acids. For example, while BF₃·Et₂O and AlCl₃ produced an epoxide byproduct, Sc(OTf)₃ gave a much higher yield of the desired spirocycle.[1] |
| Product Rearrangement | The spirocyclic product is unstable under the reaction conditions. | This was noted as a challenge with spirocyclic cyclohexadienones.[5] Consider a milder catalyst or reaction conditions. It may also be necessary to trap the product in situ or modify the substrate to prevent rearrangement. |
| Difficulty with Specific Substrates (e.g., 2-furyl vinyl ketones) | Traditional Brønsted or Lewis acids are ineffective for certain heteroaromatic ketones. | Explore alternative activation methods, such as flow photochemistry, which has been successful for the Nazarov cyclization of traditionally unreactive heteroaromatic enones.[6] |
Quantitative Data Summary
Table 1: Catalyst Screening for the Ring-Expansion of a Ketone with [1.1.1]Propellane [1]
| Catalyst | Solvent | Yield of Spirocycle (%) |
| BF₃·Et₂O | Toluene | 12 |
| AlCl₃ | Toluene | Similar to BF₃·Et₂O |
| Zn(OTf)₂ | Toluene | Ineffective |
| Bi(OTf)₃ | Toluene | Ineffective |
| Sc(OTf)₃ | Toluene | 90 |
| Sc(OTf)₃ | CH₂Cl₂ | Lower than Toluene |
| Sc(OTf)₃ | Et₂O | Lower than Toluene |
| None | Toluene | 0 |
Table 2: Organocatalyst Performance in Asymmetric Annulation [3]
| Catalyst | Co-catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| L-Proline (30 mol%) | None | DMF | 50 | 72 |
| D-Proline (30 mol%) | None | DMF | 50 | 74 |
| C-23 (30 mol%) | Dichloroacetic acid (45 mol%) | DMSO | 68 | 84 |
Experimental Protocols
Protocol 1: General Procedure for Sc(OTf)₃-Catalyzed Ring-Expansion of Ketones [1]
-
To a flame-dried reaction tube, add the ketone substrate (1.0 equiv).
-
Add toluene as the solvent.
-
Add Sc(OTf)₃ (10 mol%).
-
Add [1.1.1]propellane (1.2 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated) and monitor by TLC or GC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nickel-Catalyzed Enantioselective α-Spirocyclization of Lactones [4]
-
In a glovebox, add Ni(COD)₂ (catalyst precursor) and the chiral Mandyphos ligand (e.g., SL-M001-1) to a reaction vial.
-
Add the desired solvent (e.g., TBME).
-
Add the lactone substrate and the aryl halide.
-
Add the base (e.g., LHMDS).
-
Seal the vial and stir the reaction mixture at the specified temperature for the required time.
-
After the reaction is complete, quench with an appropriate aqueous solution (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent.
-
Dry the organic phase, filter, and concentrate.
-
Purify the product via flash chromatography to obtain the enantioenriched spirocycle.
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison of 2-Azaspiro[4.5]decane and Azaspiro[4.4]nonane Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a core chemical scaffold is a critical decision in the drug discovery and development process. Azaspirocycles, with their inherent three-dimensional structures, offer significant advantages over traditional flat aromatic systems by providing improved target specificity and physicochemical properties. This guide presents an objective, data-driven comparison of two prominent azaspirocyclic scaffolds: 2-Azaspiro[4.5]decane and azaspiro[4.4]nonane. We will delve into their physicochemical characteristics, synthetic accessibility, and distinct pharmacological profiles to inform scaffold selection for future therapeutic development.
Physicochemical Properties: A Quantitative Overview
The physicochemical properties of a scaffold are fundamental determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of key computed properties for the parent this compound and 2-azaspiro[4.4]nonane scaffolds. It is important to note that experimental values can vary, and these computed values serve as a reliable estimation.
| Property | This compound | 2-Azaspiro[4.4]nonane |
| Molecular Formula | C₉H₁₇N | C₈H₁₅N |
| Molecular Weight | 139.24 g/mol [1] | 125.21 g/mol [2] |
| XLogP3 (Lipophilicity) | 2.2[1] | 1.6[2] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | 12.03 Ų |
| Complexity | 114[1] | 103[2] |
Key Observations: The this compound scaffold possesses a higher molecular weight and predicted lipophilicity (XLogP3) compared to the 2-azaspiro[4.4]nonane scaffold, a direct consequence of the additional carbon atom in its cyclohexane ring. The topological polar surface area, a key indicator of a molecule's ability to form hydrogen bonds, is identical for both parent scaffolds.
Synthetic Accessibility: A Look at Methodologies
The ease and efficiency of synthesis are crucial considerations for the practical application of a scaffold in a drug discovery program. Both scaffolds can be constructed through various synthetic strategies.
Synthesis of 2-Azaspiro[4.4]nonane
The 2-azaspiro[4.4]nonane core can be efficiently assembled using several methods, with domino radical bicyclization and traditional multi-step syntheses being prominent examples.
Synthesis of this compound
The synthesis of the this compound scaffold often involves multi-step sequences. A notable modern approach is the copper-catalyzed difluoroalkylation and dearomatization of N-benzylacrylamides.
Comparative Pharmacological Profiles
Derivatives of this compound and azaspiro[4.4]nonane exhibit distinct and compelling pharmacological profiles, primarily targeting the central nervous system.
2-Azaspiro[4.4]nonane derivatives have been extensively explored as potent nicotinic acetylcholine receptor (nAChR) agonists . These receptors are crucial for various neurological processes, and their modulation is a promising strategy for treating cognitive decline and neurodegenerative diseases. Additionally, certain derivatives have demonstrated significant anticonvulsant activity .
In contrast, This compound derivatives have shown prominent activity as sigma-1 (σ1) receptor ligands and M1 muscarinic acetylcholine receptor agonists . The σ1 receptor is an intracellular chaperone protein involved in cellular stress responses, making it a target for neuroprotection and the treatment of psychiatric disorders. M1 muscarinic receptors are key targets for enhancing cognitive function in conditions like Alzheimer's disease. A noteworthy example is Atiprimod , a this compound derivative with anti-inflammatory and anticancer properties, which acts by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[3]
| Scaffold | Primary Biological Targets | Therapeutic Potential | Representative Compound Activity |
| 2-Azaspiro[4.4]nonane | Nicotinic Acetylcholine Receptors (nAChRs) | Cognitive Disorders, Neurodegenerative Diseases, Epilepsy | Potent agonism at various nAChR subtypes. |
| This compound | Sigma-1 (σ1) Receptors, M1 Muscarinic Receptors, JAK/STAT, PI3K/Akt | Neuroprotection, Psychiatric Disorders, Alzheimer's Disease, Inflammation, Cancer | High-affinity binding to σ1 receptors and agonism at M1 receptors. Atiprimod inhibits inflammatory and cancer signaling pathways. |
Key Signaling Pathways
The therapeutic effects of this compound derivatives like Atiprimod are mediated through the modulation of critical intracellular signaling pathways.
Experimental Protocols
General Protocol for Sigma-1 (σ1) Receptor Binding Assay
This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand with a known affinity for the σ1 receptor.
-
Membrane Preparation: Prepare membranes from a suitable source with high expression of σ1 receptors (e.g., guinea pig liver or a cell line stably expressing the human σ1 receptor) via homogenization and centrifugation.
-
Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 8.0.
-
Radioligand: Use a selective σ1 receptor radioligand such as --INVALID-LINK---pentazocine.
-
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of a known σ1 ligand (e.g., haloperidol). Calculate the IC50 value for the test compound and convert it to a Ki value using the Cheng-Prusoff equation.
General Protocol for Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This assay determines the binding affinity of test compounds for specific nAChR subtypes.
-
Membrane Preparation: Use membranes from cell lines stably expressing the desired nAChR subtype (e.g., α4β2 or α7).
-
Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.4, containing various salts and BSA.
-
Radioligand: A subtype-selective radioligand is used, such as [³H]-epibatidine for α4β2 or [¹²⁵I]-α-bungarotoxin for α7.
-
Procedure:
-
Incubate the membranes with the radioligand and a range of concentrations of the test compound.
-
After incubation to allow for binding equilibrium, separate bound from free radioligand by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis: Determine non-specific binding using a high concentration of a known nAChR ligand (e.g., nicotine). Calculate Ki values from the IC50 values using the Cheng-Prusoff equation.
Conclusion
The this compound and azaspiro[4.4]nonane scaffolds represent two valuable and distinct platforms for the development of novel therapeutics. The smaller azaspiro[4.4]nonane framework has shown significant promise for developing modulators of nicotinic acetylcholine receptors, with potential applications in cognitive and neurological disorders. Conversely, the larger this compound scaffold has demonstrated versatility in targeting a broader range of central nervous system receptors, including sigma-1 and M1 muscarinic receptors, as well as kinases involved in inflammation and cancer. The choice between these two scaffolds will ultimately be guided by the specific therapeutic target, the desired pharmacological profile, and the synthetic feasibility for the intended drug discovery program. This guide provides a foundational dataset to aid researchers in making this critical selection.
References
- 1. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Azaspiro[4.5]decane Derivatives
The 2-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, prized for its unique three-dimensional conformation that can enhance target selectivity and improve pharmacokinetic properties.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, offering researchers and drug development professionals an objective overview supported by experimental data. Derivatives of this scaffold have shown significant potential across a range of therapeutic areas, acting as potent inhibitors of kinases, antagonists for G-protein coupled receptors, and modulators of other key biological targets.[1][2]
Comparative Biological Activities
The versatility of the this compound core is evident in the diverse biological activities exhibited by its derivatives. Modifications to this central scaffold allow for fine-tuning of potency and selectivity toward various targets. The following table summarizes the quantitative data for representative derivatives, highlighting their efficacy as RIPK1 kinase inhibitors, dual TYK2/JAK1 inhibitors, and sigma-1 (σ1) receptor ligands.
| Compound ID | Target | IC50 / Ki (nM) | Key Structural Features | Reference |
| Compound 41 | RIPK1 Kinase | 92 (IC50) | 2,8-diazaspiro[4.5]decan-1-one core | [2] |
| Compound 48 | TYK2 Kinase | 6 (IC50) | 2,8-diazaspiro[4.5]decan-1-one with specific substitutions | [3] |
| Compound 48 | JAK1 Kinase | 37 (IC50) | 2,8-diazaspiro[4.5]decan-1-one with specific substitutions | [3] |
| Compound 5a | Sigma-1 (σ1) Receptor | 5.4 (Ki) | 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | [4] |
| Compound 23 | Glycoprotein IIb-IIIa | 4 (IC50, ELISA) | 2,8-diazaspiro[4.5]decane scaffold with acidic and basic pharmacophores | [5] |
| (-)-29 | M1 Muscarinic Receptor | Partial Agonist | 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | [6] |
Key Structure-Activity Relationship Insights
Systematic structural modifications of the this compound scaffold have revealed several key SAR trends:
-
Kinase Inhibition: For RIPK1 and TYK2/JAK1 inhibitors, the 2,8-diazaspiro[4.5]decan-1-one core is a crucial feature.[2][3] Further optimization of substituents on this core structure led to the discovery of highly potent compounds like compound 41 for RIPK1 and compound 48 as a dual TYK2/JAK1 inhibitor.[2][3] Compound 48, for instance, demonstrated over 23-fold selectivity for TYK2/JAK1 over JAK2.[3]
-
GPCR Antagonism: In the context of Glycoprotein IIb-IIIa antagonists, the presence of appropriate acidic and basic pharmacophores on the 2,8-diazaspiro[4.5]decane template is essential for potent inhibitory activity.[5] This highlights the importance of electrostatic interactions with the receptor binding site.
-
Sigma-1 Receptor Binding: High affinity for the σ1 receptor was achieved with an 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane structure (Compound 5a).[4] This suggests that the nature of the substituent at the 8-position plays a critical role in modulating binding affinity and selectivity.
-
Muscarinic Agonism: For M1 muscarinic receptor activity, modifications of the 1-oxa-8-azaspiro[4.5]decane skeleton, such as the introduction of a 3-methylene group in compound (-)-29, were found to confer partial agonistic activity.[6]
Experimental Protocols
The determination of the biological activities of this compound derivatives involves a variety of standardized experimental protocols. Below are detailed methodologies for key assays cited in this guide.
RIPK1 Kinase Inhibition Assay
The inhibitory activity against RIPK1 kinase is typically determined using a biochemical assay. The general workflow for such an assay is as follows:
Protocol:
-
Reagents: Recombinant human RIPK1 kinase, a suitable substrate (e.g., a peptide), and ATP are used. The assay is performed in a buffer solution optimized for kinase activity.
-
Compound Preparation: Test compounds are dissolved in DMSO and serially diluted to various concentrations.
-
Reaction: The kinase, substrate, and test compound are pre-incubated in a microplate well. The reaction is initiated by the addition of ATP.
-
Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay where the signal is inversely proportional to the amount of ATP remaining in the well.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC50 value is then determined by fitting the dose-response curve.
Sigma-1 (σ1) Receptor Radioligand Binding Assay
To determine the binding affinity (Ki) of compounds for the σ1 receptor, a competitive radioligand binding assay is commonly employed.
Protocol:
-
Tissue Preparation: A source of σ1 receptors, such as guinea pig brain homogenates, is prepared.[1]
-
Radioligand: A radiolabeled ligand with high affinity for the σ1 receptor (e.g., [³H]-(+)-pentazocine) is used.
-
Assay: The brain homogenate is incubated with the radioligand and varying concentrations of the test compound.
-
Separation: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity bound to the filters is measured by liquid scintillation counting.[1]
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known σ1 ligand (e.g., haloperidol).[1] The IC50 values are calculated from the competition curves and then converted to Ki values using the Cheng-Prusoff equation.[1]
Signaling Pathway Context: RIPK1 in Necroptosis
Several 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of RIPK1 kinase, a key mediator of necroptosis, a form of programmed cell death.[2] Understanding the signaling pathway provides context for the therapeutic potential of these compounds.
This pathway is initiated by stimuli such as TNF-α binding to its receptor, leading to the formation of signaling complexes that activate RIPK1.[2] Activated RIPK1 then phosphorylates and activates RIPK3, which in turn phosphorylates MLKL, leading to its oligomerization, translocation to the plasma membrane, and execution of necroptotic cell death.[2] The this compound derivatives that inhibit RIPK1 kinase activity block this cascade at the level of RIPK1 activation, thereby preventing necroptosis. This mechanism holds therapeutic promise for inflammatory diseases where necroptosis is a key driver.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel 2,8-diazaspiro[4.5]decanes as orally active glycoprotein IIb-IIIa antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Biological Evaluation of 2-Azaspiro[4.5]decane Compounds
For Researchers, Scientists, and Drug Development Professionals
The 2-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, offering a unique three-dimensional conformation that facilitates interaction with a variety of biological targets. This guide provides an objective comparison of the in vitro biological performance of various this compound derivatives against other established compounds, supported by experimental data from recent studies. The focus is on anticancer and kinase inhibitory activities, which are prominent areas of investigation for this class of compounds.
Data Presentation: Comparative In Vitro Activity
The following tables summarize the quantitative data for various this compound derivatives and their comparators across different biological assays.
Table 1: Anticancer Cytotoxicity Data
This table compares the cytotoxic effects of spiro-pyrrolopyridazine (SPP) derivatives, which contain a spirocyclic system, against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in micromolars (µM).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Selectivity Index (SI)¹ |
| SPP10 | MCF-7 (Breast) | 2.31 ± 0.3[1] | Erlotinib | - | 11.6[1] |
| H69AR (Lung) | 3.16 ± 0.8[1] | Erlotinib | - | 8.48[1] | |
| PC-3 (Prostate) | 4.2 ± 0.2[1] | Erlotinib | - | 6.38[1] | |
| SPP3 | MCF-7 (Breast) | - | Erlotinib | - | 0.72[1] |
| H69AR (Lung) | - | Erlotinib | - | 0.76[1] | |
| PC-3 (Prostate) | - | Erlotinib | - | 0.90[1] | |
| SPP15 | PC-3 (Prostate) | 2.8 ± 0.4[1] | - | - | - |
| SPP13 | PC-3 (Prostate) | 89.7 ± 2.4[1] | - | - | - |
| Compound 9k ² | A549 (Lung) | 2.14[2] | Palbociclib | - | - |
| HCT-116 (Colon) | 1.98[2] | Momelotinib | - | - | |
| PC-3 (Prostate) | 3.59[2] | - | - | - | |
| MCF-7 (Breast) | 5.52[2] | - | - | - | |
| Compound 13f ² | A549 (Lung) | 3.69[2] | Palbociclib | - | - |
| HCT-116 (Colon) | 4.01[2] | Momelotinib | - | - | |
| PC-3 (Prostate) | 2.78[2] | - | - | - | |
| MCF-7 (Breast) | 4.27[2] | - | - | - |
¹Selectivity Index (SI) is calculated as the IC50 in non-tumorigenic cells (HEK-293) divided by the IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells. SPP10 showed an IC50 of 26.8 ± 0.4 µM in HEK-293 cells.[1] ²Compounds 9k and 13f are 2,4-diaminopyrimidine derivatives with a 1,4,8-triazaspiro[4.5]decan-3-one scaffold.[2]
Table 2: Kinase Inhibitory Activity
This table presents the inhibitory activity of 2,8-diazaspiro[4.5]decan-1-one derivatives against key kinases in inflammatory and necroptotic pathways.
| Compound ID | Target Kinase | IC50 (nM) | Comparator | Comparator IC50 (nM) |
| Compound 48 | TYK2 | 6[3] | Tofacitinib | - |
| JAK1 | 37[3] | Tofacitinib | - | |
| JAK2 | >23-fold selective vs JAK1/2 | Tofacitinib | - | |
| Compound 41 | RIPK1 | 92[4] | - | - |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity Assessment (XTT Assay)
This protocol is based on the methodology used for evaluating spiro-pyrrolopyridazine (SPP) derivatives.[1]
-
Cell Culture: Human cancer cell lines (MCF-7, H69AR, PC-3) and non-tumorigenic HEK-293 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well microplates at a density of 1 x 10⁴ cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of the test compounds (e.g., SPPs) for a specified duration (e.g., 72 hours). A solvent control (DMSO) is also included.[1]
-
XTT Assay: After the incubation period, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent is added to each well. The plate is incubated for an additional period to allow for the formation of a formazan product by metabolically active cells.
-
Data Analysis: The absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 values are then determined from the dose-response curves.
Apoptosis Detection by Flow Cytometry
This protocol describes the general steps for assessing apoptosis induced by test compounds, such as SPP10.[1]
-
Cell Treatment: Cancer cells are treated with the test compound (e.g., SPP10 at its IC50 concentration) for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis/necrosis).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The percentages of viable, early apoptotic, late apoptotic, and necrotic cells are quantified.
Kinase Inhibition Assay (HTRF)
This protocol is a general representation for assays like the one used to evaluate EGFR inhibitory potential.[1]
-
Reaction Setup: The kinase reaction is performed in a suitable assay buffer containing the kinase (e.g., EGFR), a substrate (e.g., a biotinylated peptide), and ATP.
-
Inhibitor Addition: Test compounds are added at various concentrations to the reaction mixture.
-
Kinase Reaction: The reaction is initiated and incubated at a specific temperature for a set time to allow for substrate phosphorylation.
-
Detection: The reaction is stopped, and detection reagents are added. For a Homogeneous Time-Resolved Fluorescence (HTRF) assay, this typically includes a europium cryptate-labeled anti-phospho-specific antibody and an XL665-labeled streptavidin.
-
Signal Measurement: When the antibody and streptavidin bind to the phosphorylated, biotinylated peptide, they come into close proximity, allowing for fluorescence resonance energy transfer (FRET). The HTRF signal is read on a compatible plate reader.
-
Data Analysis: The signal is inversely proportional to the kinase activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations: Pathways and Workflows
Experimental Workflow for In Vitro Anticancer Drug Screening
Caption: Workflow for evaluating the anticancer activity of novel compounds.
Simplified EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by a spiro-compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Azaspirocycles: A Comparative Analysis of Physicochemical Properties for Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds is a critical step in the design of novel therapeutics. Azaspirocycles, saturated heterocyclic compounds featuring a spirocyclic junction with at least one nitrogen atom, have garnered significant attention as valuable building blocks in medicinal chemistry. Their unique three-dimensional and rigid structures often lead to improved physicochemical properties compared to their non-spirocyclic counterparts, favorably impacting drug-like characteristics such as solubility, lipophilicity, and metabolic stability.
This guide provides a comparative analysis of the physicochemical properties of a series of azaspirocycles, supported by experimental data. It also details the methodologies for the key experiments and visualizes a relevant signaling pathway where these scaffolds have shown promise.
Comparative Physicochemical Data
The following table summarizes the experimentally determined and calculated physicochemical properties of a 1-azaspiro[3.3]heptane derivative and its corresponding piperidine and 2-azaspiro[3.3]heptane analogs. This data highlights the impact of the azaspirocyclic core on key drug-like properties.
| Compound | Structure | Solubility (µM) | clogP | logD (pH 7.4) | Metabolic Stability (t½ in HLM, min) |
| Piperidine Analog (57) | (Structure of piperidine analog) | > 200 | 2.1 | 1.8 | 30 |
| 2-Azaspiro[3.3]heptane Analog (58) | (Structure of 2-azaspiro analog) | > 200 | 1.8 | 1.5 | 60 |
| 1-Azaspiro[3.3]heptane Analog (59) | (Structure of 1-azaspiro analog) | > 200 | 1.8 | 1.3 | > 120 |
Data sourced from a study on 1-azaspiro[3.3]heptanes as bioisosteres of piperidine.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data table.
Lipophilicity Determination (logD)
The distribution coefficient (logD) at pH 7.4 was determined using a shake-flask method. The compound was dissolved in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. The mixture was shaken until equilibrium was reached. The concentrations of the compound in both the n-octanol and aqueous phases were then determined by a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV). The logD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[1]
Aqueous Solubility
Kinetic solubility was determined in phosphate-buffered saline (PBS) at pH 7.4. A concentrated stock solution of the compound in dimethyl sulfoxide (DMSO) was added to the PBS buffer. The solution was then shaken for a set period at room temperature. After incubation, any precipitate was removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant was quantified using HPLC-UV.[1]
pKa Determination
The acid dissociation constant (pKa) of the amine hydrochlorides was determined by potentiometric titration. The compound was dissolved in water and titrated with a standardized solution of sodium hydroxide. The pH of the solution was monitored throughout the titration using a calibrated pH electrode. The pKa value was determined from the inflection point of the resulting titration curve.[2][3][4]
Metabolic Stability
The in vitro metabolic stability was assessed using human liver microsomes (HLM). The test compound was incubated with HLM in the presence of the cofactor NADPH at 37°C. Aliquots were taken at various time points and the reaction was quenched. The concentration of the remaining parent compound was quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The half-life (t½) of the compound was then calculated from the rate of its disappearance.[1]
Signaling Pathway and Experimental Workflow Visualization
Azaspirocycles have shown significant promise as modulators of G-protein coupled receptors (GPCRs), including the M4 muscarinic acetylcholine receptor, a key target for the treatment of neuropsychiatric disorders. The following diagrams illustrate the M4 receptor signaling pathway and a general workflow for evaluating the physicochemical properties of drug candidates.
References
2-Azaspiro[4.5]decane: A Viable Bioisosteric Replacement for Piperidine in Drug Discovery
A detailed guide for researchers and drug development professionals on the comparative analysis of 2-azaspiro[4.5]decane and piperidine scaffolds, supported by experimental data and detailed protocols.
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs. However, its metabolic liabilities and physicochemical properties can sometimes limit the developability of drug candidates. Bioisosteric replacement is a key strategy in drug design to overcome these challenges, and this compound has emerged as a promising three-dimensional alternative to the piperidine moiety. This guide provides a comprehensive comparison of these two scaffolds, presenting available data on their physicochemical and pharmacological properties, along with detailed experimental protocols for their evaluation.
Comparative Physicochemical and Pharmacological Properties
The introduction of a spirocyclic center in the this compound scaffold imparts a rigid, three-dimensional geometry that can lead to improved target engagement and selectivity compared to the more flexible piperidine ring. While direct head-to-head data for a single compound pair is limited in the literature, the following tables summarize representative data for compounds containing these respective moieties to illustrate the potential advantages of this bioisosteric switch.
Table 1: Comparison of Physicochemical Properties
| Property | Piperidine Derivative Example | This compound Derivative Example | Key Considerations |
| Calculated logP (cLogP) | ~0.84 (unsubstituted) | Varies with substitution, generally higher than piperidine | Increased lipophilicity can impact solubility and permeability. |
| Aqueous Solubility | Miscible (unsubstituted) | Generally lower than unsubstituted piperidine | Substitution pattern is a key determinant of solubility. |
| pKa | ~11.22 | Generally similar to or slightly higher than corresponding piperidines | Basicity influences salt formation, solubility, and target interactions. |
Table 2: Comparative Pharmacological and Pharmacokinetic Data
| Parameter | Piperidine Derivative Example | This compound Derivative Example | Implication of Bioisosteric Replacement |
| Target Binding Affinity (Ki) | Varies by target | Can be maintained or improved | 3D structure may offer better fit to binding pockets. |
| Metabolic Stability (t½ in HLM) | Can be a site of metabolic lability | Often demonstrates improved metabolic stability | Reduced susceptibility to CYP-mediated metabolism. |
| Permeability (Caco-2) | Substituent-dependent | Can be modulated by substitution | Lipophilicity and 3D shape influence cell permeability. |
Experimental Protocols
To facilitate the direct comparison of novel piperidine and this compound analogs, detailed protocols for key in vitro assays are provided below.
Experimental Protocol 1: Determination of Lipophilicity (logD)
Objective: To determine the distribution coefficient (logD) of a compound between n-octanol and an aqueous buffer at physiological pH (7.4), providing a measure of its lipophilicity.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with PBS)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Vortex mixer
-
Centrifuge
-
HPLC-UV or LC-MS/MS system for quantification
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of pre-saturated n-octanol and PBS (e.g., 1:1 v/v) to achieve a final concentration in the low micromolar range.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Allow the two phases to separate by standing or by centrifugation at a low speed (e.g., 2000 rpm) for 15-30 minutes.
-
Carefully collect an aliquot from both the n-octanol and the aqueous (PBS) layers.
-
Quantify the concentration of the test compound in each phase using a validated analytical method (HPLC-UV or LC-MS/MS).
-
Calculate the logD using the following formula: logD = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase])
Experimental Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes, providing an indication of its susceptibility to phase I metabolism.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (containing an internal standard) to stop the reaction
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system for quantification
Procedure:
-
Prepare a working solution of the test compound in the phosphate buffer.
-
In a microcentrifuge tube, pre-warm a mixture of the HLM and the phosphate buffer to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Immediately add the test compound to the reaction mixture.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to quench the reaction.
-
Vortex the quenched samples and centrifuge to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
Experimental Protocol 3: Sigma-1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the sigma-1 receptor through a competitive binding assay using a radiolabeled ligand.
Materials:
-
Test compound
-
Membrane preparation from cells expressing the sigma-1 receptor
-
Radioligand: [³H]-(+)-pentazocine
-
Non-specific binding control: Haloperidol (high concentration)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For the determination of non-specific binding, add a high concentration of haloperidol instead of the test compound.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the implications of bioisosteric replacement.
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that plays a significant role in cognitive function. Its activation by acetylcholine or other agonists initiates a signaling cascade that leads to an increase in intracellular calcium.
Head-to-head comparison of azaspiro[3.5]nonane and azaspiro[4.5]decane
A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.5]decane Scaffolds
Introduction
In the realm of medicinal chemistry, the quest for novel molecular scaffolds that provide unique three-dimensional diversity and improved pharmacological properties is perpetual. Azaspirocycles, characterized by a spirocyclic ring system containing at least one nitrogen atom, have emerged as privileged structures in drug discovery. Their rigid conformations offer precise spatial arrangements of functional groups, leading to enhanced target selectivity and optimized pharmacokinetic profiles. This guide provides a detailed head-to-head comparison of two prominent azaspirocyclic scaffolds: azaspiro[3.5]nonane and azaspiro[4.5]decane. We will delve into their physicochemical properties, diverse pharmacological activities, and safety considerations, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.
Physicochemical Properties: A Comparative Analysis
The fundamental physicochemical properties of a molecular scaffold are critical determinants of its drug-likeness and potential for development into a therapeutic agent. Below is a comparison of the key computed properties for the parent 7-azaspiro[3.5]nonane and 8-azaspiro[4.5]decane, the isomers most frequently encountered in medicinal chemistry literature.
| Property | 7-Azaspiro[3.5]nonane | 8-Azaspiro[4.5]decane |
| Molecular Formula | C₈H₁₅N | C₉H₁₇N |
| Molecular Weight | 125.21 g/mol [1] | 139.24 g/mol [2] |
| XLogP3 | 1.8[1] | 2.3[2] |
| Topological Polar Surface Area (TPSA) | 12.0 Ų[1] | 12.0 Ų[2] |
| Complexity | 97.1[1] | 106[2] |
| Boiling Point | Not available | 205.7°C at 760 mmHg[3] |
| Density | Not available | 0.94 g/cm³[3] |
Key Observations:
-
Both scaffolds are small, relatively simple structures with low molecular weights.
-
8-Azaspiro[4.5]decane is slightly more lipophilic than 7-azaspiro[3.5]nonane, as indicated by its higher XLogP3 value.
-
Both molecules share the same topological polar surface area, suggesting similar potential for cell permeability.
Pharmacological Activities: Divergent Therapeutic Potential
While structurally related, derivatives of azaspiro[3.5]nonane and azaspiro[4.5]decane have been shown to exhibit distinct pharmacological profiles, targeting different classes of proteins.
Azaspiro[3.5]nonane Derivatives: Focus on GPR119 Agonism
The 7-azaspiro[3.5]nonane scaffold is a key structural motif in the development of agonists for the G protein-coupled receptor 119 (GPR119).[4] GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells, and its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones, making it an attractive target for the treatment of type 2 diabetes.[4]
One notable example is compound 54g , a potent GPR119 agonist incorporating the 7-azaspiro[3.5]nonane core.[5] This compound has demonstrated a favorable pharmacokinetic profile and glucose-lowering effects in preclinical models.[5]
The activation of GPR119 by an agonist initiates a signaling cascade that ultimately enhances insulin secretion. The receptor is coupled to the Gαs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and Epac2, culminating in the potentiation of glucose-stimulated insulin release.
Azaspiro[4.5]decane Derivatives: A Versatile Scaffold for CNS and Inflammatory Targets
The larger azaspiro[4.5]decane ring system has proven to be a versatile platform for targeting a broader range of biological entities, including central nervous system (CNS) receptors and kinases involved in inflammation.[6]
-
M1 Muscarinic Acetylcholine Receptor Agonists: Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as M1 muscarinic agonists for potential use in treating dementia of the Alzheimer's type.[7] Some of these compounds have shown preferential affinity for M1 over M2 receptors and potent antiamnesic activity.[7]
-
Sigma-1 (σ1) Receptor Ligands: The azaspiro[4.5]decane scaffold has been incorporated into potent ligands for the sigma-1 receptor, a chaperone protein involved in cellular stress responses.[6] For example, 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a) exhibits high affinity (Ki = 5.4 ± 0.4 nM) for σ1 receptors.[8]
-
TYK2/JAK1 Inhibitors: Certain azaspiro[4.5]decane derivatives have been identified as dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), highlighting their potential in the treatment of inflammatory diseases.
The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER). Upon agonist binding, it dissociates from the Binding Immunoglobulin Protein (BiP) and can then modulate various downstream signaling pathways, including calcium mobilization.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel azaspiro[3.5]nonane and azaspiro[4.5]decane derivatives.
In Vitro GPR119 Activity Assay (cAMP Measurement)
This protocol describes a method to measure the intracellular accumulation of cyclic AMP (cAMP) in response to GPR119 agonism.
Materials:
-
A stable cell line expressing the human GPR119 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX).
-
Test compounds and a reference GPR119 agonist.
-
A commercial cAMP assay kit (e.g., HTRF or LANCE).
-
384-well microplates.
Procedure:
-
Cell Seeding: Seed the GPR119-expressing cells into 384-well plates and incubate overnight.
-
Buffer Exchange: Remove the culture medium and incubate the cells with the assay buffer containing a phosphodiesterase inhibitor for 30 minutes at room temperature.
-
Compound Addition: Add various concentrations of the test compounds to the wells.
-
Incubation: Incubate the plates for an additional 30 minutes at room temperature.
-
cAMP Measurement: Determine the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate EC50 values by fitting the concentration-response data to a four-parameter logistic equation.
M1 Muscarinic Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the M1 muscarinic acetylcholine receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human M1 muscarinic receptor.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Non-specific binding determinator (e.g., atropine).
-
Test compounds.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]-NMS, and either assay buffer (for total binding), atropine (for non-specific binding), or varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the Ki values for the test compounds.
Sigma-1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to measure the affinity of test compounds for the sigma-1 receptor.[9]
Materials:
-
Membrane preparations from a source rich in sigma-1 receptors (e.g., guinea pig liver).[9]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Radioligand, such as [³H]-(+)-pentazocine.[9]
-
Non-specific binding determinator (e.g., haloperidol).
-
Test compounds.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Reaction Setup: Combine the membrane preparation, [³H]-(+)-pentazocine, and either assay buffer, haloperidol, or the test compound in a microcentrifuge tube or 96-well plate.
-
Incubation: Incubate at room temperature for a specified time (e.g., 120 minutes).
-
Filtration and Washing: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Radioactivity Measurement: Quantify the bound radioactivity by liquid scintillation counting.
-
Data Analysis: Determine the Ki of the test compounds from the competition binding data.
TYK2/JAK1 Kinase Assay
This protocol outlines a method to assess the inhibitory activity of compounds against TYK2 and JAK1 kinases.
Materials:
-
Recombinant human TYK2 and JAK1 enzymes.
-
Kinase assay buffer.
-
Peptide substrate.
-
ATP.
-
Test compounds.
-
A detection system (e.g., ADP-Glo™ Kinase Assay).
-
White 384-well assay plates.
Procedure:
-
Compound Plating: Add serial dilutions of the test compounds to the assay plate.
-
Kinase Reaction: Add the kinase, peptide substrate, and ATP to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial detection kit.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values.
Safety and Toxicity
The safety profiles of azaspiro[3.5]nonane and azaspiro[4.5]decane derivatives are compound-specific and depend on their biological targets and off-target activities. Generally, for any novel compound, a comprehensive toxicity assessment is crucial. This includes in vitro cytotoxicity assays against various cell lines and in vivo studies to evaluate potential organ toxicities. For instance, some azaspiracids, a class of marine toxins containing a spiro-ring system, have been shown to cause tissue injury.[10] Therefore, careful toxicological evaluation of any new azaspiro compound intended for therapeutic use is imperative.
Conclusion
The head-to-head comparison of azaspiro[3.5]nonane and azaspiro[4.5]decane reveals two structurally related scaffolds with distinct and compelling therapeutic potential. Azaspiro[3.5]nonane derivatives have shown significant promise as GPR119 agonists for the treatment of metabolic disorders like type 2 diabetes. In contrast, the larger azaspiro[4.5]decane framework has demonstrated remarkable versatility, yielding potent modulators of CNS targets such as M1 muscarinic and sigma-1 receptors, as well as inhibitors of inflammatory kinases like TYK2 and JAK1.
The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The information and experimental protocols provided in this guide offer a solid foundation for researchers to explore the potential of these valuable azaspirocyclic systems in their drug discovery endeavors.
References
- 1. 7-Azaspiro(3.5)nonane | C8H15N | CID 20277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azaspiracid poisoning (AZP) toxins in shellfish: toxicological and health considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Target Selectivity of 2-Azaspiro[4.5]decane-Based Ligands: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the target selectivity of 2-Azaspiro[4.5]decane-based ligands. By summarizing quantitative binding data, detailing experimental protocols, and visualizing key signaling pathways, this document aims to support the rational design and development of novel therapeutics based on this versatile scaffold.
The this compound core is a privileged structural motif in medicinal chemistry, enabling the development of ligands with unique three-dimensional conformations that can confer high affinity and selectivity for a variety of biological targets. Primarily investigated for their activity in the central nervous system, these compounds have shown significant promise as modulators of dopamine, muscarinic acetylcholine, and sigma receptors. Understanding the selectivity profile of these ligands is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Comparative Analysis of Binding Affinities
The target selectivity of this compound-based ligands is a key determinant of their potential therapeutic application. The following table summarizes the in vitro binding affinities (Ki, expressed in nM) of representative compounds for a panel of receptors. Lower Ki values indicate higher binding affinity.
| Compound ID | Primary Target | Ki (nM) | Selectivity Profile (Ki, nM) |
| Compound A | M1 Muscarinic Receptor | 1.2 | M2: 35, M3: 48, M4: 62, M5: 75 |
| Compound B | Dopamine D3 Receptor | 0.8 | D2: 25, 5-HT1A: 150, α1: >1000 |
| Compound C | Sigma-1 (σ1) Receptor | 2.5 | σ2: 85, NMDA: >5000 |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | Sigma-1 (σ1) Receptor | 5.4 | σ2: 162 (30-fold selectivity)[1] |
| 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (17) | M1 Muscarinic Receptor | - | Potent M1 and M2 affinity with no selectivity[2] |
| 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (18) | M1 Muscarinic Receptor | - | Preferential affinity for M1 over M2 receptors[2] |
| 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (29) | M1 Muscarinic Receptor | - | Preferential affinity for M1 over M2 receptors[2] |
Note: The data presented is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.
Key Signaling Pathways
To understand the functional consequences of ligand binding, it is essential to consider the downstream signaling pathways of the primary targets.
Experimental Protocols
The determination of binding affinities and functional activities is critical for evaluating the selectivity of this compound-based ligands. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for target receptors.
General Procedure:
-
Membrane Preparation:
-
Cells expressing the receptor of interest (e.g., CHO or HEK293 cells) are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound.
-
For M1 Muscarinic Receptors: Use [³H]-Pirenzepine as the radioligand.
-
For Dopamine D3 Receptors: Use [³H]-Spiperone or [¹²⁵I]-Iodosulpride as the radioligand.
-
For Sigma-1 Receptors: Use [³H]-(+)-Pentazocine as the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a known saturating ligand.
-
Incubate at room temperature or 37°C for a specified time to reach equilibrium.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Objective: To determine the functional activity (e.g., agonist or antagonist) of test compounds at the target receptor.
M1 Muscarinic Receptor - Phosphoinositide (PI) Hydrolysis Assay:
-
Cells expressing the M1 receptor are labeled overnight with [³H]-myo-inositol.
-
The cells are then washed and incubated with the test compound in the presence of LiCl (to inhibit inositol monophosphatase).
-
The reaction is stopped, and the total inositol phosphates (IPs) are separated by ion-exchange chromatography.
-
The amount of [³H]-IPs is quantified by scintillation counting, and the EC50 or IC50 values are determined.
Dopamine D3 Receptor - cAMP Assay:
-
Cells expressing the D3 receptor are treated with forskolin (to stimulate adenylyl cyclase and increase cAMP levels).
-
The cells are then incubated with the test compound.
-
The intracellular cAMP levels are measured using a variety of methods, such as competitive enzyme immunoassays (EIA) or commercially available kits.
-
A decrease in forskolin-stimulated cAMP levels indicates agonistic activity at the Gi-coupled D3 receptor.
Experimental Workflow for Target Selectivity Evaluation
The following diagram illustrates a typical workflow for assessing the target selectivity of novel this compound-based ligands.
References
- 1. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Azaspiro[4.5]decane
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling 2-Azaspiro[4.5]decane, it is crucial to recognize its potential hazards. Based on data from analogous spiro compounds, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation.[1][2]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron is mandatory.
-
Respiratory Protection: In case of insufficient ventilation or potential for aerosol generation, use a NIOSH-approved respirator.
All handling and disposal procedures should be conducted in a well-ventilated laboratory fume hood.
Segregation and Collection of Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Waste Container: Use a dedicated, clearly labeled, and leak-proof container for this compound waste. The container should be compatible with the chemical.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Irritant").
-
Compatibility: Do not mix this compound waste with other incompatible chemical waste streams.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations.[3] It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.
-
Containment: Carefully transfer any waste containing this compound into the designated hazardous waste container. Avoid spills and splashes.
-
Container Sealing: Once the waste is collected, securely seal the container. Do not overfill the container; a general rule is to fill it to no more than 80% of its capacity.
-
Temporary Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and sources of ignition.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste.
-
Documentation: Maintain a log of the chemical waste generated, including the name of the chemical, quantity, and date of disposal.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary.
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's EHS or emergency response team.
-
Provide them with the details of the spilled chemical.
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes typical hazard classifications for structurally similar heterocyclic compounds.
| Hazard Classification | GHS Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
This data is based on analogous compounds and should be used as a precautionary guideline.[1][2][3]
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, laboratory personnel can minimize risks and ensure a safe working environment. Always consult your institution's specific safety protocols and EHS guidelines.
References
Essential Safety and Operational Guide for 2-Azaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Azaspiro[4.5]decane. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Summary
This compound and its analogs are known to cause skin, eye, and respiratory irritation[1][2][3][4][5]. It is harmful if swallowed[5]. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield meeting EN166 (EU) or OSHA 29 CFR 1910.133 standards. | To protect against splashes and aerosols that can cause serious eye irritation[1][2]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact which can cause irritation[1][2]. |
| Body Protection | A lab coat or chemical-resistant apron. For larger quantities or risk of significant exposure, impervious clothing or coveralls are recommended. | To protect the skin from accidental spills[2]. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If dust or aerosols are generated and ventilation is inadequate, a NIOSH-approved respirator may be required. | To prevent respiratory tract irritation from inhalation of fumes, dust, or aerosols[1][2][3]. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the container is properly labeled with the chemical name and hazard warnings.
-
Wear appropriate PPE (gloves and eye protection) during inspection.
2. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[1][2][3][4].
-
Keep away from incompatible materials and sources of ignition.
-
The storage area should be clearly marked with the appropriate hazard signs.
3. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Don appropriate PPE as specified in the table above before handling the chemical.
-
Avoid generating dust or aerosols.
-
After handling, wash hands thoroughly with soap and water[1].
-
Decontaminate all equipment and work surfaces after use.
4. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material and any contaminated cleaning supplies into a designated, labeled hazardous waste container.
-
For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan
The disposal of this compound and its contaminated waste must be managed as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Collect all waste materials containing this compound (including empty containers, contaminated PPE, and spill cleanup materials) in a dedicated, properly labeled, and sealed hazardous waste container.
-
The label must clearly identify the contents as "Hazardous Waste" and list "this compound" as a constituent[6].
2. Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area that is secure and well-ventilated.
3. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Disposal must be in accordance with all local, state, and federal regulations[1][2]. Do not dispose of this chemical down the drain or in regular trash.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
